molecular formula C5H14Cl2N2O B169416 Piperazin-2-ylmethanol dihydrochloride CAS No. 122323-87-9

Piperazin-2-ylmethanol dihydrochloride

Cat. No.: B169416
CAS No.: 122323-87-9
M. Wt: 189.08 g/mol
InChI Key: ZGSXUBVXZCCDHZ-UHFFFAOYSA-N
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Description

Piperazin-2-ylmethanol dihydrochloride (CAS: 122323-87-9) is a chiral, nonracemic piperazine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial synthetic intermediate for the development of novel bioactive molecules. The piperazine ring is a privileged scaffold in drug design, frequently found in compounds targeting the central nervous system, and this particular derivative is structurally related to high-affinity σ1-receptor ligands . Its primary research application is as a key building block in the synthesis of more complex molecules. The piperazine core provides a rigid framework for presenting pharmacophoric groups, while the hydroxymethyl group offers a handle for further chemical modification and diversification, allowing researchers to fine-tune the properties of the final compound . Piperazine-containing compounds are investigated for a wide spectrum of therapeutic areas, including as potential antipsychotics, antidepressants, and anticonvulsants . The chiral nature of the molecule, available in the (R)-enantiomer form, is critical for studying stereospecific interactions with biological targets . Key Specifications: Chemical Formula: C5H14Cl2N2O Molecular Weight: 189.08 g/mol CAS Number: 122323-87-9 Purity: ≥97% Storage: Store at -20°C Form: Solid powder Handling Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-2-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXUBVXZCCDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558481
Record name (Piperazin-2-yl)methanol--hydrogen chloride (1/2)
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Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122323-87-9
Record name (Piperazin-2-yl)methanol--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (piperazin-2-yl)methanol dihydrochloride
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Foundational & Exploratory

(S)-Piperazin-2-ylmethanol dihydrochloride synthesis from serine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (S)-Piperazin-2-ylmethanol Dihydrochloride from Serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Piperazin-2-ylmethanol is a valuable chiral building block in medicinal chemistry, serving as a key scaffold in the synthesis of various biologically active compounds. Its stereochemistry is crucial for specific interactions with biological targets, making enantiomerically pure synthesis essential. This technical guide provides a comprehensive overview of a synthetic route to (S)-Piperazin-2-ylmethanol dihydrochloride, starting from the readily available and optically pure amino acid, (S)-serine. This document details the multi-step synthetic pathway, including protection, cyclization, reduction, and deprotection strategies. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate replication and adaptation by researchers in drug discovery and development.

Introduction

The piperazine moiety is a privileged scaffold in drug design, present in numerous approved pharmaceuticals.[1] Chiral substitution on the piperazine ring, particularly at the C-2 position, allows for the creation of stereospecific ligands that can enhance potency and reduce off-target effects.[2] (S)-Piperazin-2-ylmethanol, with its defined stereocenter and versatile hydroxymethyl and secondary amine functionalities, is a key intermediate for compounds targeting a range of receptors and enzymes.

This guide details a robust synthetic pathway starting from (S)-serine, a cost-effective chiral pool starting material. The strategy involves the construction of a piperazinedione intermediate followed by reduction and final salt formation.

Overall Synthetic Pathway

The synthesis transforms (S)-serine into the target compound through a sequence of six principal steps. The strategy begins with the protection of the amine and carboxylic acid groups of serine. The protected serine is then converted into a chloroacetamide, which undergoes intramolecular cyclization with a primary amine (e.g., benzylamine) to form a chiral piperazinedione. Subsequent reduction of the amide functionalities yields the piperazine ring. Finally, removal of the protecting groups and treatment with hydrochloric acid affords the desired (S)-Piperazin-2-ylmethanol dihydrochloride.

G cluster_main Serine (S)-Serine ProtectedSerine Step 1: Protection N-Boc-L-serine methyl ester Serine->ProtectedSerine (Boc)₂O, NaOH then K₂CO₃, MeI Chloroacetamide Step 2 & 3: Amidation & Chlorination N-Boc-N-(chloroacetyl)- (S)-serine methyl ester ProtectedSerine->Chloroacetamide 1. Deprotection (TFA) 2. Chloroacetyl chloride Piperazinedione Step 4: Cyclization (S)-4-Benzyl-1-Boc- piperazine-2,5-dione Chloroacetamide->Piperazinedione Benzylamine, Base ReducedPiperazine Step 5: Reduction (S)-(4-Benzylpiperazin-2-yl)methanol Piperazinedione->ReducedPiperazine LiAlH₄, THF DeprotectedPiperazine Step 6: Deprotection (S)-Piperazin-2-ylmethanol ReducedPiperazine->DeprotectedPiperazine H₂, Pd/C FinalProduct (S)-Piperazin-2-ylmethanol dihydrochloride DeprotectedPiperazine->FinalProduct HCl in Ether/EtOH

Caption: Multi-step synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride from (S)-Serine.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis.

Step 1: Synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester

This initial step involves the protection of both the amine and carboxylic acid functionalities of (S)-serine to prevent unwanted side reactions in subsequent steps. The amine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified.[3]

Protocol:

  • An ice-cold solution of L-serine (0.30 mol) in 1 N sodium hydroxide (620 mL) is prepared with magnetic stirring.[3]

  • A solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.36 mol) in dioxane (280 mL) is added to the serine solution. The mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.[3]

  • After reaction completion, the mixture is cooled, and the pH is adjusted to ~2-3 with cold 1 N HCl. The product, N-Boc-L-serine, is extracted with ethyl acetate.

  • To a cold solution of the crude N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (0.176 mol) is added.[3]

  • After stirring for 10 minutes in an ice-water bath, methyl iodide (0.32 mol) is added, and stirring continues at 0°C for 30 minutes, then at room temperature for an additional hour.[3]

  • The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water. The organic phase is washed with brine, dried over magnesium sulfate, and concentrated to yield N-Boc-L-serine methyl ester as an oil.[3]

Step 2: Synthesis of the Chloroacetamide Intermediate

The protected serine methyl ester is converted into a chloroacetamide. This is a key intermediate for the subsequent cyclization. A common method involves deprotection of the Boc group followed by acylation with chloroacetyl chloride.

Protocol:

  • N-Boc-L-serine methyl ester is dissolved in dichloromethane (DCM).

  • Trifluoroacetic acid (TFA) is added at 0°C to remove the Boc protecting group. The reaction is stirred until completion (monitored by TLC).

  • The solvent is removed under reduced pressure to yield (S)-serine methyl ester as a salt.

  • The crude serine methyl ester is dissolved in DCM, and a base such as triethylamine (TEA) is added at 0°C.

  • Chloroacetyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chloroacetamide derivative.

Step 3: Cyclization to form (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

The key ring-forming step involves the reaction of the chloroacetamide with a primary amine, such as benzylamine, which acts as a nucleophile to displace the chloride and subsequently cyclize to form the piperazinedione ring structure.[4]

Protocol:

  • The chloroacetamide intermediate from the previous step is dissolved in a suitable solvent like ethanol.[2]

  • Benzylamine is added to the solution, along with a non-nucleophilic base (e.g., potassium carbonate) to scavenge the HCl byproduct.

  • The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or LC-MS).[2]

  • Upon cooling, the product may precipitate. The solid is collected by filtration, or the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the bicyclic piperazinedione.

Step 4: Reduction of the Piperazinedione

The amide carbonyls of the piperazinedione are reduced to methylene groups using a powerful reducing agent like lithium aluminum hydride (LAH) to form the piperazine ring.[2]

Protocol:

  • A suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of the piperazinedione from the previous step in anhydrous THF is added dropwise to the LAH suspension at 0°C.

  • After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the reduction is complete.[2]

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting solids are filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude (S)-(4-benzylpiperazin-2-yl)methanol.[2]

Step 5: N-Debenzylation via Catalytic Hydrogenation

The benzyl protecting group on the N-4 position is removed to yield the free secondary amine. This is typically achieved by catalytic hydrogenation.[5]

Protocol:

  • The crude (S)-(4-benzylpiperazin-2-yl)methanol is dissolved in methanol (MeOH).[5]

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.[5]

  • The mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for several hours.[5]

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to give the crude (S)-Piperazin-2-ylmethanol as the free base.

Step 6: Formation of the Dihydrochloride Salt

The final step is the conversion of the purified (S)-Piperazin-2-ylmethanol free base into its more stable and handleable dihydrochloride salt.

Protocol:

  • The crude (S)-Piperazin-2-ylmethanol is dissolved in a suitable solvent, such as ethanol or isopropanol.

  • The solution is cooled in an ice bath.

  • A solution of hydrogen chloride (HCl) in a solvent like diethyl ether or dioxane (typically 2 equivalents) is added dropwise with stirring.

  • The dihydrochloride salt precipitates from the solution.

  • The solid is collected by suction filtration, washed with cold diethyl ether, and dried in a vacuum oven to yield pure (S)-Piperazin-2-ylmethanol dihydrochloride.[1]

Data Presentation

Table 1: Summary of Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Purpose
(S)-SerineC₃H₇NO₃105.09Chiral Starting Material
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25N-Boc Protection
Methyl IodideCH₃I141.94Esterification
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Acylation
BenzylamineC₇H₉N107.15Cyclization Reagent
Lithium Aluminum HydrideLiAlH₄37.95Reducing Agent
Palladium on Carbon (10%)Pd/C106.42 (Pd)Hydrogenation Catalyst
Hydrogen ChlorideHCl36.46Salt Formation
Table 2: Summary of Reaction Conditions and Typical Yields
StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1 Protection & Esterification(Boc)₂O, MeI, K₂CO₃Dioxane, DMF0°C to RT~5-6 h~86%[3]
2 ChloroacetylationChloroacetyl chloride, TEADCM0°C to RTOvernightHigh
3 CyclizationBenzylamine, K₂CO₃EthanolRefluxSeveral hModerate-Good
4 ReductionLiAlH₄THFRefluxSeveral hGood
5 DebenzylationH₂, 10% Pd/CMethanolRT~3 h~92%[5]
6 Salt FormationHClEthanol/Ether0°C<1 hQuantitative
Note: Yields can vary based on reaction scale and purification efficiency.

Workflow and Process Visualization

A typical experimental workflow for any of the synthetic steps described above involves a sequence of reaction, workup, and purification.

G cluster_workflow General Experimental Workflow A Reaction Setup (Flask, Reagents, Solvent, Inert Atmosphere) B Reaction Monitoring (TLC, LC-MS) A->B Stirring/Heating C Workup: Quenching (e.g., add water/acid/base) B->C Reaction Complete D Workup: Extraction (Separatory Funnel) C->D E Drying & Concentration (MgSO₄, Rotary Evaporator) D->E F Purification (Chromatography, Crystallization) E->F G Characterization (NMR, MS, Purity) F->G

Caption: A generalized workflow for a single synthetic step.

Conclusion

The synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride from (S)-serine is a reliable and scalable process. The route leverages common and well-understood organic transformations, making it accessible for most chemistry laboratories. By carefully controlling reaction conditions and purification procedures at each stage, the desired chiral building block can be obtained in high purity and good overall yield. This guide provides the necessary technical details to enable researchers to synthesize this important intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of racemic piperazin-2-ylmethanol dihydrochloride. This valuable building block is frequently utilized in the development of novel pharmaceutical agents. This document details the primary synthetic routes, including experimental protocols and data, to facilitate its practical application in a laboratory setting.

Introduction

Piperazin-2-ylmethanol and its derivatives are important structural motifs in medicinal chemistry. The presence of the piperazine ring offers favorable pharmacokinetic properties, while the hydroxymethyl group provides a key handle for further chemical modifications. The dihydrochloride salt form ensures stability and enhances solubility. This guide will focus on the most common and practical synthetic pathway commencing from racemic piperazine-2-carboxylic acid.

Primary Synthetic Pathway: Reduction of Piperazine-2-carboxylic Acid

The most prevalent and economically viable method for the synthesis of racemic piperazin-2-ylmethanol is the reduction of the corresponding carboxylic acid. This multi-step process involves the protection of the piperazine nitrogens, reduction of the carboxylic acid moiety, and subsequent deprotection to yield the desired product, which is then converted to its dihydrochloride salt.

A general workflow for this synthetic approach is outlined below:

A Racemic Piperazine-2-carboxylic Acid B N,N'-di-Boc-piperazine-2-carboxylic acid A->B  Protection   (Boc)₂O, NaOH C (1,4-Di-Boc-piperazin-2-yl)methanol B->C  Reduction   LiAlH₄, THF D Racemic Piperazin-2-ylmethanol C->D  Deprotection   HCl, Ethanol E Racemic this compound D->E  Salt Formation   HCl (gas or solution)

Caption: Synthetic workflow for Racemic this compound.

Step 1: N,N'-di-Boc Protection of Piperazine-2-carboxylic Acid

The initial step involves the protection of the secondary amine functionalities of piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride). This is crucial to prevent side reactions during the subsequent reduction step.

Experimental Protocol:

To a solution of racemic piperazine-2-carboxylic acid in a mixture of water and a suitable organic solvent such as dichloromethane, sodium hydroxide is added portion-wise at 0 °C to maintain a basic pH. A solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent is then added slowly to the reaction mixture. The reaction is allowed to stir at room temperature for 12-16 hours to ensure complete protection. Following the reaction, an acidic workup is performed by washing the organic phase with a dilute acid solution (e.g., 1M HCl). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1,4-Di-Boc-piperazine-2-carboxylic acid.[1]

ParameterValue
Starting Material Racemic Piperazine-2-carboxylic Acid
Reagents Di-tert-butyl dicarbonate, Sodium Hydroxide
Solvent Water/Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Workup Acidic wash
Step 2: Reduction of 1,4-Di-Boc-piperazine-2-carboxylic acid

The protected carboxylic acid is then reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,4-Di-Boc-piperazine-2-carboxylic acid in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) in THF is added slowly and carefully to the reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filter cake is washed with THF. The combined filtrates are concentrated under reduced pressure to obtain crude (1,4-Di-Boc-piperazin-2-yl)methanol.[1]

ParameterValue
Starting Material 1,4-Di-Boc-piperazine-2-carboxylic acid
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time Several hours
Workup Quenching with H₂O and NaOH, filtration
Step 3: Deprotection of (1,4-Di-Boc-piperazin-2-yl)methanol

The Boc protecting groups are removed under acidic conditions to yield the free racemic piperazin-2-ylmethanol.

Experimental Protocol:

The crude (1,4-Di-Boc-piperazin-2-yl)methanol is dissolved in a suitable solvent such as ethanol or dichloromethane. An excess of hydrochloric acid (either as a solution in a solvent like ethanol or as gaseous HCl) is added to the solution. The reaction mixture is stirred at room temperature for several hours until the deprotection is complete, which can be monitored by TLC. After completion, the solvent is typically removed under reduced pressure to yield the crude piperazin-2-ylmethanol, often as its dihydrochloride salt directly.[1] For isolation of the free base, a basic workup would be required, followed by extraction with an organic solvent.[1]

ParameterValue
Starting Material (1,4-Di-Boc-piperazin-2-yl)methanol
Reagent Hydrochloric Acid (HCl)
Solvent Ethanol or Dichloromethane
Reaction Temperature Room Temperature
Reaction Time Several hours
Workup Evaporation of solvent (for dihydrochloride salt)
Step 4: Formation of Racemic this compound

If the free base of piperazin-2-ylmethanol is isolated after deprotection, it can be converted to the dihydrochloride salt.

Experimental Protocol:

The crude racemic piperazin-2-ylmethanol is dissolved in a suitable solvent like methanol or isopropanol. The solution is cooled in an ice bath, and a solution of hydrochloric acid in an appropriate solvent (e.g., methanolic HCl) is added until the pH is acidic (pH ~2). The precipitated crystalline dihydrochloride salt is then collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.[2]

ParameterValue
Starting Material Racemic Piperazin-2-ylmethanol
Reagent Hydrochloric Acid (methanolic solution)
Solvent Methanol or Isopropanol
Reaction Temperature 0 °C
Workup Filtration and drying

Alternative Synthetic Approaches

While the reduction of piperazine-2-carboxylic acid is a common method, other synthetic strategies have also been reported, particularly for chiral derivatives which can be adapted for a racemic synthesis.

Synthesis from Serine Derivatives

One reported method involves the synthesis of substituted 2-hydroxymethyl piperazines starting from serine methyl ester hydrochloride and N-Boc-L-amino acids.[3][4] This multi-step process involves condensation, deprotection, cyclization, and reduction.[3][4] While this method is primarily aimed at producing chiral compounds, the use of racemic starting materials would yield the racemic product.

The logical relationship for this alternative synthesis is as follows:

A Racemic Serine Methyl Ester Hydrochloride C Dipeptide Intermediate A->C  Condensation B N-Boc-amino acid B->C  Condensation D Deprotected Intermediate C->D  Deprotection E Cyclized Piperazinone D->E  Cyclization F Racemic 2-Hydroxymethyl Piperazine Derivative E->F  Reduction

Caption: Alternative synthesis route from serine derivatives.

Characterization Data

The final product, racemic this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₅H₁₄Cl₂N₂O
Molecular Weight 189.08 g/mol
Appearance Solid
Purity Typically >96%

Note: Specific spectral data (NMR, IR, MS) should be acquired for each synthesized batch to confirm the structure.

Conclusion

The preparation of racemic this compound is a key process for the synthesis of various pharmaceutically active molecules. The most direct and scalable approach involves the protection of racemic piperazine-2-carboxylic acid, followed by reduction and deprotection to form the desired alcohol, which is then converted to its stable dihydrochloride salt. This guide provides a detailed framework of the necessary experimental procedures and expected outcomes to aid researchers in the successful synthesis of this important chemical intermediate.

References

Piperazin-2-ylmethanol Dihydrochloride: A Chiral Catalyst for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Chiral building blocks are indispensable tools in this endeavor, enabling the synthesis of enantiomerically pure molecules that can interact with biological targets with precision. Among these, Piperazin-2-ylmethanol dihydrochloride has emerged as a versatile and valuable scaffold. Its inherent chirality, coupled with the reactive functionalities of the piperazine ring and the primary alcohol, provides a unique platform for the design and synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications as a chiral building block, with a focus on its role in the development of ligands for the sigma-1 receptor, a promising target for a range of neurological disorders.

Physicochemical Properties

This compound is a stable, solid compound. It is commercially available as a racemic mixture and as its individual (R) and (S) enantiomers. The dihydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₅H₁₄Cl₂N₂O[1][2]
Molecular Weight 189.08 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥96%[1][2]
Storage Temperature 4°C, protect from light
Solubility Soluble in water and other polar solvents like ethanol and methanol.[3][4]

Synthesis of Chiral this compound

The enantioselective synthesis of (S)- and (R)-Piperazin-2-ylmethanol is crucial for its application as a chiral building block. A common and effective strategy involves the use of chiral starting materials, such as amino acids. The following is a representative synthetic approach starting from (S)-serine to yield (S)-Piperazin-2-ylmethanol. The corresponding (R)-enantiomer can be synthesized using (R)-serine.

Experimental Protocol: Synthesis of (S)-Piperazin-2-ylmethanol from (S)-Serine

This protocol outlines a multi-step synthesis adapted from literature procedures for the preparation of chiral piperazine derivatives.[5]

Step 1: Protection of (S)-Serine Methyl Ester

  • To a solution of (S)-serine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine (TEA) (2.2 equivalents) at 0 °C to neutralize the hydrochloride.

  • Slowly add benzyl chloroformate (CbzCl) (1.1 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-(S)-serine methyl ester.

Step 2: Formation of the Chloroacetamide

  • Treat the N-Cbz-(S)-serine methyl ester with thionyl chloride to form the corresponding acid chloride.

  • React the acid chloride with aqueous ammonia to yield (S)-3-(benzyloxycarbonylamino)-2-chloropropanamide.

Step 3: Cyclization to a Piperazinone Derivative

  • React the chloroacetamide from the previous step with a suitable primary amine, such as benzylamine, in ethanol at reflux to induce cyclization and form the piperazinedione.

  • Perform a selective reduction of one of the carbonyl groups using a reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) to yield the corresponding piperazin-2-one.

Step 4: Reduction to (S)-(4-Benzylpiperazin-2-yl)methanol

  • The piperazinone is fully reduced using a strong reducing agent like LAH in THF at reflux to yield the desired (S)-(4-benzylpiperazin-2-yl)methanol.

Step 5: Deprotection and Salt Formation

  • The benzyl protecting group is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield (S)-Piperazin-2-ylmethanol.

  • Treatment with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) will yield the desired (S)-Piperazin-2-ylmethanol dihydrochloride.

Applications in Drug Discovery: A Chiral Building Block for Sigma-1 Receptor Ligands

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7] Chiral C-substituted piperazines, such as Piperazin-2-ylmethanol, are of particular interest as they allow for the exploration of three-dimensional chemical space, leading to improved target affinity and selectivity.[7]

One of the most significant applications of chiral (piperazin-2-yl)methanol derivatives is in the development of ligands for the sigma-1 receptor.[5] The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[8][9] It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity.[9][10][11] Consequently, it has emerged as a promising therapeutic target for a variety of central nervous system disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric conditions.[11][12][13]

Sigma-1 Receptor Signaling Pathway

The unique subcellular localization of the sigma-1 receptor at the MAM positions it as a key regulator of inter-organelle communication, particularly between the ER and mitochondria.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Mito Mitochondrion cluster_Cytosol Cytosol BiP BiP Sig1R_inactive Sigma-1 Receptor (Inactive Oligomer) Sig1R_inactive->BiP dissociates from Sig1R_active Sigma-1 Receptor (Active Monomer) Sig1R_inactive->Sig1R_active conformational change IP3R IP3 Receptor Ca_Cytosol Cytosolic Ca²⁺ IP3R->Ca_Cytosol releases Ca²⁺ from ER Sig1R_active->IP3R stabilizes Cell_Survival Cell Survival & Neuroprotection Sig1R_active->Cell_Survival promotes Ca_Mito Ca²⁺ Uptake ATP_Prod ATP Production Ca_Mito->ATP_Prod stimulates ATP_Prod->Cell_Survival promotes Ligand Piperazin-2-ylmethanol Derivative (Ligand) Ligand->Sig1R_inactive binds ER_Stress ER Stress ER_Stress->Sig1R_inactive induces Ca_Cytosol->Ca_Mito transfer to mitochondrion

Caption: Sigma-1 Receptor Signaling at the ER-Mitochondria Interface.

Under normal physiological conditions, the sigma-1 receptor exists as an oligomer in a complex with the binding immunoglobulin protein (BiP), an ER chaperone.[8][9] Upon stimulation by ligands, such as derivatives of Piperazin-2-ylmethanol, or in response to cellular stress, the sigma-1 receptor dissociates from BiP and undergoes a conformational change to its active monomeric state.[8][9] In this active form, it can interact with and modulate the activity of various client proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor, a key channel for calcium release from the ER.[11] By stabilizing the IP3 receptor, the sigma-1 receptor facilitates the transfer of calcium from the ER to the mitochondria, which is essential for maintaining mitochondrial function and ATP production, ultimately promoting cell survival and neuroprotection.[8]

Experimental Workflow: N-Alkylation of Piperazin-2-ylmethanol

The secondary amine of the piperazine ring in Piperazin-2-ylmethanol provides a convenient handle for further functionalization, such as N-alkylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.

N_Alkylation_Workflow Start Start: Piperazin-2-ylmethanol dihydrochloride Reaction_Setup Reaction Setup: - Dissolve in aprotic solvent (e.g., DMF, Acetonitrile) - Add base (e.g., K₂CO₃, Et₃N) Start->Reaction_Setup Add_Alkyl_Halide Add Alkyl Halide (R-X) slowly at room temperature Reaction_Setup->Add_Alkyl_Halide Reaction Stir at room temperature or heat (Monitor by TLC/LC-MS) Add_Alkyl_Halide->Reaction Workup Aqueous Workup: - Quench with water/brine - Extract with organic solvent Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Final_Product Final Product: N-Alkyl-Piperazin-2-ylmethanol Purification->Final_Product

Caption: General workflow for the N-alkylation of Piperazin-2-ylmethanol.

Detailed Protocol: Mono-N-Alkylation of (S)-Piperazin-2-ylmethanol

This protocol provides a general procedure for the mono-N-alkylation of (S)-Piperazin-2-ylmethanol using an alkyl halide.[14][15]

Materials:

  • (S)-Piperazin-2-ylmethanol dihydrochloride

  • Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-Piperazin-2-ylmethanol dihydrochloride (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3.0 equivalents).

  • Add the alkyl halide (1.1 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in drug discovery and development. Its straightforward synthesis from readily available chiral precursors and the ease of functionalization of its piperazine core make it an attractive scaffold for the generation of diverse chemical libraries. The successful application of its derivatives as potent and selective ligands for the sigma-1 receptor highlights its potential in the development of novel therapeutics for a range of challenging neurological and psychiatric disorders. This technical guide provides a solid foundation for researchers to explore the full potential of this remarkable chiral building block in their quest for the next generation of innovative medicines.

References

Spectroscopic Profile of Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Piperazin-2-ylmethanol dihydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of its chemical structure and comparison with analogous compounds. This guide is intended to serve as a valuable resource for the structural elucidation, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from established principles of spectroscopy and data from structurally related piperazine derivatives.

Predicted ¹H NMR Data (D₂O, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0m1HH-2
~ 3.6 - 3.8m2H-CH₂OH
~ 3.2 - 3.5m4HH-3, H-5
~ 3.0 - 3.2m2HH-6

Note: In the dihydrochloride salt, the piperazine ring nitrogens are protonated, leading to a downfield shift of all proton signals compared to the free base. The exact chemical shifts and multiplicities are dependent on the pH and conformational dynamics of the molecule in solution.

Predicted ¹³C NMR Data (D₂O, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 60 - 65-CH₂OH
~ 55 - 60C-2
~ 40 - 45C-3, C-5
~ 38 - 43C-6

Note: The protonation of the nitrogen atoms in the dihydrochloride salt will cause a downfield shift in the signals of the adjacent carbon atoms.

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Strong, BroadO-H stretch (alcohol), N-H stretch (ammonium)
2800 - 3000MediumC-H stretch (aliphatic)
2400 - 2700BroadN⁺-H stretch (ammonium salt)
1580 - 1650MediumN-H bend (ammonium)
1400 - 1480MediumC-H bend (scissoring)
1000 - 1150StrongC-O stretch (primary alcohol), C-N stretch

Note: The IR spectrum of the dihydrochloride salt will be characterized by the broad and strong absorptions corresponding to the O-H and N⁺-H stretching vibrations.

Predicted Mass Spectrometry Data (ESI+)
m/zInterpretation
117.097[M+H]⁺ (Monoisotopic mass of the free base)
99.086[M+H - H₂O]⁺
87.081[M+H - CH₂OH]⁺

Note: Under Electrospray Ionization (ESI), the observed mass will correspond to the protonated free base (Piperazin-2-ylmethanol).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (depending on concentration).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare the sample as a Potassium Bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or water, to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in the positive ion mode.

    • The mass range should be set to scan for the expected molecular ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Piperazin-2-ylmethanol dihydrochloride Sample Preparation Sample Preparation (e.g., Dissolution, KBr Pellet) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process Data Processing (FT, Phasing, Calibration) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation & Structural Elucidation Process->Interpret Report Technical Report & Data Summary Interpret->Report

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide to Piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperazin-2-ylmethanol dihydrochloride, a valuable chiral building block in medicinal chemistry. This document details its chemical and physical properties, a detailed synthetic route, its significant biological activity as a sigma-1 receptor ligand, and relevant experimental protocols.

Core Properties of this compound

This compound is a piperazine derivative that serves as a key intermediate in the synthesis of various biologically active compounds. Its structural features, including the chiral center and the primary alcohol, make it a versatile scaffold for drug design and development.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 122323-87-9[1][2][3][4][5]
Molecular Formula C₅H₁₄Cl₂N₂O[1][2][3]
Molecular Weight 189.08 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMSO. The parent compound, piperazine, is highly soluble in water and also soluble in ethanol and methanol.[3]
Storage Store at -20°C for up to 3 years.[3]
Chiral Analogs (S)-Piperazin-2-ylmethanol dihydrochloride (CAS: 149629-73-2)[6][7]

Synthesis of (S)-Piperazin-2-ylmethanol Dihydrochloride

A common and effective method for the enantiomerically pure synthesis of (S)-Piperazin-2-ylmethanol derivatives starts from the readily available chiral precursor, (S)-serine. The following is a representative synthetic pathway.

G Synthetic Workflow for (S)-Piperazin-2-ylmethanol Dihydrochloride cluster_0 Synthesis of Chloroacetamide Intermediate cluster_1 Cyclization to Piperazinedione cluster_2 Reduction and Deprotection S_serine (S)-Serine Chloroacetylation Chloroacetylation (Chloroacetyl chloride, Base) S_serine->Chloroacetylation Step 1 Chloroacetamide (S)-2-(2-chloroacetamido)-3-hydroxypropanoic acid Chloroacetylation->Chloroacetamide Cyclization Cyclization Chloroacetamide->Cyclization Primary_Amine Primary Amine (R-NH2) Primary_Amine->Cyclization Step 2 Piperazinedione Diastereomeric Bicyclic Piperazinediones Cyclization->Piperazinedione Reduction Reduction (e.g., LiAlH4) Piperazinedione->Reduction Step 3 Deprotection Deprotection (if applicable) Reduction->Deprotection Final_Product (S)-Piperazin-2-ylmethanol Dihydrochloride Deprotection->Final_Product Step 4 (Acidification)

Caption: Synthetic workflow for (S)-Piperazin-2-ylmethanol Dihydrochloride.

Experimental Protocol: Synthesis of (S)-4-Substituted-piperazin-2-ylmethanol

This protocol is adapted from the synthesis of chiral nonracemic (piperazin-2-yl)methanol derivatives[8].

  • Chloroacetylation of (S)-serine: (S)-serine is reacted with chloroacetyl chloride in the presence of a suitable base (e.g., sodium hydroxide) in an aqueous medium at low temperatures (0-5 °C) to yield (S)-2-(2-chloroacetamido)-3-hydroxypropanoic acid.

  • Cyclization: The resulting chloroacetamide is then reacted with a primary amine (R-NH₂) in a suitable solvent, leading to the formation of a diastereomeric mixture of bicyclic piperazinediones. The specific diastereomer can be isolated using chromatographic techniques.

  • Reduction: The purified piperazinedione is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) to yield the corresponding (S)-4-substituted-piperazin-2-ylmethanol.

  • Deprotection and Salt Formation: If a protecting group is used on the primary amine, it is removed under appropriate conditions. Finally, the free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate the desired (S)-Piperazin-2-ylmethanol dihydrochloride salt, which can be collected by filtration and dried.

Biological Activity and Mechanism of Action

Derivatives of (piperazin-2-yl)methanol have been identified as potent ligands for sigma receptors, with a particular affinity for the sigma-1 receptor subtype[8]. This interaction is a key aspect of their biological activity and therapeutic potential.

Sigma-1 Receptor Affinity

Studies have demonstrated that N-4 substituted (S)-(piperazin-2-yl)methanol derivatives exhibit high affinity for the sigma-1 receptor. The nature of the substituent at the N-4 position significantly influences the binding affinity, as shown in the table below.

Table 2: Binding Affinities (Ki) of N-4 Substituted (S)-(Piperazin-2-yl)methanol Derivatives for Sigma Receptors

CompoundN-4 Substituentσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)
3a Benzyl158 ± 21> 10,000
3b 4-Fluorobenzyl89 ± 12> 10,000
3c 4-Chlorobenzyl65 ± 8> 10,000
3d 4-Methoxybenzyl12.4 ± 1.51,800 ± 250
3e 3,4-Dimethoxybenzyl25 ± 32,500 ± 300
3f Phenethyl210 ± 30> 10,000

Data extracted from Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299–3311.[8]

The data indicates that an additional phenyl residue in the N-4 substituent is favorable for high sigma-1 receptor affinity. Notably, the p-methoxybenzyl substituted derivative 3d shows the highest affinity for the sigma-1 receptor with a Ki of 12.4 nM and demonstrates significant selectivity over the sigma-2 receptor[8].

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER)[9][10]. It plays a crucial role in regulating intracellular calcium signaling, cellular stress responses, and neuronal plasticity[10][11].

G Simplified Sigma-1 Receptor Signaling Pathway Ligand Sigma-1 Receptor Ligand (e.g., Piperazin-2-ylmethanol derivative) S1R Sigma-1 Receptor (at ER-MAM) Ligand->S1R Activation BiP BiP (Binding Immunoglobulin Protein) S1R->BiP Dissociation IP3R IP3 Receptor S1R->IP3R Modulation UPR Unfolded Protein Response (UPR) (IRE1α, PERK, ATF6) S1R->UPR Regulation Nrf2_path Nrf2 Pathway S1R->Nrf2_path Activation MAPK_path MAPK Pathway S1R->MAPK_path Modulation Ca_ER Ca²⁺ (in ER) IP3R->Ca_ER Release Ca_Mito Ca²⁺ (to Mitochondria) Ca_ER->Ca_Mito Uptake Cell_Survival Neuroprotection & Cell Survival Ca_Mito->Cell_Survival UPR->Cell_Survival Nrf2_path->Cell_Survival MAPK_path->Cell_Survival

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Upon activation by a ligand, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) and modulates the activity of various downstream effectors[8][9]. This includes the regulation of inositol 1,4,5-trisphosphate (IP3) receptors, which control the release of calcium from the ER[10]. This modulation of calcium signaling between the ER and mitochondria is critical for cellular energy metabolism and survival. Furthermore, the sigma-1 receptor is involved in the unfolded protein response (UPR) and can activate pro-survival pathways such as the Nrf2 and MAPK signaling cascades, contributing to its neuroprotective effects[12].

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.

G Workflow for Sigma-1 Receptor Competitive Binding Assay cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Separation and Detection cluster_3 Data Analysis Reagents Prepare Reagents: - Assay Buffer - [³H]-(+)-pentazocine (Radioligand) - Test Compound (Serial Dilutions) - Non-specific Ligand (e.g., Haloperidol) Incubation Incubate at Room Temperature: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells Reagents->Incubation Membranes Prepare Membrane Homogenate (e.g., Guinea Pig Brain) Membranes->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters (Ice-cold Buffer) Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 Determine IC50 Value Scintillation->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.

Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol is based on established methods for sigma-1 receptor binding assays[8].

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-(+)-pentazocine prepared in assay buffer at a concentration of approximately 2-3 nM.

    • Test Compound: Prepare a series of dilutions of the test compound (e.g., this compound) in the assay buffer.

    • Non-specific Binding: A high concentration (e.g., 10 µM) of a known sigma-1 receptor ligand, such as haloperidol, is used to determine non-specific binding.

    • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in the assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Assay Procedure:

    • In a 96-well plate, add the following to the respective wells:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of haloperidol solution, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

      • Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

    • Incubate the plate at room temperature for 120 minutes.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound and its chiral derivatives are important building blocks in the field of medicinal chemistry. Their synthesis from readily available chiral precursors allows for the development of enantiomerically pure compounds. The significant affinity of these derivatives for the sigma-1 receptor highlights their potential for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. The experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of molecules.

References

An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Piperazin-2-ylmethanol dihydrochloride. While specific quantitative data for this compound is limited in publicly available literature, this document establishes an inferred physicochemical profile based on the known properties of structurally related piperazine compounds and hydrochloride salts. It details the anticipated solubility in various solvents and outlines the expected stability under different environmental conditions. Crucially, this guide furnishes detailed, industry-standard experimental protocols for determining equilibrium solubility and conducting forced degradation studies to establish a stability-indicating profile. These methodologies are designed to provide researchers with a robust framework for empirical evaluation. Visual workflows and diagrams are included to clarify experimental processes and conceptual relationships, adhering to best practices for data visualization and interpretation in a research and development setting.

Introduction

This compound is a heterocyclic organic compound featuring a piperazine core functionalized with a hydroxymethyl group. As a dihydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in pharmaceutical research and development. These parameters influence everything from formulation design and bioavailability to storage conditions and shelf-life. Understanding the degradation pathways and solubility limits is essential for developing robust analytical methods and ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this molecule. This guide synthesizes available information on related compounds to provide a predictive profile and offers detailed protocols for its empirical determination.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in both aqueous and organic media. The presence of two protonated nitrogen atoms in the dihydrochloride salt form, along with the polar hydroxyl group, is expected to confer high aqueous solubility.

Inferred Solubility Data

Based on the solubility characteristics of piperazine and its salts, the following table presents an inferred solubility profile for this compound.[1][2][3] These values should be considered estimates and require empirical verification.

SolventTypePredicted SolubilityRationale
WaterPolar ProticHighThe dihydrochloride salt form is ionic and the molecule contains a polar hydroxyl group, both of which readily interact with water.[1]
MethanolPolar ProticHigh to ModerateMethanol is a polar solvent capable of hydrogen bonding, making it effective at solvating polar and ionic compounds.[3]
EthanolPolar ProticModerateSlightly less polar than methanol, ethanol is still expected to be a good solvent for this compound.[1]
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including many hydrochloride salts.
AcetonitrilePolar AproticLow to ModerateIts polarity should allow for some dissolution, though likely less than more polar solvents like water or DMSO.
Dichloromethane (DCM)Non-PolarLow / InsolubleAs a non-polar solvent, DCM is not expected to effectively solvate the highly polar, ionic salt.
HexaneNon-PolarInsolubleThe significant polarity of the solute results in poor solubility in non-polar alkanes.
Factors Influencing Solubility
  • pH: The solubility of this compound in aqueous media is expected to be pH-dependent. In acidic to neutral pH, the piperazine nitrogens will remain protonated, maintaining high solubility. In basic conditions, deprotonation would yield the free base, which may have lower aqueous solubility.[1]

  • Temperature: For most salts, solubility in water increases with temperature.[1][2] Therefore, heating the solvent is likely to increase the amount of this compound that can be dissolved.

  • Solvent Polarity: As indicated in the table, polar solvents are required to effectively dissolve this polar, ionic compound, following the principle of "like dissolves like".[4]

Stability Profile

The stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[5] Piperazine derivatives can be susceptible to degradation through hydrolysis, oxidation, and photolysis.[6][7]

Forced Degradation and Potential Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6]

  • Hydrolysis: Piperazine rings are generally stable to hydrolysis. However, the overall stability can be pH-dependent.[6] Degradation may be more likely under strongly acidic or basic conditions, especially at elevated temperatures.[7]

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide.[6] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.

  • Photolysis: Exposure to UV or visible light can induce degradation in some organic molecules. Photostability testing is a crucial part of stress testing to determine if the substance is light-sensitive.[8] If it is, storage in light-resistant (amber) containers is necessary.[6]

  • Thermal Degradation: The solid-state stability of the compound should be evaluated at elevated temperatures to understand its thermal lability.[8]

Recommended Storage Conditions

Based on the general properties of hydrochloride salts and piperazine derivatives, the following storage conditions are recommended to ensure long-term stability.[9]

ParameterRecommendationRationale
Temperature 2-8°C or as determined by stability studies.Refrigerated or controlled room temperature storage minimizes thermal degradation.[9]
Humidity Store in a well-closed container in a dry place.Protects against potential hydrolysis from atmospheric moisture.[5]
Light Store in a light-resistant container.Prevents photolytic degradation if the compound is found to be light-sensitive.[6]
Atmosphere For maximum stability, especially in solution, consider storage under an inert gas (e.g., Nitrogen, Argon).Prevents oxidative degradation.[6]

Experimental Protocols

The following sections provide detailed methodologies for the empirical determination of solubility and stability.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices for determining the equilibrium solubility of an API.[10]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., Water, pH 7.4 buffer)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • HPLC-UV or other suitable analytical instrument for quantification

Methodology:

  • Preparation: Add an excess amount of this compound to a vial (e.g., add 50-100 mg to 5 mL of solvent). The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[11]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).[10] Allow the mixture to equilibrate for a predetermined period (e.g., 24 to 48 hours).

  • Sampling: After equilibration, stop the shaker and allow the undissolved solid to settle for at least 30 minutes.

  • Carefully withdraw an aliquot of the supernatant using a pipette. Do not disturb the solid material.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.[12]

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination (Shake-Flask Method)

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Result A Add excess solid to known volume of solvent B Agitate at constant temperature (e.g., 24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45µm filter D->E F Dilute sample accurately E->F G Analyze by HPLC-UV F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask solubility determination method.

Protocol 2: Forced Degradation Study (Stability-Indicating Method)

This protocol outlines a general procedure for conducting forced degradation studies based on ICH guidelines to identify potential degradation pathways.[6][8]

Objective: To generate potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Water, Acetonitrile, Methanol)

  • pH meter, heating block or water bath, photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or methanol).

  • Stress Conditions: Expose the stock solution to the following conditions in separate experiments. A control sample (unstressed) should be analyzed concurrently.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Withdraw samples at time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation (Solution): Heat the stock solution at 60-80°C.

    • Thermal Degradation (Solid): Place the solid powder in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).[6] Dissolve a sample for analysis.

    • Photolytic Degradation: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples and the control sample by a suitable chromatographic method (e.g., reverse-phase HPLC with a C18 column). The method should be capable of separating the parent peak from all generated degradation products. A mass spectrometer can be used for the identification of degradants.

General Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions Start Prepare 1 mg/mL Stock Solution Control Unstressed Control (Stored at 2-8°C) Start->Control Acid Acid Hydrolysis (0.1M HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Start->Base Oxid Oxidation (3% H₂O₂, RT) Start->Oxid Therm Thermal (Solid & Solution, 80°C) Start->Therm Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Control->Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Outcome Identify Degradation Pathways & Validate Method Analysis->Outcome

Caption: General workflow for conducting a forced degradation study.

Conclusion

This guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on established chemical principles and data from analogous structures. While inferred data offers a valuable starting point, the detailed experimental protocols provided herein are critical for any researcher or drug developer to empirically determine these essential physicochemical properties. The systematic application of these methods will enable the generation of robust data necessary for formulation development, analytical method validation, and regulatory submissions, ensuring the development of a safe, stable, and effective product.

Logical Relationship of Factors Affecting Stability

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors (Environmental) Structure Chemical Structure (Piperazine Ring, -OH group) Stability Overall Compound Stability Structure->Stability determines susceptibility to Temp Temperature Temp->Stability can induce degradation Light Light Exposure Light->Stability can induce degradation pH pH pH->Stability can induce degradation Oxygen Atmospheric Oxygen Oxygen->Stability can induce degradation Moisture Humidity / Moisture Moisture->Stability can induce degradation

Caption: Factors influencing the stability of this compound.

References

The Strategic Use of Piperazin-2-ylmethanol Dihydrochloride in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is attributed to its ability to introduce favorable physicochemical properties, such as improved aqueous solubility and bioavailability, and to serve as a versatile scaffold for presenting pharmacophoric elements in precise three-dimensional orientations. This guide provides an in-depth exploration of Piperazin-2-ylmethanol dihydrochloride as a strategic starting material for the parallel synthesis of diverse chemical libraries aimed at accelerating drug discovery efforts.

Introduction to this compound as a Building Block

This compound is a chiral, bifunctional building block offering multiple points for diversification. The piperazine core contains two secondary amine groups with different steric and electronic environments, allowing for selective functionalization. The presence of a primary alcohol provides an additional handle for introducing a wide array of chemical moieties. As the dihydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, although it requires a base to liberate the free amine for subsequent reactions. The inherent chirality of this starting material is of particular importance for generating stereochemically defined compound libraries, a critical aspect in modern drug design.

Synthetic Strategies for Library Generation

The generation of a compound library from this compound can be approached through several strategic pathways, primarily revolving around the sequential or parallel functionalization of its reactive sites. The choice between solution-phase and solid-phase synthesis will depend on the desired library size, the nature of the building blocks, and the purification strategy.

Selective N-Functionalization

A key challenge and opportunity in utilizing non-symmetrical piperazines is the selective functionalization of the two nitrogen atoms (N1 and N4). The proximity of the hydroxymethyl group to one of the nitrogens can influence its reactivity.

  • Monofunctionalization: In many synthetic approaches involving piperazine derivatives, a mono-protection strategy, often with a Boc (tert-butyloxycarbonyl) group, is employed to allow for the selective functionalization of the free nitrogen.[3] While this compound is not pre-protected, reaction conditions can be optimized (e.g., using a limiting amount of reactant) to favor mono-substitution.

  • Orthogonal Protection: For more complex synthetic routes, one nitrogen can be protected with a group that is stable to the reaction conditions used to functionalize the other nitrogen, and which can be removed under different, non-interfering conditions.

  • One-Pot, One-Step Procedures: Recent advancements have focused on simplified one-pot, one-step syntheses of monosubstituted piperazines from a protonated piperazine, eliminating the need for protecting groups.[4] This approach can be highly efficient for library generation.

Solid-Phase vs. Solution-Phase Synthesis

Solid-Phase Synthesis (SPS): This technique is highly amenable to automated parallel synthesis and is particularly advantageous for creating large compound libraries.[3][5] The starting material is first attached to a solid support (resin), and subsequent reactions are carried out with excess reagents to drive the reactions to completion. Purification is simplified to washing the resin to remove excess reagents and byproducts. The final compound is then cleaved from the resin.

Solution-Phase Synthesis: While traditionally more labor-intensive in terms of purification, modern solution-phase parallel synthesis techniques often employ liquid-liquid extraction, solid-phase extraction (SPE), or scavenging resins to streamline the purification process. This approach can be more flexible for certain reaction types and may be more readily scalable.

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi or Mannich reactions, offer a powerful strategy for rapidly generating molecular complexity in a single step.[3] Piperazine derivatives can serve as the amine component in these reactions, allowing for the combination of three or more diverse building blocks in a combinatorial fashion.

Experimental Protocols

The following protocols are representative methodologies adapted for the use of this compound in a parallel synthesis format.

Protocol 1: Solution-Phase Parallel Acylation of Piperazin-2-ylmethanol

This protocol describes the parallel synthesis of a library of N-acyl piperazine derivatives in a 96-well plate format.

Materials:

  • This compound

  • A diverse set of carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DMF with 2.2 equivalents of DIEA.

    • Prepare 0.2 M solutions of a diverse library of carboxylic acids in DMF.

    • Prepare a 0.2 M solution of DIC and HOBt in DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 200 µL of the Piperazin-2-ylmethanol solution.

    • To each well, add 200 µL of a unique carboxylic acid solution.

    • Initiate the reaction by adding 200 µL of the DIC/HOBt solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and agitate at room temperature for 16 hours.

    • Quench the reaction by adding 100 µL of water to each well.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude product.

  • Purification:

    • Purify the library members using parallel HPLC or an appropriate automated purification system.

Protocol 2: Solid-Phase Synthesis of a Disubstituted Piperazine Library

This protocol outlines the synthesis of a library with diversity at both the N1 and N4 positions, as well as the hydroxyl group, using a solid-phase approach.

Materials:

  • Rink Amide resin

  • This compound

  • A diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates

  • DIC, HOBt, DIEA

  • Trifluoroacetic acid (TFA)

  • DCM, DMF

Procedure:

  • Resin Loading:

    • Swell the Rink Amide resin in DMF.

    • Couple a suitable linker, if necessary, to which Piperazin-2-ylmethanol can be attached via its hydroxyl group.

  • First Diversification (N-acylation/sulfonylation/urea formation):

    • To the resin-bound piperazine, add a solution of a carboxylic acid with DIC/HOBt, a sulfonyl chloride with DIEA, or an isocyanate in DMF.

    • Allow the reaction to proceed to completion, then wash the resin thoroughly with DMF and DCM.

  • Second Diversification (N-alkylation/reductive amination):

    • To the N1-substituted resin, add a solution of an aldehyde or ketone and a reducing agent such as sodium triacetoxyborohydride for reductive amination, or an alkyl halide with a base for N-alkylation.

    • Wash the resin extensively to remove excess reagents.

  • Cleavage and Isolation:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) to release the final compounds.

    • Collect the cleavage solution and evaporate the TFA.

    • Precipitate the product with cold diethyl ether and isolate by filtration or centrifugation.

Data Presentation

The success of a parallel synthesis campaign is often measured by the yield and purity of the resulting library members. Below are tables representing hypothetical data from the synthesis of a small, diverse library.

Table 1: Representative Yields for Solution-Phase Parallel Acylation

Carboxylic Acid Building BlockProduct Molecular WeightYield (%)Purity (%) (by LC-MS)
Acetic Acid158.1985>95
Benzoic Acid220.2678>95
4-Chlorobenzoic Acid254.7181>95
Cyclohexanecarboxylic Acid226.3088>90
Thiophene-2-carboxylic Acid226.2775>90

Table 2: Purity Profile of a Solid-Phase Synthesized Library

N1 SubstituentN4 SubstituentPurity (%) (by LC-MS)
BenzoylBenzyl92
TosylIsopropyl88
Phenylcarbamoyl4-Fluorobenzyl95
AcetylCyclohexylmethyl91

Mandatory Visualizations

parallel_synthesis_workflow start Piperazin-2-ylmethanol dihydrochloride free_base Free Base Generation (add Base) start->free_base split Aliquot to Parallel Reactors free_base->split rxn1 R1-X (e.g., Acylation) split->rxn1 rxn2 R2-X (e.g., Alkylation) split->rxn2 rxn3 R3-X (e.g., Sulfonylation) split->rxn3 rxn_n Rn-X split->rxn_n workup Parallel Work-up & Purification rxn1->workup rxn2->workup rxn3->workup rxn_n->workup library Diverse Compound Library workup->library analysis QC Analysis (LC-MS, NMR) library->analysis synthesis_choice start Project Goal: Synthesize Piperazine Library q1 Large Library (>1000 compounds)? start->q1 q2 Need for High Purity & Easy Purification? q1->q2 No sps Solid-Phase Synthesis (SPS) q1->sps Yes q3 Reagents Unstable on Solid Support? q2->q3 No q2->sps Yes lps Solution-Phase Synthesis (LPS) q3->lps Yes q3->lps No (Consider LPS) sps_adv Advantages: - Automation Friendly - Simplified Purification sps->sps_adv lps_adv Advantages: - Broader Reaction Scope - Easier Reaction Monitoring lps->lps_adv signaling_pathway ligand Piperazine Derivative receptor GPCR (e.g., 5-HT, Dopamine) ligand->receptor Binds g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase A (PKA) second_messenger->kinase Activates response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) kinase->response Phosphorylates Targets

References

Role of piperazine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Piperazine Scaffolds in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3][4][5] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design and development.[2] It provides a comprehensive overview of its applications, structure-activity relationships (SAR), quantitative biological data, and key experimental protocols.

The Piperazine Scaffold: Physicochemical and Pharmacokinetic Advantages

The widespread use of the piperazine moiety stems from its unique and tunable characteristics that favorably influence drug-like properties.[1][2]

1.1. Core Physicochemical Properties The versatile structure of piperazine allows for strategic modification to achieve desired pharmacological activity.[6][7][8] Key properties include:

  • Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values, allowing it to be protonated under physiological conditions.[9][10] This basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong interactions with biological targets.[6][7][11]

  • Solubility and Bioavailability: The polar nature of the two nitrogen atoms often imparts greater water solubility to parent molecules, which can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6][7][12][13]

  • Conformational Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation.[10] This provides a degree of structural rigidity, which can be beneficial for locking a molecule into the bioactive conformation required for target binding, thus improving affinity and specificity.[6][7] At the same time, it can act as a flexible linker between different pharmacophores.[1]

Table 1: Physicochemical Properties of Piperazine and Common Salts

Compound Melting Point (°C) pKa1 pKa2 Notes
Piperazine (anhydrous) 106 - 108 5.35 9.73 Deliquescent solid with a saline taste.[9][10]
Piperazine Hexahydrate 44 - - Common industrial form, melts at 44°C.[10]
Piperazine Dihydrochloride 318 - 320 - - More stable than the piperazine base.[9]

| Piperazine Tartrate Salts | Not Specified | - | - | Reported to be non-hygroscopic.[9] |

Synthetic Methodologies

The chemical reactivity of piperazine facilitates its straightforward incorporation into complex molecules.[1][14] Synthetic strategies range from classical condensations to modern C-H functionalization techniques that expand structural diversity.[11][15]

  • Classical Synthesis: Traditional methods often involve the condensation reaction between ethylenediamine and various bifunctional compounds.[15]

  • N-Functionalization: The secondary amine nature of the piperazine nitrogens makes them readily amenable to N-alkylation and N-arylation reactions. Common methods include reductive amination, aromatic nucleophilic substitution, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[14]

  • C-H Functionalization: While approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, recent advances in C-H functionalization are enabling the synthesis of more complex, C-substituted piperazines, opening new avenues for structural exploration.[11][16]

G cluster_0 Library Synthesis cluster_1 Screening & Optimization Start Piperazine Core & Diverse Building Blocks Reaction Parallel Synthesis (e.g., Reductive Amination, Amide Coupling) Start->Reaction Purification Purification & QC (HPLC, LC-MS) Reaction->Purification Library Piperazine Derivative Library Purification->Library HTS High-Throughput Screening (HTS) Library->HTS Assay Ready Plates Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo

Caption: General workflow for the discovery of piperazine-based drug candidates.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The piperazine scaffold is a key component in drugs targeting a wide array of diseases.[17][18][19]

3.1. Central Nervous System (CNS) Disorders Piperazine derivatives are prevalent in drugs treating depression, anxiety, and psychosis, often targeting neurotransmitter systems.[20][21]

  • Mechanism: Many CNS-active piperazines modulate serotonin (5-HT) and dopamine (D2) receptors.[20] The piperazine can act as a scaffold to correctly position pharmacophoric elements, such as an aryl group, for optimal receptor interaction.

  • Examples:

    • Olanzapine (Antipsychotic): Features a piperazine ring integrated into a thienobenzodiazepine system.

    • Fluoxetine (Antidepressant): A selective serotonin reuptake inhibitor (SSRI) that contains a piperazine moiety.[15]

  • SAR: The nature of the substituent on one nitrogen (often an aryl group) is critical for receptor affinity and selectivity, while the other nitrogen is often substituted with a group that modulates physicochemical properties or interacts with a secondary binding pocket.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA release D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase (Inhibited) G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response DA->D2R binds Drug Antipsychotic Drug (Piperazine-based Antagonist) Drug->D2R blocks

Caption: Antipsychotic drug action via D2 receptor antagonism.

3.2. Oncology In cancer therapy, the piperazine scaffold is integral to many targeted therapies, particularly kinase inhibitors.

  • Mechanism: The piperazine ring often serves as a versatile linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase. Its basicity can also be leveraged to form a salt bridge with acidic residues (e.g., aspartate) in the hinge region of the kinase.

  • Examples:

    • Imatinib (Gleevec): A cornerstone in treating chronic myeloid leukemia, it uses a piperazine ring to link a pyrimidinyl-aniline core to a benzamide fragment, enhancing solubility and target binding.[11]

    • Olaparib: A PARP inhibitor used in certain types of cancer.[21]

  • SAR: Modifications on the piperazine ring can fine-tune potency, selectivity, and pharmacokinetic properties. For instance, N-methylation of the piperazine in Imatinib is crucial for its activity.

3.3. Infectious Diseases Piperazine derivatives have demonstrated broad-spectrum activity against various pathogens.[22][23]

  • Antiviral: Derivatives have shown promise against a range of viruses, including HIV, influenza, and flaviviruses like Dengue and Zika.[24][25][26][27] The mechanism often involves the inhibition of critical viral enzymes such as proteases.[24][25]

  • Antibacterial: Piperazine is a key scaffold for developing agents against multidrug-resistant (MDR) bacteria.[28][29] SAR studies have shown that incorporating electron-withdrawing groups (e.g., Cl, Br, NO2) on arylpiperazine derivatives can enhance antibacterial activity.[29][30]

  • Antifungal: Itraconazole, a widely used antifungal agent, incorporates a piperazine ring in its structure.[4][5]

G cluster_N1 N1 Substituent cluster_N4 N4 Substituent Core Piperazine Scaffold N1_Aryl Aryl / Heteroaryl (e.g., Phenyl, Pyridyl) Core->N1_Aryl SAR for CNS Receptor Binding N1_Alkyl Small Alkyl (e.g., Methyl) Core->N1_Alkyl Modulates Basicity/PK N4_Aryl Bulky Aromatic System (Kinase Inhibitors) Core->N4_Aryl SAR for Kinase Inhibition N4_Polar Polar Group (Solubility, CNS) Core->N4_Polar Improves ADME Properties N4_Linker Linker to Pharmacophore (Antivirals) Core->N4_Linker Positions Second Fragment

Caption: Structure-Activity Relationship (SAR) map for the piperazine scaffold.

Quantitative Biological Data

The following table summarizes representative biological activity data for various piperazine derivatives, highlighting their potency across different therapeutic targets.

Table 2: Biological Activity of Selected Piperazine Derivatives

Compound Class / Example Target / Assay Activity Metric (Value) Therapeutic Area Reference
Indole-7-carboxamides (Analogue 42) HIV-1 Inhibition EC₅₀ = 5.8 x 10⁻⁶ µM Antiviral (HIV) [24]
Indole-7-carboxamides (Analogue 43) HIV-1 Inhibition EC₅₀ = 4 x 10⁻⁵ µM Antiviral (HIV) [24]
Maraviroc Analogues (Derivative 33) HIV-1 Entry Inhibition IC₅₀ = 0.0314 µM Antiviral (HIV) [24]
Aryl-piperazine (2Cl4C8) Coxsackie B5 virus (CVB-5) EC₅₀ = 4.4 - 18 µM Antiviral [27]
Aryl-piperazine (2Cl4C8) Antiproliferative (various cancer cell lines) CC₅₀ = 7.65 - 15.5 µM Anticancer [27]
Vindoline-piperazine (Conjugate 23) Breast Cancer (MDA-MB-468) GI₅₀ = 1.00 µM Anticancer [31]

| Vindoline-piperazine (Conjugate 25) | Non-Small Cell Lung Cancer (HOP-92) | GI₅₀ = 1.35 µM | Anticancer |[31] |

Key Experimental Protocols

Reproducible experimental methods are critical for evaluating piperazine-based compounds. Below are generalized protocols for common assays.

5.1. General Protocol: Synthesis of 1-Aryl-4-Alkyl-Piperazines via Reductive Amination

This protocol describes a common method for synthesizing asymmetrically substituted piperazines.

  • Reactant Preparation: In a round-bottom flask, dissolve 1-arylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the desired N-substituted piperazine derivative.

5.2. General Protocol: In Vitro Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., HepG2, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The piperazine scaffold is a proven and powerful tool in medicinal chemistry, valued for its ability to enhance pharmacokinetic properties and serve as a versatile structural framework.[1][6][7] Its presence in a wide range of successful drugs is a testament to its utility.[4][5] The future of piperazine-based drug discovery is promising, with ongoing research focusing on:

  • Novel Scaffolds: The development of advanced synthetic methods, particularly C-H functionalization, will allow for the exploration of novel, three-dimensional chemical space previously inaccessible with traditional N-substitution chemistry.[11]

  • Combating Drug Resistance: The structural versatility of piperazine makes it an ideal starting point for designing new agents to overcome antimicrobial and anticancer drug resistance.[28][29]

  • Polypharmacology: The ability of the piperazine scaffold to interact with multiple targets can be strategically harnessed to design multi-target ligands for complex diseases like neurodegenerative disorders and cancer.

By continuing to leverage the unique properties of this privileged scaffold, the scientific community can accelerate the development of the next generation of innovative therapeutics.

References

Chiral Piperazine Derivatives in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties, including two strategically placed nitrogen atoms, allow for modulation of aqueous solubility, oral bioavailability, and target affinity.[2][3] The introduction of chirality into the piperazine ring unlocks a new dimension in drug design, enabling more precise interactions with biological targets and often leading to improved potency, selectivity, and reduced off-target effects. This guide provides an in-depth exploration of chiral piperazine derivatives, covering their synthesis, pharmacological activities, and therapeutic applications, with a focus on their roles as modulators of key G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

The Significance of Chirality in Piperazine Scaffolds

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. Since enzymes and receptors are themselves chiral entities, they often exhibit stereoselectivity, meaning they interact differently with the various stereoisomers of a chiral drug. This can lead to significant differences in the pharmacodynamic and pharmacokinetic profiles of enantiomers. For piperazine derivatives, the introduction of a chiral center can:

  • Enhance Potency and Selectivity: One enantiomer may fit more precisely into the binding pocket of a target receptor, leading to a higher affinity and greater potency compared to the other enantiomer or the racemic mixture.[4] This enhanced specificity can also reduce interactions with other receptors, minimizing off-target side effects.

  • Modulate Physicochemical Properties: The three-dimensional arrangement of substituents in a chiral piperazine can influence properties like solubility, lipophilicity, and metabolic stability, thereby affecting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Explore Novel Chemical Space: The development of asymmetric syntheses for carbon-substituted piperazines allows for the exploration of previously inaccessible chemical space, leading to the discovery of novel therapeutic agents.[5]

Enantioselective Synthesis of Chiral Piperazine Derivatives

The synthesis of enantiomerically pure piperazine derivatives is a critical step in their development as therapeutic agents. Several strategies have been developed to achieve high levels of stereocontrol.

Key Synthetic Strategies
  • Asymmetric Lithiation: This method involves the deprotonation of an N-Boc protected piperazine using a chiral ligand-organolithium complex, followed by trapping with an electrophile to introduce a substituent at a specific carbon atom with high enantioselectivity.

  • From the Chiral Pool: Readily available chiral starting materials, such as amino acids, can be used as precursors to construct the chiral piperazine ring system through a series of chemical transformations.

  • Catalytic Asymmetric Allylic Alkylation: This approach utilizes transition metal catalysts with chiral ligands to achieve the enantioselective alkylation of piperazinone precursors, which can then be reduced to the corresponding chiral piperazines.[6]

  • Organocatalysis: Chiral organic molecules can be used to catalyze the enantioselective functionalization of the piperazine core.[7]

Experimental Protocol: Synthesis of (S)-2-Methylpiperazine

This protocol provides a representative example of an enantioselective synthesis of a chiral piperazine derivative.

Step 1: Preparation of 1-Benzyl-3-methylpiperazine

A mixture of N-benzylethylenediamine and a suitable propylene oxide derivative is reacted under controlled conditions to yield 1-benzyl-3-methylpiperazine. The reaction is typically carried out in a suitable solvent such as methanol or ethanol.

Step 2: Debenzylation to Yield (S)-2-Methylpiperazine

1-Benzyl-3-methylpiperazine (50 mmol) is dissolved in water (50 g) in a 100 ml four-neck flask equipped with a stirrer, thermometer, and condenser. 5% Palladium on carbon (Pd/C) (1.0 g) is added to the solution. The mixture is stirred at 40°C for 6 hours under a hydrogen atmosphere.[8] The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (S)-2-methylpiperazine.

Pharmacological Activity of Chiral Piperazine Derivatives

Chiral piperazine derivatives have demonstrated a wide range of pharmacological activities, with a significant number of them targeting the central nervous system (CNS). Their ability to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, has led to their development as antipsychotics, antidepressants, and anxiolytics.[9]

Interaction with Dopamine and Serotonin Receptors

Many chiral piperazine derivatives act as ligands for dopamine D2 and serotonin 5-HT1A receptors, which are key targets in the treatment of schizophrenia and other neuropsychiatric disorders. The stereochemistry of the piperazine derivative can significantly influence its binding affinity and functional activity at these receptors.

The following table summarizes the in vitro binding affinities (Ki) of a selection of chiral piperazine analogs for the human dopamine D2 and D3 receptors, highlighting the impact of stereochemistry and substitution patterns on potency and selectivity. Lower Ki values indicate higher binding affinity.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
1 2-OCH3H400.3133[10]
2 2,3-diClH530.959[10]
3 2-FButyl349963.6[10]
4 2-F4-(thien-3-yl)benzamide>10001.4>714[10]
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400[10]

The following table presents quantitative data on the functional activity of selected indazole and piperazine derivatives at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

CompoundD2 Antagonism (Kb, nM)5-HT1A Agonism (EC50, nM)5-HT2A Antagonism (Kb, nM)
1 19.2 ± 7.2102.7 ± 2.2-
10 -13.5 ± 2.21.0 ± 0.1
11 -39.8 ± 1.00.13 ± 0.02
Haloperidol 0.29--
5-CT -0.27 ± 0.10-
Risperidone --0.17 ± 0.03

Data presented as mean ± SEM.[11]

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a method to determine the binding affinity of chiral piperazine derivatives to the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human D2 receptor.

  • Radioligand: [3H]-Spiperone.

  • Non-specific binding agent: Haloperidol.

  • Test compounds (chiral piperazine derivatives).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize the D2 receptor-expressing HEK293 cells in assay buffer and centrifuge to pellet the membranes. Resuspend the membranes in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-Spiperone, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[3]

cAMP Functional Assay for Serotonin 5-HT1A Receptors

This protocol describes a method to assess the functional activity (agonism or antagonism) of chiral piperazine derivatives at the 5-HT1A receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (chiral piperazine derivatives).

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture the 5-HT1A receptor-expressing CHO-K1 cells in appropriate medium.

  • Assay Setup: Seed the cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. For agonist testing, the agonist will inhibit this forskolin-induced cAMP increase.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit, typically involving a competitive immunoassay with a fluorescent or luminescent readout.[1][12]

  • Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Visualization

Chiral piperazine derivatives often exert their therapeutic effects by modulating intracellular signaling cascades downstream of their target receptors. Understanding these pathways is crucial for rational drug design.

Dopamine D2 Receptor Signaling

The D2 dopamine receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G proteins.[13] Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). D2 receptors can also signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses.[7] Antagonists at the D2 receptor block these signaling events.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist Chiral Piperazine (Antagonist) Antagonist->D2R Blocks Gi->AC Inhibits PKA PKA cAMP->PKA Inhibits Response Cellular Response PKA->Response MAPK MAPK Pathway BetaArrestin->MAPK MAPK->Response

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor, similar to the D2 receptor, is a Gi/o-coupled GPCR.[6] Agonist binding to the 5-HT1A receptor inhibits adenylyl cyclase, leading to decreased cAMP production and PKA activity. Additionally, the Gβγ subunits released upon Gi/o activation can directly modulate ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization and reduced neuronal excitability.[10]

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Conclusion

Chiral piperazine derivatives represent a rich and versatile class of molecules with significant potential in drug discovery. Their unique structural and physicochemical properties, combined with the profound impact of stereochemistry on their pharmacological activity, make them attractive scaffolds for the development of novel therapeutics. The ability to fine-tune their interactions with biological targets through enantioselective synthesis opens up new avenues for designing more potent, selective, and safer drugs. As our understanding of the intricate roles of these compounds in modulating key signaling pathways continues to grow, so too will their importance in addressing a wide range of diseases, particularly those affecting the central nervous system. Continued research into the synthesis, biological evaluation, and structure-activity relationships of chiral piperazine derivatives is essential for unlocking their full therapeutic potential.

References

Methodological & Application

Application Notes: Synthesis of Novel PARP Inhibitors Utilizing (Piperazin-2-yl)methanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. The core structure of many potent PARP inhibitors incorporates a piperazine moiety, which often plays a significant role in the compound's solubility, bioavailability, and interaction with the target enzyme. While many existing PARP inhibitors feature N-substituted piperazines, the exploration of C-substituted piperazine scaffolds offers an avenue for developing novel inhibitors with potentially unique pharmacological profiles.

This document provides detailed application notes and a proposed synthetic protocol for the synthesis of a novel PARP inhibitor utilizing chiral (piperazin-2-yl)methanol dihydrochloride as a key building block. The chirality of this starting material allows for the stereospecific synthesis of inhibitors, which can be critical for optimizing target engagement and reducing off-target effects.

PARP Signaling Pathway and Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a critical role in the DNA damage response (DDR).[1][2][3] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is the primary mechanism of action for PARP inhibitors in BRCA-mutated cancers.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR catalyzes Replication_Fork Replication Fork Stalling PARP1->Replication_Fork leads to NAD NAD+ NAD->PAR substrate BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis in HR deficiency Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits BRCA_Deficiency BRCA1/2 Deficiency BRCA_Deficiency->HR_Repair impairs

Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.

Proposed Synthesis of a Novel PARP Inhibitor

While a direct synthesis of a known PARP inhibitor from (piperazin-2-yl)methanol dihydrochloride is not prominently described in the literature, a plausible synthetic route can be designed based on established chemical principles. The following protocol outlines the synthesis of a novel phthalazinone-based PARP inhibitor, (R)-4-((4-(hydroxymethyl)piperazin-1-yl)methyl)phthalazin-1(2H)-one , utilizing (R)-piperazin-2-ylmethanol as the chiral starting material. The phthalazinone core is a common scaffold in many potent PARP inhibitors.

Experimental Workflow

Synthesis_Workflow Start (R)-Piperazin-2-ylmethanol dihydrochloride Step1 Step 1: Boc Protection Start->Step1 Intermediate1 tert-butyl (R)-4-(hydroxymethyl) piperazine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Coupling Reaction Intermediate1->Step2 Intermediate2 tert-butyl (R)-4-(((4-oxo-3,4-dihydrophtalazin-1-yl)methyl) (hydroxymethyl))piperazine-1-carboxylate Step2->Intermediate2 Phthalazinone 4-(chloromethyl)phthalazin-1(2H)-one Phthalazinone->Step2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 FinalProduct Final Product: (R)-4-((4-(hydroxymethyl)piperazin-1-yl)methyl) phthalazin-1(2H)-one Step3->FinalProduct Analysis Characterization and Purification (NMR, MS, HPLC) FinalProduct->Analysis

Caption: Proposed workflow for the synthesis of a novel PARP inhibitor.

Experimental Protocols

Step 1: Synthesis of tert-butyl (R)-4-(hydroxymethyl)piperazine-1-carboxylate

This step involves the protection of the more reactive secondary amine of (R)-piperazin-2-ylmethanol to allow for selective reaction at the other nitrogen.

  • Materials:

    • (R)-Piperazin-2-ylmethanol dihydrochloride

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend (R)-Piperazin-2-ylmethanol dihydrochloride (1.0 eq) in DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add TEA (2.2 eq) dropwise to the suspension.

    • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.

Step 2: Synthesis of tert-butyl (R)-4-(((4-oxo-3,4-dihydrophtalazin-1-yl)methyl)(hydroxymethyl))piperazine-1-carboxylate

This is the key coupling step to attach the piperazine moiety to the PARP inhibitor scaffold.

  • Materials:

    • tert-butyl (R)-4-(hydroxymethyl)piperazine-1-carboxylate (from Step 1)

    • 4-(chloromethyl)phthalazin-1(2H)-one

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • Dissolve tert-butyl (R)-4-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DMF.

    • Add 4-(chloromethyl)phthalazin-1(2H)-one (1.1 eq) and K₂CO₃ (2.0 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the coupled product.

Step 3: Synthesis of (R)-4-((4-(hydroxymethyl)piperazin-1-yl)methyl)phthalazin-1(2H)-one (Final Product)

The final step is the deprotection of the Boc group to yield the active PARP inhibitor.

  • Materials:

    • tert-butyl (R)-4-(((4-oxo-3,4-dihydrophtalazin-1-yl)methyl)(hydroxymethyl))piperazine-1-carboxylate (from Step 2)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and carefully neutralize with saturated aqueous NaHCO₃ until the pH is ~8-9.

    • Extract the product with a suitable organic solvent (e.g., a mixture of DCM and isopropanol).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

    • Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Quantitative Data of Representative PARP Inhibitors

The following table summarizes the inhibitory activity of several known PARP inhibitors that share the piperazine or a similar heterocyclic scaffold. This data provides a benchmark for evaluating the potential potency of newly synthesized analogs.

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Cell LineCellular Activity (GI₅₀, nM)Reference
Olaparib1.91.8MDA-MB-436 (BRCA1 mutant)3[4]
Rucaparib1.46.6Capan-1 (BRCA2 mutant)19[4]
Niraparib3.82.1CAPAN-1 (BRCA2 mutant)11[4]
Talazoparib0.57-MX-1 (BRCA1/2 wild-type)0.8[4]
Proposed Compound To be determinedTo be determinede.g., Capan-1To be determined-

Conclusion

The provided application notes and synthetic protocol offer a comprehensive guide for the synthesis of a novel, chiral PARP inhibitor using (piperazin-2-yl)methanol dihydrochloride. The modular nature of this synthesis allows for the facile generation of analogs by modifying the PARP inhibitor scaffold or by further derivatization of the hydroxymethyl group on the piperazine ring. This approach enables the exploration of new chemical space in the quest for next-generation PARP inhibitors with improved efficacy, selectivity, and resistance profiles. Researchers are encouraged to adapt and optimize the provided protocols for their specific research and development needs.

References

Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of piperazin-2-ylmethanol dihydrochloride, a key building block in the synthesis of various pharmaceutical compounds. The presence of two secondary amine functionalities and a primary alcohol offers multiple sites for modification, while the dihydrochloride salt form requires specific reaction conditions to enable nucleophilic attack. Two primary and robust methods for selective mono-N-alkylation are presented: Direct Alkylation with Alkyl Halides and Reductive Amination .

Introduction to N-Alkylation of this compound

Piperazin-2-ylmethanol is a versatile scaffold in medicinal chemistry. Its N-alkylation introduces substituents that can modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. The primary challenge in the alkylation of piperazin-2-ylmethanol is achieving mono-selectivity due to the two reactive nitrogen atoms. Furthermore, the commercially available dihydrochloride salt must be neutralized in situ to free the amine lone pairs for reaction.

The protocols herein are designed to address these challenges, providing reliable methods for the synthesis of N-substituted piperazin-2-ylmethanol derivatives.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation via nucleophilic substitution is a straightforward method for forming a new carbon-nitrogen bond. To favor mono-alkylation of this compound, a controlled amount of base is used to selectively deprotonate one nitrogen atom, or an excess of the piperazine starting material is used. The use of a suitable base and solvent system is critical for reaction success.

Experimental Protocol: Direct N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous DMF or MeCN (10-20 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.5 - 3.0 eq.) to the suspension. The base will neutralize the hydrochloride salt and the acid generated during the reaction.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add the alkyl halide (1.0 - 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-90°C.[1] The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 3 to 24 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperazin-2-ylmethanol.

Data Presentation: Direct N-Alkylation of Piperazine Derivatives
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideK₂CO₃DMF90--[1]
1-BromobutaneK₂CO₃THFReflux12-1688[3]
Ethyl iodideDIPEAMeCNRT1-24-[4]
Benzyl chlorideK₂CO₃DMFRT2495[2]
m-Methylbenzyl bromidein situ MonohydrochlorideEthanol/Water700.575[5]

Yields are representative for N-alkylation of various piperazine derivatives and may vary for piperazin-2-ylmethanol.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for mono-N-alkylation. It involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is selective for the iminium ion over the carbonyl starting material and is compatible with mildly acidic conditions that facilitate imine formation.[6][7]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (DCE or DCM).

  • Add the aldehyde or ketone (1.0 - 1.2 eq.).

  • Add a base such as triethylamine or DIPEA (2.2 - 2.5 eq.) to neutralize the hydrochloride salt and facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq.) to the reaction mixture.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[4]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated piperazin-2-ylmethanol.

Data Presentation: Reductive Amination of Amines with Carbonyls using NaBH(OAc)₃
AmineCarbonyl CompoundSolventTime (h)Yield (%)Reference
Dimethylamine HClm-AnisaldehydeTHF177[8]
Various aminesVarious aldehydes/ketonesDCE1-2452-94[7]
1-Boc-piperazineCinnamaldehydeDCM12-16-[9]
N-ethylpiperazine6-bromonicotinaldehyde---

Yields are representative for reductive amination reactions and may vary for this compound.

Visualizing the Workflow

Direct N-Alkylation Workflow

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Isolation cluster_purification Purification start Piperazin-2-ylmethanol dihydrochloride reagents Add Base (K₂CO₃) & Anhydrous Solvent (DMF) start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide Stir 30 min heat Heat & Stir (60-90°C) add_alkyl_halide->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool_filter Cool & Filter Salts monitor->cool_filter Reaction Complete concentrate Concentrate Filtrate cool_filter->concentrate extract Aqueous Work-up (Extraction) concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: N-Alkyl-piperazin- 2-ylmethanol purify->product

Caption: Workflow for Direct N-Alkylation.

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification start Piperazin-2-ylmethanol dihydrochloride reagents Add Aldehyde/Ketone, Base (TEA) & Solvent (DCE) start->reagents add_stab Add NaBH(OAc)₃ reagents->add_stab Stir 30-60 min stir Stir at RT add_stab->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench (aq. NaHCO₃) monitor->quench Reaction Complete extract Aqueous Work-up (Extraction) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: N-Alkyl-piperazin- 2-ylmethanol purify->product

Caption: Workflow for N-Alkylation via Reductive Amination.

Signaling Pathways and Logical Relationships

The choice between direct alkylation and reductive amination depends on the desired substituent and available starting materials. The following diagram illustrates the logical relationship between the starting materials and the two synthetic pathways.

Logical_Relationship cluster_pathways Synthetic Pathways cluster_reagents Co-Reactants start Piperazin-2-ylmethanol dihydrochloride direct_alkylation Direct Alkylation start->direct_alkylation reductive_amination Reductive Amination start->reductive_amination product N-Alkyl-piperazin-2-ylmethanol direct_alkylation->product reductive_amination->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->direct_alkylation carbonyl Aldehyde/Ketone (R'=O) carbonyl->reductive_amination

Caption: Logical relationship of synthetic pathways.

References

Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazin-2-ylmethanol and its derivatives are valuable building blocks in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system. One key application of these scaffolds is in the development of ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. Reductive amination is a powerful and versatile method for the N-alkylation of piperazines, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and optimize drug candidates.

This document provides detailed application notes and protocols for the reductive amination of Piperazin-2-ylmethanol dihydrochloride with various aldehydes and ketones.

Applications in Drug Discovery: Targeting Sigma Receptors

Derivatives of (piperazin-2-yl)methanol have been synthesized and evaluated for their affinity to sigma receptors, particularly the sigma-1 subtype. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling and cellular stress responses.[1][2][3][4] Ligands that bind to the sigma-1 receptor can influence these pathways and have shown therapeutic potential in preclinical models of neurodegenerative diseases, depression, and pain.[5][6] Reductive amination is a key synthetic strategy to generate libraries of N-substituted piperazin-2-ylmethanol analogs for screening and optimization as sigma receptor ligands.

Reductive Amination: General Principles

Reductive amination is a two-step process, often performed in a single pot, that involves the formation of an imine or iminium ion from an amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.

Step 1: Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon, followed by dehydration to form an imine (from aldehydes) or an enamine/iminium ion (from ketones). This step is often acid-catalyzed.

Step 2: Reduction: A reducing agent, selective for the imine/iminium ion over the carbonyl group, is used to reduce the C=N double bond to a C-N single bond.

Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[7][8] NaBH(OAc)₃ is often preferred due to its mildness and tolerance of a wide range of functional groups.

Experimental Protocols

General Protocol for Reductive Amination of this compound

Note on the Starting Material: this compound is a salt. To liberate the free amine for the reaction, a base must be added to the reaction mixture. Typically, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used in a slight excess relative to the dihydrochloride salt.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Argon or Nitrogen atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous solvent (e.g., DCM) to dissolve or suspend the starting material.

  • Add triethylamine (2.2 eq) to the mixture and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and generate the free base in situ.

  • Add the aldehyde or ketone (1.1 - 1.2 eq) to the reaction mixture.

  • Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the imine/iminium ion intermediate.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in the anhydrous solvent.

  • Slowly add the suspension of the reducing agent to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM, 2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperazin-2-ylmethanol.

Quantitative Data

The following table presents representative examples of reductive amination reactions with piperazine derivatives. While specific yield data for this compound is not widely available in the literature, the provided yields are typical for similar substrates and reaction conditions.

Aldehyde/KetoneProductRepresentative Yield (%)
Benzaldehyde(4-Benzylpiperazin-2-yl)methanol70-90
4-Methoxybenzaldehyde(4-(4-Methoxybenzyl)piperazin-2-yl)methanol75-95
4-Chlorobenzaldehyde(4-(4-Chlorobenzyl)piperazin-2-yl)methanol65-85
2-Naphthaldehyde(4-(Naphthalen-2-ylmethyl)piperazin-2-yl)methanol60-80
Cyclohexanone(4-Cyclohexylpiperazin-2-yl)methanol50-70
Acetophenone(4-(1-Phenylethyl)piperazin-2-yl)methanol40-60

Yields are based on similar reductive amination reactions of piperazine derivatives and may vary depending on the specific reaction conditions and scale.[8][9]

Visualizations

Experimental Workflow

G General Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve/suspend Piperazin-2-ylmethanol dihydrochloride in anhydrous solvent B 2. Add Triethylamine (2.2 eq) and stir A->B C 3. Add Aldehyde/Ketone (1.1-1.2 eq) and stir B->C D 4. Add NaBH(OAc)3 (1.5 eq) C->D Imine/Iminium formation E 5. Stir at room temperature (4-24h) D->E F 6. Quench with sat. NaHCO3 E->F Reaction completion G 7. Extraction with organic solvent F->G H 8. Drying and concentration G->H I 9. Purification by chromatography H->I J N-Substituted (piperazin-2-yl)methanol I->J Final Product G Sigma-1 Receptor Signaling at the ER-Mitochondrion Interface cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion cluster_signal Signaling Events ER_lumen ER Lumen BiP BiP (Chaperone) Sigma1R_BiP Sigma-1 Receptor Sigma1R_BiP->BiP Bound state (inactive) Sigma1R_free Free Sigma-1 Receptor Sigma1R_BiP->Sigma1R_free dissociation IP3R IP3 Receptor Ca_ER Ca2+ IP3R->Ca_ER Ca2+ release Ca_Mito Ca2+ Ca_ER->Ca_Mito Ca2+ influx Mito_matrix Mitochondrial Matrix ATP ATP Production Ca_Mito->ATP Stimulates Cell_Survival Cell Survival ATP->Cell_Survival Promotes Stress Cellular Stress (e.g., ER Ca2+ depletion) Stress->Sigma1R_BiP induces dissociation Ligand Sigma-1 Receptor Ligand Ligand->Sigma1R_BiP induces dissociation Sigma1R_free->IP3R Chaperones/ Stabilizes

References

Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-protected piperazin-2-ylmethanol as a versatile building block in solid-phase peptide synthesis (SPPS). The incorporation of this piperazine-based scaffold into peptides and peptidomimetics offers a unique opportunity to introduce conformational constraints, enhance proteolytic stability, and modulate the pharmacological properties of the resulting molecules. The presence of a hydroxymethyl group at the 2-position of the piperazine ring provides a valuable point for further functionalization or for influencing the molecule's interaction with biological targets.

The protocols outlined below are based on the robust tert-butyloxycarbonyl (Boc) protection strategy for the piperazine nitrogen, coupled with an orthogonal protection strategy for the primary hydroxyl group of the methanol moiety. This approach ensures selective deprotection and allows for the controlled assembly of complex peptide architectures.

Key Applications

The use of Boc-protected piperazin-2-ylmethanol in peptide synthesis is primarily focused on the development of novel peptidomimetics with enhanced therapeutic potential. Key applications include:

  • Scaffold for Peptidomimetics: The piperazine ring can serve as a rigid scaffold to replace or modify the peptide backbone, thereby influencing the three-dimensional structure and biological activity of the molecule.[1]

  • Introduction of Turns: The constrained conformation of the piperazine ring can induce specific turn structures within a peptide chain, which can be critical for receptor binding and molecular recognition.[1]

  • Synthesis of Novel Bioactive Conjugates: The hydroxymethyl group provides a handle for post-synthesis modification, allowing for the attachment of various functionalities such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

  • Development of CNS-Targeting Agents: The piperazine motif is a common feature in centrally acting drugs, and its incorporation into peptides may facilitate penetration of the blood-brain barrier.[1]

Data Presentation: Quantitative Overview of Synthesis Parameters

The following table summarizes typical quantitative data expected from the solid-phase synthesis of a peptidomimetic incorporating a protected Boc-piperazin-2-ylmethanol scaffold. These values are illustrative and can vary based on the specific peptide sequence, resin, coupling reagents, and instrumentation used.

ParameterTypical ValueNotes
Building Block Synthesis
Hydroxyl Protection Yield>90%Protection of the primary alcohol of Boc-piperazin-2-ylmethanol as a TBDMS ether.
Solid-Phase Peptide Synthesis
Resin Substitution Level0.5 - 1.0 mmol/g2-Chlorotrityl chloride (2-CTC) resin is recommended for its mild cleavage conditions.[1]
Initial Scaffold Loading Efficiency70 - 90%Dependent on the coupling conditions and the nature of the resin.
Boc Deprotection Efficiency (per step)>99%Monitored by a qualitative test for secondary amines (e.g., Kaiser test).[1]
Amino Acid Coupling Efficiency (per step)90 - 99%May require double coupling or the use of optimized coupling reagents for sterically hindered residues.[1]
Cleavage and Purification
Overall Crude Product Yield40 - 60%Dependent on the number of coupling cycles and the specific peptide sequence.[1]
Crude Product Purity (by HPLC)30 - 50%Purification is typically required to isolate the target compound.[1]
Final Purified Product Yield10 - 25%Highly dependent on the efficiency of the purification process.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involving the use of Boc-protected piperazin-2-ylmethanol in peptide synthesis.

Protocol 1: Protection of the Hydroxymethyl Group of Boc-Piperazin-2-ylmethanol

To prevent unwanted side reactions during peptide synthesis, the primary hydroxyl group of Boc-piperazin-2-ylmethanol must be protected with a group that is orthogonal to the Boc group. A common and effective choice is the tert-butyldimethylsilyl (TBDMS) group, which is stable to the acidic conditions used for Boc deprotection and can be removed under specific fluoride-containing conditions.

Materials:

  • (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (Boc-Piperazin-2-ylmethanol)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-Piperazin-2-ylmethanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)piperazine-1-carboxylate.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Protected Boc-Piperazin-2-ylmethanol

This protocol outlines the manual synthesis of a model peptide incorporating the protected piperazine building block using Boc-SPPS methodology on a 2-chlorotrityl chloride (2-CTC) resin.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)piperazine-1-carboxylate

  • Boc-protected amino acids

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Kaiser test kit

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Loading:

    • Swell the 2-CTC resin in anhydrous DCM for 30 minutes in a reaction vessel.

    • In a separate flask, dissolve (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)piperazine-1-carboxylate (2.0 eq) in anhydrous DCM.

    • Drain the DCM from the swollen resin and add the solution of the protected piperazine building block, followed by the addition of DIPEA (4.0 eq).

    • Gently agitate the resin slurry at room temperature for 2-4 hours.

    • To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) and agitate for an additional 30 minutes.

    • Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and DCM.

    • Dry the resin under vacuum.

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection:

      • Swell the resin in DCM.

      • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

      • Drain the TFA solution and wash the resin with DCM.

    • Neutralization:

      • Wash the resin with a solution of 10% DIPEA in DMF twice, agitating for 5 minutes each time.

      • Wash the resin with DMF.

      • Perform a Kaiser test to confirm the presence of a free secondary amine.

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the Boc-protected amino acid (3.0 eq) with a suitable coupling reagent (e.g., HATU, 2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction mixture at room temperature for 2 hours.

      • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Washing:

      • Drain the coupling solution and wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Protocol 3: Deprotection of the TBDMS Group

If selective deprotection of the hydroxymethyl group is required for on-resin modification, the following protocol can be used.

Materials:

  • Peptide-resin with TBDMS-protected hydroxymethyl group

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in anhydrous DCM.

  • Wash the resin with anhydrous THF.

  • Treat the resin with a solution of TBAF (1 M in THF) for 2-4 hours at room temperature.

  • Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Once the deprotection is complete, wash the resin thoroughly with THF and DCM to remove TBAF residues.

  • The resin-bound peptide with a free hydroxymethyl group is now ready for further functionalization.

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

G cluster_0 Protocol 1: Hydroxyl Group Protection node_p1_1 Dissolve Boc-Piperazin-2-ylmethanol and Imidazole in DCM node_p1_2 Cool to 0°C node_p1_1->node_p1_2 node_p1_3 Add TBDMS-Cl node_p1_2->node_p1_3 node_p1_4 Stir at RT for 12-16h node_p1_3->node_p1_4 node_p1_5 Quench with NaHCO3 node_p1_4->node_p1_5 node_p1_6 Work-up and Purification node_p1_5->node_p1_6 node_p1_7 Protected Building Block node_p1_6->node_p1_7

Caption: Workflow for the protection of the hydroxymethyl group.

G cluster_1 Protocol 2: SPPS Cycle node_p2_1 Start with Resin-bound Peptide node_p2_2 Boc Deprotection (50% TFA in DCM) node_p2_1->node_p2_2 node_p2_3 Neutralization (10% DIPEA in DMF) node_p2_2->node_p2_3 node_p2_4 Amino Acid Coupling (Boc-AA, HATU, DIPEA) node_p2_3->node_p2_4 node_p2_5 Washing node_p2_4->node_p2_5 node_p2_6 Repeat Cycle or Proceed to Cleavage node_p2_5->node_p2_6 node_p2_6->node_p2_2 Next Amino Acid

Caption: A single cycle of solid-phase peptide synthesis.

G cluster_2 Protocol 2: Final Cleavage and Deprotection node_p3_1 Fully Assembled Peptide-Resin node_p3_2 Cleavage Cocktail (TFA/H2O/TIS) node_p3_1->node_p3_2 node_p3_3 Agitate for 2-3h node_p3_2->node_p3_3 node_p3_4 Filter and Collect Filtrate node_p3_3->node_p3_4 node_p3_5 Precipitate in Cold Diethyl Ether node_p3_4->node_p3_5 node_p3_6 Isolate and Dry Crude Peptide node_p3_5->node_p3_6 node_p3_7 Purification by HPLC node_p3_6->node_p3_7

Caption: Final cleavage and deprotection of the peptide.

References

Application Notes and Protocols for Piperazin-2-ylmethanol Dihydrochloride in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Piperazine-containing linkers, including derivatives of piperazin-2-ylmethanol dihydrochloride, have garnered significant interest in PROTAC design. The piperazine moiety offers a semi-rigid scaffold that can enhance solubility and metabolic stability, crucial for developing effective protein degraders. This document provides detailed application notes and protocols for the utilization of this compound-based linkers in the development of PROTACs, with a focus on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

Signaling Pathway of IRAK4-Mediated Inflammation

IRAK4 is a critical kinase in the innate immune response, acting downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways. These pathways culminate in the production of pro-inflammatory cytokines, driving various inflammatory and autoimmune diseases. Targeting IRAK4 for degradation with a PROTAC can effectively block these signaling pathways.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Action TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Activation Proteasome Proteasome IRAK4->Proteasome Ubiquitination & Degradation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation MAPK_cascade MAPK Cascade TAK1->MAPK_cascade Activation NF_kappaB NF-κB IKK_complex->NF_kappaB Activation Transcription Gene Transcription (Pro-inflammatory Cytokines) NF_kappaB->Transcription MAPK_cascade->Transcription PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3_Ligase->Proteasome Ubiquitination & Degradation

PROTAC-mediated degradation of IRAK4.

Quantitative Data Presentation

The following table summarizes the degradation performance of a series of IRAK4-targeting PROTACs, including those with piperazine-containing linkers. The data is derived from studies on IRAK4 degradation.[1][2][3]

CompoundE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
Compound 9 Pomalidomide (CRBN)Piperazine-based~32>90OCI-LY10
FIP22 Pomalidomide (CRBN)Rigid piperazine-containing3.2>95THP-1
KT-474 Pomalidomide (CRBN)Proprietary4.0>95RAW 264.7
Compound 3 VHL LigandCarbon-based3000~50PBMCs

Experimental Protocols

General PROTAC Synthesis Workflow

The synthesis of a PROTAC incorporating a piperazin-2-ylmethanol-derived linker typically follows a modular approach. This involves the synthesis of three key building blocks: the warhead for the target protein, the E3 ligase ligand, and the piperazine-based linker. These are then coupled together, often via amide bond formation.

PROTAC_Synthesis_Workflow cluster_synthesis Modular Synthesis of PROTAC Components cluster_coupling Coupling and Final PROTAC Assembly Warhead Synthesis of Target Ligand (Warhead) Coupling1 Couple Warhead to Linker Warhead->Coupling1 Linker Synthesis of Piperazine-based Linker Linker->Coupling1 E3_Ligand Synthesis of E3 Ligase Ligand Coupling2 Couple E3 Ligand to Warhead-Linker E3_Ligand->Coupling2 Coupling1->Coupling2 Purification Purification (e.g., HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

General workflow for PROTAC synthesis.
Detailed Protocol: Synthesis of an IRAK4-Targeting PROTAC with a Piperazine-based Linker (e.g., Compound 9)

This protocol is a representative example for the synthesis of an IRAK4 degrader.[3]

Materials and Reagents:

  • IRAK4 inhibitor with a suitable attachment point (e.g., a carboxylic acid)

  • This compound

  • Pomalidomide (or other CRBN ligand) with a suitable attachment point

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, Et3N)

  • Protecting group reagents (e.g., Boc anhydride)

  • Deprotection reagents (e.g., TFA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography, preparative HPLC)

Step 1: Synthesis of the Linker Intermediate

  • Protect one of the nitrogen atoms of piperazin-2-ylmethanol with a Boc group.

  • Couple the other nitrogen atom to a linker precursor containing a reactive group (e.g., a carboxylic acid or an alkyl halide).

Step 2: Coupling of the Linker to the IRAK4 Inhibitor

  • Activate the carboxylic acid on the IRAK4 inhibitor using a coupling reagent like HATU in the presence of a base such as DIPEA in anhydrous DMF.

  • Add the deprotected piperazine linker intermediate to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the product by column chromatography.

Step 3: Coupling of the E3 Ligase Ligand

  • Deprotect the remaining functional group on the linker-warhead conjugate (e.g., remove the Boc group with TFA in DCM).

  • Couple the deprotected intermediate with the pomalidomide derivative, again using standard amide coupling conditions (HATU, DIPEA in DMF).

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC compound by preparative HPLC.

Protocol: Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a PROTAC.

Materials and Reagents:

  • Cell line expressing the target protein (e.g., OCI-LY10 for IRAK4)

  • PROTAC compound dissolved in DMSO

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-IRAK4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Western_Blot_Workflow Cell_Culture 1. Cell Seeding and PROTAC Treatment Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Antibody_Incubation 6. Primary and Secondary Antibody Incubation Blocking->Antibody_Incubation Detection 7. Signal Detection (ECL) Antibody_Incubation->Detection Analysis 8. Data Analysis (Densitometry) Detection->Analysis

Workflow for Western Blot analysis.

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The use of this compound and its derivatives as linkers in PROTAC development offers a promising strategy to enhance the drug-like properties of these novel therapeutics. The provided protocols and data serve as a guide for researchers to design, synthesize, and evaluate potent and effective protein degraders targeting a range of diseases. Careful optimization of the linker, in conjunction with the warhead and E3 ligase ligand, is paramount to achieving the desired therapeutic outcome.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazin-2-ylmethanol dihydrochloride is a heterocyclic organic compound that serves as a building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds.

This document outlines two distinct HPLC methods for the purity analysis of this compound. The analyte is a highly polar compound and lacks a strong chromophore, presenting challenges for retention on traditional reversed-phase columns and for sensitive UV detection.[1][2][3] The methods described here are designed to address these challenges:

  • Method 1: Ion-Pair Reversed-Phase HPLC (RP-HPLC) with UV Detection. This method utilizes an ion-pairing reagent to enhance the retention of the polar, cationic analyte on a non-polar C18 stationary phase.[4][5]

  • Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD). This method is an alternative approach specifically suited for the separation of highly polar compounds that are poorly retained by reversed-phase chromatography.[6]

Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection

This method is based on the principle of forming a neutral ion-pair between the positively charged piperazin-2-ylmethanol cation and an anionic ion-pairing reagent, such as sodium heptanesulfonate.[4] This neutral complex can be effectively retained and separated on a standard C18 reversed-phase column.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sodium Dihydrogen Phosphate

  • Phosphoric Acid

  • Sodium 1-Heptanesulfonate (ion-pair reagent)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Sodium Dihydrogen Phosphate buffer with 10 mM Sodium 1-Heptanesulfonate, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.4 g of Sodium Dihydrogen Phosphate and 2.02 g of Sodium 1-Heptanesulfonate in 1 L of deionized water. Adjust the pH to 3.0 using diluted Phosphoric Acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample material.

4. Data Analysis:

  • The purity is calculated using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: HILIC with ELSD Detection

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining very polar analytes.[6] It typically uses a polar stationary phase with a mobile phase high in organic solvent. Since piperazin-2-ylmethanol lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD), which does not require a chromophore, is employed for universal detection.[3]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium Formate

  • Formic Acid

2. Chromatographic Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent, equipped with a pump, autosampler, column thermostat, and an Evaporative Light Scattering Detector (ELSD).

  • Column: HILIC (Amide or Silica-based), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with Formic Acid.

  • Gradient: Start at 95% A, decrease to 70% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Settings: Nebulizer Temperature: 40°C; Drift Tube Temperature: 60°C; Gas Flow (Nitrogen): 1.5 SLM.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Mobile Phase B: Dissolve 0.63 g of Ammonium Formate in 1 L of deionized water. Adjust the pH to 3.5 with Formic Acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (1.0 mg/mL): Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 70:30 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution, using the sample material.

4. Data Analysis:

  • The purity is calculated using the area percent method, similar to the UV-based method.

Data Presentation

The following table summarizes hypothetical, yet typical, results obtained from the analysis of a sample of this compound using the two methods described.

ParameterMethod 1: Ion-Pair RP-HPLCMethod 2: HILIC
Retention Time (Main Peak) 9.52 min7.85 min
Retention Time (Impurity A) 7.21 min9.92 min
Retention Time (Impurity B) 12.45 min6.15 min
Area % (Main Peak) 99.65%99.71%
Area % (Impurity A) 0.21%0.18%
Area % (Impurity B) 0.14%0.11%
Calculated Purity 99.65% 99.71%

Visualizations

Diagram 1: General Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve and Dilute in Appropriate Solvent A->B C Configure HPLC System Parameters B->C D Inject Sample into HPLC System C->D E Chromatographic Separation D->E F Detect & Record Chromatogram E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Method) G->H I Final Purity Report H->I IP_Mechanism Mechanism of Analyte Retention cluster_sp C18 Stationary Phase sp_node p1 p2 p3 p4 p5 p6 p7 p8 c18_chain Analyte Piperazin-2-ylmethanol (Cationic, R-NH3+) Retained_Analyte Retained Analyte IP_Reagent Heptanesulfonate (Anionic, SO3-) Adsorbed_IP Adsorbed Ion-Pair Reagent (Dynamic Ion-Exchanger) IP_Reagent->Adsorbed_IP Hydrophobic Adsorption Adsorbed_IP->Retained_Analyte Ionic Interaction

References

Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazin-2-ylmethanol is a chiral molecule of interest in pharmaceutical development due to its presence as a structural motif in various active pharmaceutical ingredients (APIs). The stereochemistry of such molecules is crucial as enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for the enantioselective separation and quantification of piperazin-2-ylmethanol is essential for quality control and regulatory compliance. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of piperazin-2-ylmethanol enantiomers, based on established methods for structurally similar piperazine derivatives.

Challenges in Direct Analysis

Direct analysis of piperazin-2-ylmethanol by HPLC with UV detection can be challenging. The molecule lacks a strong chromophore, which may result in low sensitivity when detecting at typical UV wavelengths. For trace-level analysis or to enhance sensitivity, pre-column derivatization with a UV-active agent can be considered.[1]

Chiral Stationary Phase Selection

The selection of an appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful chiral separation method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds. For the separation of piperazine derivatives, immobilized polysaccharide-based CSPs are often effective. Specifically, cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel has shown good performance.

Recommended Chiral HPLC Conditions

Based on successful separations of structurally related piperazine compounds, the following conditions are recommended as a starting point for the method development of piperazin-2-ylmethanol enantiomer separation.[1][2][3]

Table 1: Recommended HPLC Parameters
ParameterRecommended Condition
Column Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 205 nm (or after derivatization)
Injection Volume 10 µL

Note: The addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase is often crucial for improving peak shape and resolution of basic analytes like piperazin-2-ylmethanol.

Experimental Protocol

This section provides a step-by-step guide for performing the chiral separation of piperazin-2-ylmethanol enantiomers.

Materials and Reagents
  • Racemic piperazin-2-ylmethanol standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Diethylamine (DEA), analytical grade

  • Deionized water for sample preparation (if necessary)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a pump, autosampler, and column oven.

  • UV-Vis or Photodiode Array (PDA) detector.

  • Chiralpak® IC column (250 x 4.6 mm, 5 µm).

Mobile Phase Preparation
  • Carefully measure 900 mL of acetonitrile, 100 mL of methanol, and 1 mL of diethylamine.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation
  • Prepare a stock solution of racemic piperazin-2-ylmethanol in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Chromatographic Analysis
  • Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 35 °C.

  • Set the UV detector to a wavelength of 205 nm.

  • Inject 10 µL of the filtered working standard solution onto the column.

  • Run the analysis and record the chromatogram.

Data Analysis
  • Identify the two peaks corresponding to the enantiomers of piperazin-2-ylmethanol.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

  • Determine the enantiomeric excess (% ee) if analyzing a non-racemic sample using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Experimental Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D Column Equilibration A->D B Standard Solution Preparation C Sample Filtration B->C E Sample Injection C->E D->E F Chromatographic Run E->F G Peak Identification F->G H Resolution Calculation G->H I Enantiomeric Excess Calculation H->I

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The proposed chiral HPLC method using a Chiralpak® IC column provides a robust starting point for the successful separation of piperazin-2-ylmethanol enantiomers. Method optimization, including fine-tuning of the mobile phase composition and temperature, may be necessary to achieve optimal resolution and analysis time for specific applications. The provided protocol and workflow are intended to guide researchers in establishing a reliable analytical method for the enantioselective analysis of this important chiral building block.

References

Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazin-2-ylmethanol is a heterocyclic compound containing a piperazine ring with a methanol substituent. As a molecule with both a secondary amine and a primary alcohol, it possesses polar functional groups that result in low volatility and poor chromatographic peak shape, making it challenging to analyze directly by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial sample preparation step to enhance its volatility and thermal stability, enabling sensitive and reliable GC-MS analysis. This application note provides a detailed protocol for the derivatization of piperazin-2-ylmethanol using trifluoroacetic anhydride (TFAA) and subsequent GC-MS analysis, which is a common technique for volatile piperazine derivatives.[1]

Principle of Derivatization

The derivatization process involves converting the polar N-H and O-H groups of piperazin-2-ylmethanol into less polar trifluoroacetyl groups. Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that readily reacts with the secondary amine and primary alcohol to form a di-substituted, more volatile, and thermally stable derivative suitable for GC-MS analysis. This chemical modification reduces hydrogen bonding, leading to improved chromatographic resolution and sensitivity.

Experimental Protocols

1. Materials and Reagents

  • Piperazin-2-ylmethanol standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Anhydrous sodium sulfate

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Pipettes and tips

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system with a suitable capillary column

2. Sample Preparation

  • Prepare a stock solution of piperazin-2-ylmethanol at a concentration of 1 mg/mL in methanol.

  • Create a series of working standard solutions by diluting the stock solution with methanol to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the expected calibration range.

3. Derivatization Procedure

  • Pipette 100 µL of the standard solution or sample solution into a 2 mL micro-reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[2]

  • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Heat the mixture at 70°C for 30 minutes in a heating block or water bath.[2]

  • After incubation, cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 100 µL of ethyl acetate for GC-MS analysis.[2]

  • Inject 1 µL of the reconstituted solution into the GC-MS system.

GC-MS Analysis

1. Instrumentation

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.[3]

2. GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS)[1][3]
Carrier GasHelium at a constant flow rate of 1 mL/min[3]
Inlet Temperature250°C[1][3]
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on concentration)
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Mass Spectrometer
MS Transfer Line Temp.280°C[3]
Ion Source Temperature230°C[3]
Ionization ModeElectron Ionization (EI) at 70 eV[1][3]
Mass AnalyzerQuadrupole or Ion Trap[1][4]
Scan ModeFull Scan Mode for qualitative analysis (e.g., m/z 50-550) and Selected Ion Monitoring (SIM) for quantitative analysis[4]

Data Presentation

The following table summarizes the expected quantitative data for the di-trifluoroacetyl derivative of piperazin-2-ylmethanol. The exact retention time and mass fragments may vary slightly depending on the specific GC-MS system and conditions.

AnalyteDerivatizing AgentExpected Retention Time (min)Characteristic Mass Fragments (m/z)Limit of Quantification (LOQ)
Piperazin-2-ylmethanolTFAA~10-15To be determined experimentally. Likely fragments would correspond to the molecular ion and losses of CF3, COCF3, and fragments of the piperazine ring.0.01 - 0.5 µg/mL (Estimated based on similar derivatized piperazines)[2][5][6]

Visualization

Derivatization_Workflow Workflow for Derivatization and GC-MS Analysis of Piperazin-2-ylmethanol cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Piperazin-2-ylmethanol Standard/Sample Solution B Aliquot 100 µL into Reaction Vial A->B C Evaporate to Dryness (Nitrogen Stream) B->C D Add Ethyl Acetate (50 µL) and TFAA (50 µL) C->D E Vortex for 30 seconds D->E F Incubate at 70°C for 30 minutes E->F G Cool to Room Temperature F->G H Evaporate to Dryness (Nitrogen Stream) G->H I Reconstitute in Ethyl Acetate (100 µL) H->I J Inject 1 µL into GC-MS I->J K Gas Chromatography (Separation) J->K L Mass Spectrometry (Detection & Identification) K->L M Generate Total Ion Chromatogram (TIC) L->M N Identify Peak and Obtain Mass Spectrum M->N O Quantify using Calibration Curve N->O

Caption: Experimental workflow for the derivatization and analysis of piperazin-2-ylmethanol.

Conclusion

The protocol described provides a reliable and robust method for the derivatization of piperazin-2-ylmethanol for GC-MS analysis. The use of trifluoroacetic anhydride effectively converts the polar analyte into a volatile derivative, allowing for excellent chromatographic separation and sensitive mass spectrometric detection. This method is suitable for the qualitative and quantitative analysis of piperazin-2-ylmethanol in various sample matrices within research, quality control, and drug development settings.

References

Application of Piperazin-2-ylmethanol Dihydrochloride in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazin-2-ylmethanol dihydrochloride is a valuable fragment for fragment-based drug discovery (FBDD). Its inherent structural features, including a chiral center, two nitrogen atoms for potential vector growth, and a hydroxyl group for hydrogen bonding, make it an attractive starting point for the development of novel therapeutics. The piperazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in FBDD campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-Piperazin-2-ylmethanol dihydrochloride is presented in the table below. These properties are crucial for its use in fragment screening, where solubility and molecular weight are key parameters.

PropertyValueReference
CAS Number149629-73-2[1]
Molecular FormulaC₅H₁₄Cl₂N₂O[1]
Molecular Weight189.08 g/mol [1]
Physical FormSolid[1]
PurityTypically ≥98%[1]
Storage4°C, protect from light[1]

Application in Fragment Screening

This compound is a versatile fragment that can be screened against a variety of protein targets using biophysical techniques. Its ability to form multiple interactions makes it a promising starting point for developing potent and selective inhibitors.

Primary Screening

A typical FBDD workflow begins with a primary screen of a fragment library to identify initial hits. Several biophysical methods are suitable for this purpose.

Experimental Workflow for Fragment Screening

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Fragment Library Fragment Library Screening Screening Fragment Library->Screening Target Protein Target Protein Target Protein->Screening Hits Hits Screening->Hits Orthogonal Screen Orthogonal Screen Hits->Orthogonal Screen Validated Hits Validated Hits Orthogonal Screen->Validated Hits SAR SAR by Chemistry Validated Hits->SAR Lead Compound Lead Compound SAR->Lead Compound

Caption: A general workflow for fragment-based drug discovery, from primary screening to lead optimization.

Hit Validation

Positive hits from the primary screen should be validated using an orthogonal biophysical method to eliminate false positives.

Hit-to-Lead Optimization

Once validated, the fragment hit undergoes a process of chemical elaboration to improve its potency and selectivity. This involves synthesizing and testing derivatives of the original fragment to build a structure-activity relationship (SAR).

Case Study: Targeting Sigma Receptors

Quantitative Data: Binding Affinity of Piperazin-2-ylmethanol Derivatives

The following table summarizes the binding affinities (Ki) of N-4 substituted derivatives of (S)-piperazin-2-ylmethanol for the sigma-1 (σ₁) receptor. This data highlights how the piperazin-2-ylmethanol core can be elaborated to achieve high-affinity binders.

CompoundN-4 Substituentσ₁ Receptor Affinity (Ki, nM)
3aBenzyl118
3b4-Chlorobenzyl46.2
3c4-Methylbenzyl45.7
3d4-Methoxybenzyl12.4
3e3,4-Dimethoxybenzyl29.5
3f1-Naphthylmethyl30.1

Data extracted from Bedürftig & Wünsch (2004).[3]

Inferred Signaling Pathway Involvement

Sigma receptors are involved in a variety of cellular functions, and their modulation can have therapeutic effects in neurological disorders. The binding of ligands, developed from the piperazin-2-ylmethanol scaffold, can modulate these pathways.

Inferred Sigma-1 Receptor Signaling Modulation

Sigma_Pathway cluster_membrane Cell Membrane cluster_cellular Cellular Response s1r Sigma-1 Receptor ion_channel Ion Channel Modulation s1r->ion_channel Modulates ligand Piperazin-2-ylmethanol Derivative ligand->s1r Binds to ca_signaling Ca²⁺ Signaling ion_channel->ca_signaling Affects neurotransmission Neurotransmitter Release ca_signaling->neurotransmission Regulates

Caption: Inferred modulation of sigma-1 receptor signaling by piperazin-2-ylmethanol derivatives.

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign utilizing this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are commonly used.

Objective: To identify fragments that bind to the target protein.

Materials:

  • Target protein (e.g., 10-50 µM in a suitable buffer)

  • This compound (1 mM stock solution)

  • Deuterated buffer (e.g., PBS in 99.9% D₂O, pH 7.4)

  • NMR tubes

  • NMR spectrometer (≥ 600 MHz)

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein in the deuterated buffer.

    • Add the fragment to the protein solution to a final concentration of, for example, 200 µM.

    • Prepare a control sample containing only the fragment in the deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of both the protein-fragment mixture and the fragment-only control.

    • Perform an STD NMR experiment on the protein-fragment mixture. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.

  • Data Analysis:

    • Subtract the spectrum with on-resonance protein saturation from the spectrum with off-resonance saturation to obtain the STD spectrum.

    • Signals present in the STD spectrum indicate that the fragment is binding to the protein.

Protocol 2: Thermal Shift Assay (TSA) for Hit Validation

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein, confirming binding.[4][5][6]

Objective: To validate the binding of this compound to the target protein.

Materials:

  • Target protein (e.g., 2 µM in a suitable buffer)

  • This compound (10 mM stock solution)

  • SYPRO Orange dye (e.g., 5000x stock in DMSO)

  • 96-well qPCR plate

  • Real-time PCR instrument

Methodology:

  • Sample Preparation (in a 96-well plate):

    • Prepare a master mix containing the target protein and SYPRO Orange dye (e.g., at a final concentration of 5x).

    • Aliquot the master mix into the wells.

    • Add varying concentrations of the fragment to the wells (e.g., from 1 µM to 1 mM). Include a no-ligand control.

  • TSA Experiment:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • A significant positive shift in Tm in the presence of the fragment compared to the control indicates binding and stabilization.

Protocol 3: Receptor Binding Assay for Hit Optimization

This protocol is adapted from the study on sigma receptor ligands and is a general method for determining the binding affinity of synthesized derivatives.[3]

Objective: To determine the Ki of piperazin-2-ylmethanol derivatives for the target receptor.

Materials:

  • Membrane preparation containing the target receptor (e.g., from guinea pig brain)

  • Radioligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for σ₁ receptors)

  • Synthesized piperazin-2-ylmethanol derivatives at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Assay Setup (in test tubes):

    • To each tube, add the membrane preparation, incubation buffer, and the synthesized derivative at a specific concentration.

    • Add the radioligand at a concentration near its Kd.

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable and versatile fragment for FBDD. Its favorable physicochemical properties and the proven success of the piperazine scaffold in drug discovery make it an excellent starting point for generating novel lead compounds against a range of biological targets. The protocols outlined in this document provide a framework for its application in fragment screening, hit validation, and hit-to-lead optimization.

References

Application Note: A Scalable Synthesis of (S)-Piperazin-2-ylmethanol Dihydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Piperazin-2-ylmethanol is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecific presentation of a primary alcohol and a piperazine moiety makes it a crucial intermediate for drug candidates targeting a range of therapeutic areas. The development of a robust and scalable synthetic route is essential for advancing these candidates from discovery to clinical and commercial manufacturing. This application note details a scalable, multi-step synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride, commencing from the readily available chiral precursor, (S)-serine methyl ester hydrochloride. The described protocol is designed for researchers, scientists, and drug development professionals, with a focus on procedural detail, scalability, and the use of purification methods amenable to large-scale production, such as crystallization.

Overall Synthetic Strategy

The synthetic approach begins with the protection of the amino group of (S)-serine methyl ester, followed by the construction of the piperazine ring via a piperazinedione intermediate. Subsequent reduction of the amide and ester functionalities, followed by deprotection and salt formation, yields the target compound. This strategy leverages the inherent chirality of (S)-serine to establish the desired stereochemistry early in the synthetic sequence.

Experimental Workflow Diagram

A Step 1: N-Cbz Protection of (S)-Serine Methyl Ester Hydrochloride B Step 2: Formation of (S)-2-(Benzyloxycarbonylamino)-3-chloropropanamide A->B SOCl2, NH4OH C Step 3: Cyclization to (S)-1-(Benzyloxycarbonyl)-3-(hydroxymethyl)piperazin-2-one B->C Benzylamine, EtOH, Reflux D Step 4: Formation of (S)-4-Benzyl-1-(benzyloxycarbonyl)piperazin-2-ylmethanol C->D LiAlH4, THF E Step 5: Reduction to (S)-(4-Benzylpiperazin-2-yl)methanol D->E LiAlH4, THF, Reflux F Step 6: Deprotection to (S)-Piperazin-2-ylmethanol E->F H2, Pd/C, MeOH G Step 7: Formation of (S)-Piperazin-2-ylmethanol Dihydrochloride F->G HCl in a suitable solvent

Caption: Overall workflow for the synthesis of (S)-Piperazin-2-ylmethanol Dihydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-N-Cbz-Serine Methyl Ester

This step involves the protection of the amino group of (S)-serine methyl ester hydrochloride with a benzyloxycarbonyl (Cbz) group.

  • Materials:

    • (S)-Serine methyl ester hydrochloride

    • Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Benzyl chloroformate (CbzCl)

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • To a solution of (S)-serine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine (TEA) at 0 °C.

    • Slowly add benzyl chloroformate (CbzCl) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-N-Cbz-Serine Methyl Ester.

Step 2: Synthesis of (S)-2-(Benzyloxycarbonylamino)-3-chloropropanamide

The protected amino acid is converted to the corresponding acid chloride and then to a primary amide.

  • Materials:

    • (S)-N-Cbz-Serine Methyl Ester

    • Thionyl chloride

    • Aqueous ammonia

  • Protocol:

    • Treat the (S)-N-Cbz-Serine methyl ester from the previous step with thionyl chloride to yield the corresponding acid chloride.

    • Carefully react the acid chloride with aqueous ammonia to afford (S)-2-(Benzyloxycarbonylamino)-3-chloropropanamide.

Step 3: Cyclization to (S)-1-(Benzyloxycarbonyl)-3-(hydroxymethyl)piperazin-2-one

The piperazine ring is formed through cyclization with benzylamine.

  • Materials:

    • (S)-2-(Benzyloxycarbonylamino)-3-chloropropanamide

    • Benzylamine

    • Ethanol

  • Protocol:

    • React the chloroacetamide from the previous step with benzylamine in ethanol.

    • Reflux the reaction mixture to yield the corresponding piperazinedione, (S)-1-(Benzyloxycarbonyl)-3-(hydroxymethyl)piperazin-2-one.

Step 4 & 5: Reduction to (S)-(4-Benzylpiperazin-2-yl)methanol

A strong reducing agent is used to reduce the amide and ester functionalities.

  • Materials:

    • (S)-1-(Benzyloxycarbonyl)-3-(hydroxymethyl)piperazin-2-one

    • Lithium aluminum hydride (LAH)

    • Tetrahydrofuran (THF)

  • Protocol:

    • Carefully add the piperazinone from the previous step to a suspension of lithium aluminum hydride (LAH) in tetrahydrofuran (THF).

    • Reflux the reaction mixture to fully reduce the piperazinone to yield (S)-(4-Benzylpiperazin-2-yl)methanol.[1]

Step 6: Deprotection to (S)-Piperazin-2-ylmethanol

The benzyl protecting group is removed via catalytic hydrogenation.

  • Materials:

    • (S)-(4-Benzylpiperazin-2-yl)methanol

    • Palladium on carbon (Pd/C)

    • Methanol

    • Hydrogen gas

  • Protocol:

    • Dissolve (S)-(4-Benzylpiperazin-2-yl)methanol in methanol.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain (S)-Piperazin-2-ylmethanol.

Step 7: Formation of (S)-Piperazin-2-ylmethanol Dihydrochloride

The final product is isolated as a dihydrochloride salt, which also serves as a purification step.

  • Materials:

    • (S)-Piperazin-2-ylmethanol

    • A suitable solvent (e.g., isopropanol, ethanol)

    • Concentrated hydrochloric acid or HCl gas

  • Protocol:

    • Dissolve the crude (S)-Piperazin-2-ylmethanol in a suitable solvent such as isopropanol.

    • Slowly add two equivalents of concentrated hydrochloric acid or bubble HCl gas through the solution while stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Cool the mixture to enhance precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure (S)-Piperazin-2-ylmethanol dihydrochloride.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields for a Scale-up Synthesis

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1(S)-Serine methyl ester HClBenzyl chloroformate, TEADCM0 to RT12-1690-95
2(S)-N-Cbz-Serine Methyl EsterThionyl chloride, NH4OH-0 to RT4-685-90
3(S)-2-(Cbz-amino)-3-chloropropanamideBenzylamineEthanolReflux12-1870-80
4 & 5(S)-1-(Cbz)-3-(hydroxymethyl)piperazin-2-oneLiAlH4THFReflux12-2465-75
6(S)-(4-Benzylpiperazin-2-yl)methanolH2, Pd/CMethanolRT8-1290-98
7(S)-Piperazin-2-ylmethanolHClIsopropanol0 to RT1-2>95

Logical Relationships and Workflows

Diagram: Purification Strategy for Scale-up Synthesis

Crude Crude (S)-Piperazin-2-ylmethanol Dissolve Dissolve in Isopropanol Crude->Dissolve Add_HCl Add 2 eq. HCl Dissolve->Add_HCl Precipitate Precipitation of Dihydrochloride Salt Add_HCl->Precipitate Filter Filter and Wash with Cold Solvent Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure (S)-Piperazin-2-ylmethanol Dihydrochloride Dry->Pure

Caption: Purification workflow via dihydrochloride salt formation and crystallization.

This application note provides a comprehensive and scalable synthetic protocol for the preparation of (S)-Piperazin-2-ylmethanol dihydrochloride. By starting from an inexpensive chiral precursor and utilizing scalable reaction conditions and non-chromatographic purification methods, this route is well-suited for the production of multi-gram to kilogram quantities of the target compound, thereby supporting the advancement of pharmaceutical candidates through the development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Piperazin-2-ylmethanol dihydrochloride, with a focus on improving reaction yields.

Synthetic Workflow Overview

The synthesis of this compound is typically approached as a three-stage process, starting from a piperazine-2-carboxylic acid precursor. The general workflow involves:

  • N-Boc Protection: The piperazine-2-carboxylic acid is first protected with a tert-butyloxycarbonyl (Boc) group. This allows for selective reaction at the carboxylic acid functional group in the subsequent step.

  • Reduction of the Carboxylic Acid: The protected piperazine-2-carboxylic acid is then reduced to the corresponding primary alcohol, (4-Boc-piperazin-2-yl)methanol.

  • N-Boc Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, which also facilitates the formation of the desired dihydrochloride salt.

G cluster_0 Stage 1: N-Boc Protection cluster_1 Stage 2: Reduction cluster_2 Stage 3: N-Boc Deprotection Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid N-Boc Protection N-Boc Protection Piperazine-2-carboxylic acid->N-Boc Protection 4-Boc-piperazine-2-carboxylic acid 4-Boc-piperazine-2-carboxylic acid N-Boc Protection->4-Boc-piperazine-2-carboxylic acid Reduction Reduction 4-Boc-piperazine-2-carboxylic acid->Reduction (4-Boc-piperazin-2-yl)methanol (4-Boc-piperazin-2-yl)methanol Reduction->(4-Boc-piperazin-2-yl)methanol N-Boc Deprotection N-Boc Deprotection (4-Boc-piperazin-2-yl)methanol->N-Boc Deprotection This compound This compound N-Boc Deprotection->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting Guides & FAQs

This section is organized by the synthetic stage and addresses common issues in a question-and-answer format.

Stage 1: N-Boc Protection of Piperazine-2-carboxylic acid

Q1: Why is the yield of my N-Boc protection of piperazine-2-carboxylic acid low?

A1: Low yields in this step can often be attributed to incomplete reaction, formation of di-Boc protected byproducts, or difficulties in purification.

  • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider adjusting the base or solvent system.

  • Di-Boc Formation: The formation of the di-Boc protected piperazine can occur if the reaction conditions are not carefully controlled. Using a stoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O) is crucial.

  • Purification Challenges: The product, 4-Boc-piperazine-2-carboxylic acid, can be challenging to purify due to its amphoteric nature. Careful pH adjustment during workup and appropriate chromatographic techniques are important for good recovery.

ParameterRecommended ConditionPotential Issue if Deviated
Reagent Ratio 1.0 - 1.1 equivalents of (Boc)₂OExcess can lead to di-protection.
Base Sodium bicarbonate or Sodium hydroxideIncorrect base strength can lead to side reactions or incomplete reaction.
Solvent Dioxane/water or THF/waterPoor solubility of starting material can hinder the reaction.
Temperature 0 °C to room temperatureHigher temperatures may increase byproduct formation.
Reaction Time 12-24 hoursInsufficient time will result in incomplete conversion.

Experimental Protocol: N-Boc Protection

  • Dissolve piperazine-2-carboxylic acid in a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (or a suitable base) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous workup, carefully adjusting the pH to isolate the product.

  • Purify the crude product by chromatography if necessary.

Stage 2: Reduction of 4-Boc-piperazine-2-carboxylic acid

Q2: My reduction of 4-Boc-piperazine-2-carboxylic acid to the alcohol is not working well. What could be the problem?

A2: The reduction of a carboxylic acid to a primary alcohol is a challenging transformation that requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). Common issues include incomplete reaction, over-reduction, and difficult workup procedures.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. LiAlH₄ is the reagent of choice for this transformation.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware.

  • Workup Procedure: The quenching of the LiAlH₄ reaction must be done carefully at low temperatures to avoid uncontrolled exothermic reactions. A Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is a common and effective method.

ParameterRecommended ConditionPotential Issue if Deviated
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Weaker reducing agents like NaBH₄ will not be effective.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl etherPresence of water will quench the LiAlH₄ and stop the reaction.
Temperature 0 °C to room temperatureHigher temperatures can lead to side reactions.
Stoichiometry Excess LiAlH₄ (typically 2-3 equivalents)Insufficient LiAlH₄ will result in incomplete reduction.

Experimental Protocol: Reduction with LiAlH₄

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-Boc-piperazine-2-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water.

  • Stir the resulting slurry until a white precipitate forms.

  • Filter the solid and wash with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (4-Boc-piperazin-2-yl)methanol.

G Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Is starting material consumed? Side Reactions Side Reactions Low Yield->Side Reactions Are there unexpected spots on TLC? Workup Issues Workup Issues Low Yield->Workup Issues Is product lost during extraction? Check Reagents Check Reagents Incomplete Reaction->Check Reagents Optimize Conditions Optimize Conditions Side Reactions->Optimize Conditions Refine Purification Refine Purification Workup Issues->Refine Purification Successful Synthesis Successful Synthesis Check Reagents->Successful Synthesis Optimize Conditions->Successful Synthesis Refine Purification->Successful Synthesis

Caption: Troubleshooting logic for low yield in synthesis.
Stage 3: N-Boc Deprotection

Q3: The N-Boc deprotection of (4-Boc-piperazin-2-yl)methanol is giving me a low yield of the dihydrochloride salt. What can I do?

A3: N-Boc deprotection is a critical step that can be prone to issues such as incomplete reaction, side reactions, and product isolation difficulties.[1]

  • Incomplete Deprotection: The Boc group is cleaved under acidic conditions. If the reaction is incomplete, you may need to increase the acid concentration, reaction time, or temperature.[1] Common reagents include 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

  • Side Reactions: The strongly acidic conditions can sometimes lead to side reactions, especially if other acid-sensitive functional groups are present in the molecule.[1]

  • Product Isolation: The dihydrochloride salt of Piperazin-2-ylmethanol is often a crystalline solid that can precipitate from the reaction mixture. However, it can also be hygroscopic, which can complicate handling and purification. Washing the final product with a non-polar solvent like diethyl ether can help to remove impurities and dry the product.

Comparison of Deprotection Conditions for Boc-Protected Amines (General Guidance)

ReagentSolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
4M HCl DioxaneRoom Temp1-4 hoursOften provides the hydrochloride salt directly as a precipitate.[1]Dioxane is a peroxide-former and has health concerns.
TFA DCM0 °C to Room Temp0.5-2 hoursFast and effective.[1]Forms a trifluoroacetate salt which may need to be converted to the hydrochloride. TFA is corrosive.[1]
Acetyl Chloride Methanol0 °C to Room Temp1-3 hoursGenerates HCl in situ.The reaction can be exothermic.

Experimental Protocol: N-Boc Deprotection

  • Dissolve the (4-Boc-piperazin-2-yl)methanol in a suitable solvent such as dioxane or methanol.

  • Add a solution of 4M HCl in dioxane (or another suitable acid) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The product may precipitate out of solution.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with or washed with a solvent like diethyl ether to remove any soluble impurities.

  • Filter the solid and dry it under vacuum to obtain the this compound.

Disclaimer: The experimental protocols and troubleshooting advice provided here are intended as a general guide. The optimal conditions for the synthesis of this compound may vary depending on the specific starting materials, equipment, and laboratory conditions. It is essential to consult the relevant safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before carrying out any chemical synthesis. The quantitative data presented in the tables are based on general literature for similar transformations and may not be directly representative of the yields for this specific synthesis.

References

Preventing di-substitution in piperazine N-alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent di-substitution in piperazine N-alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that lead to di-alkylation of piperazine?

A1: Di-alkylation is a common side reaction where both nitrogen atoms of the piperazine ring are alkylated. The primary factors influencing this outcome are:

  • Stoichiometry: Using an excess of the alkylating agent significantly increases the likelihood of the second nitrogen atom reacting.

  • Reaction Conditions: Higher temperatures and longer reaction times can provide the necessary energy and opportunity for the less reactive N'-substituted piperazine to undergo a second alkylation.

  • Basicity: The mono-alkylated piperazine is often still basic enough to react with the remaining alkylating agent. The choice of base and its strength can influence the reaction's selectivity.

  • Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution compared to less reactive ones.

Q2: How can I favor mono-alkylation over di-alkylation?

A2: To promote mono-alkylation, several strategies can be employed. A common and effective method is to use a large excess of piperazine relative to the alkylating agent. This statistical approach ensures the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. Other techniques include using protecting groups or specific reaction conditions to control reactivity.

Q3: I'm still getting significant di-substitution even when using an excess of piperazine. What else can I do?

A3: If di-substitution remains an issue, consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity.

  • Change the Solvent: The polarity of the solvent can influence the relative reactivity of the different species in the reaction mixture. Experiment with different solvents to find the optimal conditions.

  • Use a Weaker Base: If a base is used in the reaction, switching to a milder base can help to avoid deprotonating the mono-alkylated piperazine, making it less nucleophilic and less likely to react a second time.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly over a longer period can help to maintain a low concentration of it in the reaction mixture, which favors mono-alkylation.

Experimental Protocols & Data

Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess

This protocol describes a general method for the selective mono-N-alkylation of piperazine by using a significant excess of the piperazine starting material.

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM) as solvent

  • Sodium bicarbonate (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to isolate the mono-alkylated product from the excess piperazine and any di-alkylated side product.

Table 1: Effect of Piperazine Equivalents on Mono-alkylation Selectivity

Piperazine EquivalentsAlkylating Agent EquivalentsMono-alkylation Yield (%)Di-alkylation Yield (%)
114535
316520
518010
101>90<5

Note: Yields are approximate and can vary based on the specific alkylating agent and reaction conditions.

Visual Guides

G start Start: Piperazine N-Alkylation check_disub Significant Di-substitution Observed? start->check_disub increase_piperazine Increase Molar Excess of Piperazine (5-10x) check_disub->increase_piperazine Yes success Success: Mono-alkylation Achieved check_disub->success No lower_temp Lower Reaction Temperature increase_piperazine->lower_temp slow_addition Slowly Add Alkylating Agent lower_temp->slow_addition use_pg Consider Protecting Group Strategy slow_addition->use_pg failure Re-evaluate Reaction Strategy use_pg->failure

Caption: Troubleshooting workflow for preventing di-substitution.

reaction_pathway piperazine Piperazine (HN(CH₂CH₂)₂NH) mono_substituted Mono-substituted Piperazine (R-N(CH₂CH₂)₂NH) piperazine->mono_substituted + R-X (Desired Reaction) alkyl_halide Alkyl Halide (R-X) di_substituted Di-substituted Piperazine (R-N(CH₂CH₂)₂N-R) mono_substituted->di_substituted + R-X (Side Reaction)

Caption: Reaction pathway for piperazine N-alkylation.

Technical Support Center: Purification of Oily Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of oily piperazine derivatives. This guide provides troubleshooting advice and answers to frequently asked questions encountered by researchers, scientists, and drug development professionals during the purification of these challenging compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of oily piperazine derivatives in a question-and-answer format.

Q1: My piperazine derivative is an oil and won't crystallize. How can I purify it?

A1: Oily products that are difficult to crystallize are a common challenge. Here are several strategies to consider:

  • Salt Formation: Piperazine derivatives are basic and can be converted to salts, which are often crystalline and more easily purified by recrystallization.[1][2][3] Treatment with acids like hydrochloric acid or fumaric acid can induce crystallization.[2] The resulting salt can then be neutralized to regenerate the purified oily amine.[1][3]

  • Column Chromatography: This is a primary method for purifying oils.[4] However, the basicity of piperazine derivatives can lead to issues like tailing on standard silica gel.[5]

  • Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[6]

  • Solvent Trituration/Washing: You can try washing or triturating the oil with a solvent in which the impurities are soluble but your product is not.[6] For greasy, non-polar compounds, dissolving in acetonitrile and performing serial extractions with hexane can be effective.[6]

  • Freezing: In some cases, cooling the oil to a very low temperature can induce solidification, allowing for purification by recrystallization.[7]

Q2: I'm seeing significant tailing of my compound during silica gel column chromatography. What can I do to improve the peak shape?

A2: Tailing is a frequent issue when purifying basic compounds like piperazine derivatives on acidic silica gel due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[5]

Here are some solutions:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.[5][8]

    • Triethylamine (TEA): A common choice is to add 0.1-1% (v/v) of TEA to your mobile phase.[5][8]

    • Ammonia: A solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used for strongly basic compounds.[5]

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: This type of silica has a basic surface, which minimizes the strong interactions that cause tailing with basic compounds.[9][10]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[5]

  • Dry Loading: If your compound is not very soluble in the chromatography eluent, it can precipitate at the top of the column. Dry loading the sample onto silica gel can mitigate this issue.[8][11]

Q3: My piperazine derivative seems to be degrading on the silica gel column. How can I confirm this and what are my options?

A3: Degradation on silica gel can occur with sensitive compounds.

  • 2D-TLC Analysis: To check for stability on silica, you can perform a two-dimensional thin-layer chromatography (2D-TLC) analysis.[11] Spot your compound on a TLC plate, run it in a solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica.[11]

If degradation is confirmed, consider these alternatives:

  • Alternative Stationary Phases: Use a less acidic stationary phase like alumina or a deactivated silica gel.[5]

  • Alternative Purification Methods: Explore non-chromatographic methods such as crystallization (potentially after salt formation), distillation, or extraction.[3][4][6]

  • Proceed to the Next Step: If the impurities are not expected to interfere with the subsequent reaction, you may be able to proceed with the crude material and purify a more stable downstream intermediate.[11]

Q4: I'm struggling to remove a polar impurity from my oily piperazine derivative. What approach should I take?

A4: Removing polar impurities from a polar product can be challenging.

  • Aqueous Extraction (Acid/Base): The basic nature of the piperazine ring can be exploited. Dissolve your crude product in an organic solvent and wash with a dilute acid (e.g., HCl).[3][12][13] Your piperazine derivative will form a salt and move into the aqueous layer, leaving less basic and non-polar impurities in the organic layer.[1][3] The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified amine.[1][12]

  • Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase chromatography (e.g., using a C18 column) can be an effective separation technique.[5] Adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for basic compounds.[5]

Frequently Asked Questions (FAQs)

Handling and Characterization
  • How do I accurately weigh a viscous, oily sample? For larger amounts, you can weigh the vial, tare the scale, and then remove the desired amount with a syringe or pipette, using the negative reading as a guide.[4] For smaller amounts, weighing an empty pipette, drawing up the oil, and re-weighing is a reliable method.[4]

  • What is the best way to remove residual solvent from a high-boiling oily product? High-vacuum drying is essential. Using a heart-shaped flask during rotary evaporation can help concentrate the oil, making it easier to handle.[4] Be cautious when applying high vacuum to a concentrated oil to avoid bumping.[4]

Purification Techniques
  • When should I choose salt formation and recrystallization over column chromatography? If your crude product is relatively pure (>90%) and you can find a suitable acid that forms a crystalline salt, this can be a more efficient and scalable purification method than chromatography.[14] It is particularly useful for removing non-basic impurities.

  • Can I use HPLC for the purification of my oily piperazine derivative? Yes, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can be used for purification. Both normal-phase and reverse-phase methods can be developed. For analytical purposes to check purity, HPLC-UV is common, sometimes requiring derivatization if the compound lacks a strong chromophore.[15][16]

Troubleshooting Chromatography
  • I have poor separation between my product and an impurity. What can I do?

    • Optimize the Solvent System: Systematically screen different solvent systems using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurity.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase (e.g., from silica to alumina, or to a functionalized silica) may provide the necessary selectivity.[8]

Data Summary Tables

Table 1: Common Modifiers for Column Chromatography of Piperazine Derivatives

ModifierTypical ConcentrationPurposeReference(s)
Triethylamine (TEA)0.1 - 1% (v/v)Reduces peak tailing on silica gel[5][8]
Ammonia (in Methanol)1 - 2% of 7N solutionFor strongly basic compounds on silica gel[5]
Acetic AcidSmall amountImproves peak shape for acidic compounds (less common for piperazines)[8]
Trifluoroacetic Acid (TFA) / Formic Acid~0.1% (v/v)Improves peak shape in reverse-phase chromatography[5]

Table 2: Comparison of Purification Techniques for Oily Piperazine Derivatives

TechniqueAdvantagesDisadvantagesBest Suited For
Column Chromatography Widely applicable, good for complex mixtures.Can have issues with tailing and degradation; may not be easily scalable.Isolating compounds from reaction mixtures with multiple components.
Salt Formation & Recrystallization Highly efficient for achieving high purity; easily scalable.Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.Purifying a crude product with good initial purity from non-basic impurities.
Vacuum Distillation Excellent for removing non-volatile or very high-boiling impurities.Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points.Thermally stable, relatively low molecular weight oily compounds.
Acid-Base Extraction Good for removing non-basic impurities; can handle large scales.May not be effective for separating from other basic impurities; can lead to emulsions.Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.

Experimental Protocols

Protocol 1: Purification via Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude oily piperazine derivative in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol or fumaric acid in ethanol) to the stirred solution of the amine.

  • Precipitation/Crystallization: The salt may precipitate immediately or require cooling to induce crystallization. Stir the mixture at room temperature or in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum.

  • Liberation of the Free Base (Optional): To recover the oily amine, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified oil.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your product. Add 0.5-1% triethylamine (TEA) to the eluent to assess its effect on the Rf and spot shape.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent (containing TEA).

  • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.[11]

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Visualizations

experimental_workflow General Purification Workflow for Oily Piperazine Derivatives crude Crude Oily Product analysis Initial Analysis (TLC, NMR, LC-MS) crude->analysis decision Is Crystallization Feasible? analysis->decision distillation Vacuum Distillation analysis->distillation extraction Acid-Base Extraction analysis->extraction salt Salt Formation decision->salt Yes chromatography Column Chromatography decision->chromatography No recrystallize Recrystallization salt->recrystallize pure_solid Pure Crystalline Salt recrystallize->pure_solid pure_oil Pure Oil chromatography->pure_oil distillation->pure_oil extraction->crude Further Purification Needed free_base Liberate Free Base pure_solid->free_base free_base->pure_oil

Caption: Purification workflow for oily piperazine derivatives.

troubleshooting_workflow Troubleshooting Column Chromatography Tailing start Tailing Observed on Silica Gel add_tea Add 0.1-1% TEA to Eluent start->add_tea check_improvement Peak Shape Improved? add_tea->check_improvement success Continue Purification check_improvement->success Yes change_stationary_phase Change Stationary Phase check_improvement->change_stationary_phase No reverse_phase Consider Reverse-Phase HPLC check_improvement->reverse_phase Alternatively options Amine-Functionalized Silica OR Alumina change_stationary_phase->options options->success reverse_phase->success

Caption: Troubleshooting workflow for peak tailing in chromatography.

References

Technical Support Center: Deprotection of Piperazin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the removal of common amine protecting groups from piperazin-2-ylmethanol derivatives.

Section 1: Boc (tert-Butoxycarbonyl) Group Removal

The Boc group is a widely used amine protecting group that is typically removed under acidic conditions.[1][2] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in solvents like dioxane or methanol.[3][4]

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection reaction is incomplete. How can I drive it to completion?

A1: Incomplete deprotection is a common issue. Consider the following strategies:

  • Increase Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and extend the time as needed until all starting material is consumed.[3]

  • Increase Acid Concentration/Equivalents: The concentration and stoichiometry of the acid are critical. Using a higher concentration (e.g., 4M HCl in dioxane) or a larger excess of the acidic reagent can facilitate complete removal.[3]

  • Elevate Temperature: While many Boc deprotections proceed at room temperature, gentle heating can sometimes be required. However, be cautious if other temperature-sensitive functional groups are present. Thermal deprotection in the absence of acid is also a known method, often requiring higher temperatures.[5][6]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side reactions can reduce yield and complicate purification. Key issues include:

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., acetals, silyl ethers), the harsh conditions required for Boc removal can cleave them.[3] Consider using milder or alternative methods.

  • Formation of Difficult-to-Handle Salts: TFA can form trifluoroacetate salts that may be oily or difficult to work with in subsequent steps. Using HCl in dioxane often yields a hydrochloride salt, which is more likely to precipitate as a manageable solid.[3]

  • Ring Fragmentation: Although less common, strong acidic conditions can potentially lead to the fragmentation of the piperazine ring in certain derivatives.[3] Careful control over reaction time and temperature is essential.

Q3: Which acidic condition is better, TFA in DCM or HCl in Dioxane?

A3: The choice depends on your specific substrate and downstream application. The following table summarizes the key differences:

ParameterTFA in DCM4M HCl in Dioxane
Reagent Handling TFA is a corrosive liquid. DCM is a volatile chlorinated solvent.[7]Commercially available as a stable solution. Dioxane is a suspected carcinogen.[7]
Reaction Time Typically 1-4 hours at room temperature.[3]Typically 1-3 hours at room temperature.[3]
Work-up Requires neutralization with a base (e.g., NaHCO₃) and extraction.[3]Often precipitates the HCl salt, which can be isolated by filtration or solvent removal.[3][8]
Product Salt Trifluoroacetate (often an oil).Hydrochloride (often a crystalline solid).[3]
Compatibility May cleave other highly acid-sensitive groups.Generally considered slightly milder than TFA for some substrates.[5]
Experimental Protocols

Protocol 1.1: Deprotection using TFA in DCM

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.).[3]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[3]

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution.[3]

  • Extract the aqueous layer with DCM or another suitable organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[3]

Protocol 1.2: Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a solvent like methanol or dioxane.[3]

  • Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[3]

  • Stir for 1-3 hours. Often, the hydrochloride salt of the product will precipitate.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure or by adding an anti-solvent (like diethyl ether) to fully precipitate the salt, followed by filtration.[3]

Section 2: Cbz (Carbobenzyloxy) and Benzyl (Bn) Group Removal

Cbz and Benzyl groups are commonly removed by catalytic hydrogenolysis. This method involves the cleavage of the benzylic C-N or C-O bond using hydrogen gas (H₂) or a hydrogen donor, catalyzed by a transition metal, most often palladium on carbon (Pd/C).[9][10][11]

Frequently Asked Questions (FAQs)

Q1: My hydrogenolysis reaction is very slow or has stalled. What could be the problem?

A1: Stalled hydrogenolysis reactions are a frequent challenge. The following factors are common culprits:

  • Catalyst Deactivation (Poisoning): The palladium catalyst is sensitive to poisoning by various functional groups or impurities, such as sulfur compounds, thiols, or certain heterocycles. The product amine itself can sometimes inhibit the catalyst.[12] Adding a small amount of acid (e.g., acetic acid or HCl) can sometimes mitigate product inhibition.[12]

  • Poor Quality Catalyst: Ensure the Pd/C catalyst is active. Use a fresh bottle or a trusted supplier. The catalyst's activity can diminish over time with improper storage.

  • Insufficient Hydrogen: If using a hydrogen balloon, ensure it remains inflated throughout the reaction. For larger scales, a hydrogenator that maintains positive pressure is more effective.

  • Poor Mixing: Vigorous stirring is essential to ensure proper mixing of the substrate, catalyst, and hydrogen gas.[9]

  • Solvent Choice: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis.[9]

Q2: Can I remove a Cbz or Benzyl group if my molecule has other reducible functional groups?

A2: This requires careful consideration of chemoselectivity. Standard hydrogenolysis with H₂ and Pd/C will also reduce functional groups like alkenes, alkynes, azides, and nitro groups.[13]

  • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene instead of H₂ gas can sometimes offer better selectivity.[9][14]

  • Specialized Catalysts: Certain modified catalysts, like Pd/Fib (fibroin-supported palladium), have been shown to selectively hydrogenate olefins while leaving N-Cbz groups intact.

  • Alternative Methods: If hydrogenolysis is not compatible, acid-mediated cleavage (e.g., with HBr/AcOH or strong Lewis acids) can be an option for Cbz groups, though conditions are harsh.[9][15]

Q3: The work-up procedure is messy, and filtering the Pd/C catalyst is difficult.

A3: Fine Pd/C particles can be challenging to remove completely.

  • Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or another filter aid. This prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.[9]

  • Thorough Washing: After filtration, wash the filter cake thoroughly with the reaction solvent (e.g., methanol) to recover all the product.[9]

Experimental Protocols

Protocol 2.1: Deprotection using H₂ and Pd/C

  • In a flask suitable for hydrogenation, dissolve the Cbz- or Benzyl-protected compound in methanol or ethanol.[9]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Seal the flask, and then carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times.[16]

  • Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.[9]

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.

Protocol 2.2: Deprotection using Transfer Hydrogenolysis (Ammonium Formate)

  • Dissolve the protected compound in methanol or ethanol in a round-bottom flask.[9]

  • Add ammonium formate (4-5 equivalents).[9]

  • Carefully add 10% Pd/C catalyst (10 mol%).[9]

  • Heat the mixture to reflux and stir vigorously, monitoring progress by TLC.[9]

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through Celite®, washing the pad with methanol.[9]

  • Concentrate the filtrate under reduced pressure to yield the crude product, which may require further purification to remove salt byproducts.

Visual Troubleshooting and Workflow Guides

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Protected Piperazine Reagents Select Deprotection Reagents & Solvent Start->Reagents Setup Combine & Stir (Control Temp/Pressure) Reagents->Setup Monitor Monitor Progress (TLC / LC-MS) Setup->Monitor Monitor->Setup Incomplete? Adjust Conditions Quench Quench Reaction (if necessary) Monitor->Quench Complete Isolate Isolate Product (Filter / Extract / Evaporate) Quench->Isolate Purify Purify (Column / Crystallize) Isolate->Purify End Deprotected Product Purify->End

General experimental workflow for deprotection reactions.

Incomplete_Deprotection cluster_boc Boc Deprotection (Acidic) cluster_cbz Cbz/Bn Deprotection (Hydrogenolysis) Start Is Reaction Incomplete? CheckAcid Increase Acid Concentration/Equivalents Start->CheckAcid Boc CheckCatalyst Use Fresh Catalyst Start->CheckCatalyst Cbz/Bn ExtendTime Extend Reaction Time CheckAcid->ExtendTime IncreaseTemp Increase Temperature (with caution) ExtendTime->IncreaseTemp Solution Re-monitor Progress IncreaseTemp->Solution CheckH2 Ensure Adequate H₂ Supply / Pressure CheckCatalyst->CheckH2 CheckPoison Suspect Poisoning? Add Mild Acid (e.g., AcOH) CheckH2->CheckPoison CheckPoison->Solution

Troubleshooting guide for incomplete deprotection reactions.

Catalyst_Troubleshooting Start Hydrogenolysis Stalled? Cause1 Catalyst Poisoning Start->Cause1 Cause2 Poor Catalyst Activity Start->Cause2 Cause3 Insufficient H₂ / Mixing Start->Cause3 Sol1 Filter and add fresh catalyst. Consider adding acid if product amine is inhibitory. Cause1->Sol1 Sol2 Use a new batch of catalyst. Store catalyst properly (e.g., under inert gas). Cause2->Sol2 Sol3 Increase stirring rate. Ensure positive H₂ pressure is maintained. Cause3->Sol3

Logic diagram for troubleshooting catalyst issues in hydrogenolysis.

References

Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing coupling reactions involving piperazin-2-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on piperazin-2-ylmethanol is more reactive for coupling reactions?

A1: The N4 nitrogen is generally more sterically accessible and more nucleophilic than the N1 nitrogen, which is adjacent to the hydroxymethyl substituent. Therefore, in the absence of a protecting group, reactions like acylation and alkylation will preferentially occur at the N4 position.

Q2: Do I need to use a protecting group for piperazin-2-ylmethanol?

A2: The use of a protecting group is highly recommended to achieve selective mono-substitution. The most common strategy is to protect one of the nitrogen atoms, typically N1, with a group like tert-butoxycarbonyl (Boc) to ensure the coupling reaction occurs exclusively at the N4 position.[1] Protection of the hydroxyl group may also be necessary depending on the reaction conditions, particularly if strong bases or highly reactive electrophiles are used.

Q3: What are the most common side reactions when coupling with piperazin-2-ylmethanol?

A3: Common side reactions include:

  • Di-substitution: Reaction at both N1 and N4 nitrogens if no protecting group is used. Using an excess of the piperazine starting material can help minimize this.[2][3]

  • Reaction at the hydroxyl group: The hydroxyl group can compete as a nucleophile under certain conditions, leading to O-acylation or O-alkylation.

  • Decomposition: Starting materials or products may decompose under harsh conditions, such as high temperatures or with very strong bases.[4]

Q4: How can I purify the final coupled product?

A4: Purification strategies depend on the properties of the product. Common methods include:

  • Acid-Base Extraction: To separate the basic product from non-basic impurities.

  • Column Chromatography: Silica gel chromatography is widely used to separate the desired product from byproducts and unreacted starting materials.[5]

  • Recrystallization: Effective for obtaining high-purity crystalline solids.[5]

Troubleshooting Guide: Amide Coupling (Acylation)

This guide addresses common issues encountered when forming an amide bond between a carboxylic acid and piperazin-2-ylmethanol.

Q1: Why is my amide coupling reaction showing low or no yield?

A1: Low yields in amide coupling can be attributed to several factors. Consult the following troubleshooting steps.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.

    • Troubleshooting: Ensure your coupling reagent (e.g., HATU, EDC, DCC) is not hydrolyzed and is used in the correct stoichiometric amount (typically 1.1-1.2 equivalents). For carbodiimide reagents like EDC, adding an activator such as 1-hydroxybenzotriazole (HOBt) can improve efficiency and suppress side reactions.[6][7]

  • Incorrect Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction without competing in the coupling.

    • Troubleshooting: Use a hindered amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (NEt₃).[6][8] Ensure it is anhydrous.

  • Low Nucleophilicity of the Amine: Steric hindrance around the nitrogen can slow the reaction.

    • Troubleshooting: While piperazin-2-ylmethanol is generally reactive, using a more powerful activating agent like HATU may be necessary. Also, allow for longer reaction times or slightly elevated temperatures (e.g., room temperature to 40 °C).

Q2: How can I avoid the formation of N,N'-diacylated byproduct?

A2: The formation of the diacylated product is a common selectivity issue when using unprotected piperazin-2-ylmethanol.

  • Use a Protecting Group: The most reliable method is to use N1-Boc-piperazin-2-ylmethanol. This ensures that acylation can only occur at the N4 position.

  • Control Stoichiometry: If using the unprotected piperazine, use a significant excess of piperazin-2-ylmethanol relative to the carboxylic acid and coupling agents.

Table 1: Typical Conditions for Amide Coupling with N-Boc-Piperazine
Carboxylic AcidCoupling ReagentAdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
Boc-prolineEDCHOBt, DMAP (cat.)DIPEACH₃CN231491[6]
Generic Benzoic AcidsEDCHOBt-DCM or DMFRT1+-[7]
2-(pyridin-3-yl)acetic acidHATU-DIPEADMFRT--[6]

Note: Yields are highly substrate-dependent.

General Experimental Protocol: Amide Coupling using EDC/HOBt
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM.[6]

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq) and stir the mixture for 30 minutes at 0 °C to pre-activate the carboxylic acid.[6]

  • Amine Addition: Add a solution of N1-Boc-piperazin-2-ylmethanol (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Troubleshooting Guide: Buchwald-Hartwig N-Arylation

This guide focuses on challenges related to the palladium-catalyzed coupling of piperazin-2-ylmethanol with aryl halides.

Q1: My N-arylation reaction is not working or the yield is very low. What should I check?

A1: Low yields in Buchwald-Hartwig amination often point to issues with the catalyst system or reaction conditions.[4]

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.

    • Troubleshooting: Ensure the reaction is set up under a properly inert atmosphere (Argon or Nitrogen).[2] Use fresh, high-quality palladium precursors and ligands.

  • Suboptimal Catalyst/Ligand Combination: The choice of ligand is critical and depends on the aryl halide.[2]

    • Troubleshooting: For electron-deficient or sterically hindered aryl halides, sterically hindered biaryl phosphine ligands like RuPhos or XPhos are often effective.[2] Screen a variety of ligands to find the optimal one for your specific substrates.

  • Inappropriate Base: The base is crucial for the catalytic cycle.

    • Troubleshooting: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. If you observe decomposition of your starting materials, switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[4]

  • Low Temperature: Many N-arylation reactions require heat to proceed efficiently.

    • Troubleshooting: Ensure the reaction is heated sufficiently, typically in the range of 80-110 °C.[2]

Q2: I am getting significant amounts of the N,N'-bis-arylated piperazine. How can I improve mono-arylation selectivity?

A2: This is a common challenge when using unprotected piperazine.

  • Control Stoichiometry: Use an excess of piperazin-2-ylmethanol (e.g., 2-4 equivalents) relative to the aryl halide. This statistically favors mono-arylation.[2]

  • Use a Protected Piperazine: The most effective method is to use a mono-protected piperazine, such as N1-Boc-piperazin-2-ylmethanol, to completely prevent diarylation.

Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation of Piperazines
Aryl HalidePd PrecursorLigandBaseSolventTemp. (°C)
Aryl ChloridesPd₂(dba)₃RuPhosNaOtBuToluene100-110
Aryl BromidesPd(OAc)₂XPhosK₃PO₄Dioxane80-100
Aryl IodidesPd(OAc)₂BINAPCs₂CO₃Toluene80-100

Note: Conditions are generalized. Specific substrate combinations may require further optimization.[2][4]

General Experimental Protocol: Buchwald-Hartwig N-Arylation
  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., RuPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the N1-Boc-piperazin-2-ylmethanol (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), and anhydrous solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[5]

Troubleshooting Guide: Reductive Amination

This section covers the coupling of piperazin-2-ylmethanol with aldehydes or ketones.

Q1: My reductive amination yield is poor. What could be the problem?

A1: Poor yields often result from incomplete imine/enamine formation or inefficient reduction.

  • Inefficient Imine Formation: The initial condensation between the amine and the carbonyl is a crucial equilibrium step.

    • Troubleshooting: Adding a mild acid catalyst, such as acetic acid, can promote imine formation.[9] In some cases, removing the water formed during this step (e.g., with molecular sieves) can drive the equilibrium forward.

  • Reductant Reactivity: The choice of reducing agent is key.

    • Troubleshooting: Sodium triacetoxyborohydride (STAB) is generally the preferred reagent as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion over the carbonyl starting material.[3] If using a stronger reductant like sodium borohydride, ensure the imine has fully formed before its addition.

  • pH Control: The reaction pH can be critical.

    • Troubleshooting: The reaction is often optimal under weakly acidic conditions (pH 4-6), which favors iminium ion formation without deactivating the amine nucleophile.

Table 3: Common Reagents for Reductive Amination
Carbonyl SubstrateAmineReducing AgentSolventAdditive
AldehydePiperazin-2-ylmethanolSodium Triacetoxyborohydride (STAB)Acetonitrile (MeCN)Acetic Acid (AcOH)[9]
KetonePiperazin-2-ylmethanolSodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)-
AldehydePiperazin-2-ylmethanolH₂, Pd/CEthanol (EtOH)-
General Experimental Protocol: Reductive Amination using STAB
  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and piperazin-2-ylmethanol (1.1 eq) in a suitable solvent such as acetonitrile or dichloroethane.[3]

  • Imine Formation: Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.[9]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Be cautious of initial gas evolution.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.[5]

Visualized Workflows and Logic

G cluster_0 Reaction Planning cluster_1 Execution & Optimization cluster_2 Final Product Start Define Target Molecule (Substrate + Piperazin-2-ylmethanol) CouplingType Identify Coupling Type (Amide, Aryl, Alkyl) Start->CouplingType Protection Need Protecting Group? CouplingType->Protection PG_Yes Select & Add PG (e.g., N-Boc) Protection->PG_Yes Yes PG_No Proceed with Unprotected Piperazine Protection->PG_No No RunRxn Run Initial Reaction (Literature Conditions) PG_Yes->RunRxn PG_No->RunRxn Analysis Analyze Outcome (TLC, LC-MS) RunRxn->Analysis Troubleshoot Low Yield / Side Products? Analysis->Troubleshoot Optimize Optimize Conditions (Temp, Base, Catalyst) Troubleshoot->Optimize Yes Workup Workup & Purification Troubleshoot->Workup No Optimize->RunRxn Final Pure Product Characterization (NMR, MS) Workup->Final

Caption: General experimental workflow for coupling reactions with piperazin-2-ylmethanol.

G cluster_checks Initial Checks cluster_conditions Condition Optimization cluster_analysis Problem Identification Start Low Reaction Yield SM_Purity Starting Material Purity? (Piperazine, Substrate) Start->SM_Purity Reagent_Quality Reagent Quality? (Anhydrous Solvents, Fresh Catalyst) Start->Reagent_Quality Inert_Atmosphere Inert Atmosphere Maintained? (Buchwald-Hartwig) Start->Inert_Atmosphere Decomposition Starting Material Decomposition Start->Decomposition Side_Products Side Products Formed Start->Side_Products No_Reaction No Reaction Observed SM_Purity->No_Reaction Reagent_Quality->No_Reaction Inert_Atmosphere->No_Reaction Base Base Choice (Too Strong/Weak?) Catalyst Catalyst/Ligand System (Screen Alternatives) Temperature Reaction Temperature (Too Low/High?) Concentration Concentration (Too Dilute?) Decomposition->Base Change to Weaker Decomposition->Temperature Lower Temp. No_Reaction->Catalyst Consider No_Reaction->Temperature Consider Side_Products->Base Change Type Side_Products->Concentration Adjust

Caption: Troubleshooting flowchart for low-yield coupling reactions.

References

Technical Support Center: Piperazin-2-ylmethanol Dihydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Piperazin-2-ylmethanol Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by:

  • pH: The piperazine ring contains two nitrogen atoms, making the molecule basic. The stability of piperazine derivatives can be highly pH-dependent.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can affect solubility and degradation rates.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Presence of Oxygen: The secondary amine and primary alcohol are susceptible to oxidation.

  • Light Exposure: Photodegradation can occur, particularly in the presence of photosensitizers.

Q2: In which types of solvents is this compound expected to be most stable?

A2: Generally, this compound, being a salt, is expected to be more soluble and potentially more stable in polar protic solvents like water and alcohols. However, aqueous solutions can also facilitate hydrolysis and pH-related degradation. Stability in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents should be experimentally determined, as insolubility or aggregation may occur, which can also affect degradation.

Q3: My solution of this compound has turned yellow/brown. What could be the cause?

A3: Discoloration is often an indication of oxidative degradation. The secondary amine in the piperazine ring can be susceptible to oxidation, leading to the formation of colored byproducts. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) and protecting them from light can help minimize this.

Q4: I am observing precipitation in my aqueous solution of this compound over time. What might be happening?

A4: Precipitation could be due to several factors:

  • Change in pH: Absorption of atmospheric CO2 can lower the pH of unbuffered aqueous solutions, potentially affecting the solubility of the dihydrochloride salt.

  • Degradation: A degradant may be less soluble than the parent compound in the chosen solvent system.

  • Salt Form Conversion: Depending on the solvent and other components, the dihydrochloride salt could potentially convert to a less soluble form. Using a buffered aqueous solution can help maintain a stable pH.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC) Compound degradation during sample preparation or analysis.Prepare solutions fresh before analysis. Store stock solutions at low temperatures (2-8°C) and protect from light.[1] Ensure the analytical method is stability-indicating.
Appearance of new peaks in chromatogram over time Formation of degradation products.Conduct a forced degradation study to identify potential degradants and understand degradation pathways.[2][3][4] This will help in developing a stability-indicating analytical method.
Loss of potency in a formulated product Chemical degradation of the active pharmaceutical ingredient (API).Perform a comprehensive stability study of the formulation, assessing the impact of excipients, pH, temperature, and packaging. Consider reformulation with stabilizing agents (e.g., antioxidants, buffering agents).

Expected Qualitative Stability Profile

The following table summarizes the expected qualitative stability of this compound in different solvent types based on general chemical principles. This information is not a substitute for experimental data.

Solvent Class Example Solvents Expected Solubility Potential for Degradation Notes
Polar Protic Water, Methanol, EthanolHighModerate to HighProne to hydrolysis and pH-dependent degradation. The primary alcohol can undergo reactions in the presence of strong acids or bases.[5][6][7]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighModerateLess prone to hydrolysis, but oxidation can still occur. Solvent-adduct formation is a possibility.
Non-Polar Toluene, Hexane, DichloromethaneLowLow (if dissolved)Degradation is likely limited by poor solubility. However, if dissolved with co-solvents, stability should be assessed.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation (stress testing) studies to identify potential degradation products and establish degradation pathways.[2][3][4][8][9]

Objective: To generate degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method. An ideal study aims for 5-20% degradation of the parent compound.[4]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Solvents for dissolution (e.g., Water, Methanol)

  • Calibrated oven, Photostability chamber

  • Appropriate analytical instrumentation (e.g., HPLC-UV/MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Store at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Store at room temperature or elevated temperature for a specified period.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period.

    • Thermal Degradation (Solution): Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Thermal Degradation (Solid): Place the solid compound in a calibrated oven at an elevated temperature (e.g., 60°C for 10 days).[2]

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples, along with a non-stressed control, using a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound.

    • If mass spectrometry is used, propose structures for the major degradants.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, RT/60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, RT/60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (UV/Vis light) Stock->Photo Solid Solid Compound Solid->Thermal Solid->Photo Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Analyze Analyze (e.g., HPLC-UV/MS) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Data (% Degradation, Impurity Profile) Analyze->Evaluate

Forced Degradation Experimental Workflow.

Potential Degradation Pathways

Based on the structure of piperazin-2-ylmethanol, the following degradation pathways are plausible. The actual degradation products will depend on the specific stress conditions.

Degradation_Pathways cluster_oxidation Oxidation cluster_other Other Reactions Parent Piperazin-2-ylmethanol Aldehyde Piperazin-2-carbaldehyde Parent->Aldehyde Oxidation of alcohol N_Oxide Piperazine N-oxide derivative Parent->N_Oxide Oxidation of amine RingOpened Ring-opened products (e.g., Ethylenediamine derivatives) Parent->RingOpened Oxidative cleavage Dimer Dimerization products Parent->Dimer Intermolecular reactions Acid Piperazine-2-carboxylic acid Aldehyde->Acid Further oxidation

Potential Degradation Pathways for Piperazin-2-ylmethanol.

References

Identifying byproducts in the synthesis of piperazine-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of piperazine-containing compounds. The following sections address common issues related to byproduct formation and offer guidance on identification and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Predominant Formation of 1,4-Disubstituted Piperazine in Monosubstitution Reactions

Q1: My reaction is yielding a significant amount of the 1,4-disubstituted byproduct, leading to a low yield of the desired monosubstituted piperazine. How can I improve the selectivity for mono-substitution?

A1: The formation of a disubstituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom in piperazine after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the statistical advantage towards the reaction of the electrophile with the more abundant unsubstituted piperazine.

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize the chance of the monosubstituted product reacting further.

  • Protecting Group Strategy: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine. The protecting group deactivates one nitrogen, directing the reaction to the unprotected nitrogen. The protecting group can be subsequently removed.

  • Protonation as Protection: Utilizing a piperazin-1-ium cation, formed by reacting piperazine with one equivalent of acid, can effectively protect one nitrogen atom, thus favoring monosubstitution.[1]

Quantitative Impact of Piperazine Excess on Mono- vs. Di-substitution in N-Benzylation

Equivalents of PiperazineEquivalents of Benzyl BromideYield of Monosubstituted Product (%)Yield of Disubstituted Byproduct (%)
1.01.14535
5.01.075<5

Note: Yields are approximate and can vary based on specific reaction conditions.

Issue 2: Byproducts in Buchwald-Hartwig Amination Reactions

Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination of an aryl halide with piperazine. What are the likely side products and how can I minimize them?

A2: Common byproducts in Buchwald-Hartwig aminations involving piperazine include:

  • 1,4-Diarylated Piperazine: Similar to N-alkylation, disubstitution can occur. Using a mono-protected piperazine is the most effective way to prevent this.

  • Dehalogenation of the Aryl Halide: This results in the formation of an arene byproduct. This can be minimized by optimizing the catalyst, ligand, base, and temperature. Stronger bases may sometimes promote dehalogenation, so screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can be beneficial.

  • Hydrolysis of the Phosphine Ligand: This can lead to catalyst deactivation. Ensuring anhydrous conditions is crucial.

Troubleshooting Buchwald-Hartwig Amination Side Reactions:

ObservationPotential CauseSuggested Solution
Significant disubstitutionHigh reactivity of the monosubstituted productUse mono-Boc-piperazine.
Arene byproduct detectedDehalogenation of the aryl halideScreen different bases (e.g., switch from a strong base like NaOtBu to a weaker one like K₃PO₄). Optimize reaction temperature and time.
Stalled reactionCatalyst deactivationEnsure strictly anhydrous solvents and reagents. Use a pre-catalyst to avoid issues with in-situ catalyst formation.

Issue 3: Purification Challenges

Q3: I am struggling to separate my desired monosubstituted piperazine from the disubstituted byproduct and unreacted piperazine. What are the best purification strategies?

A3: The basic nature of piperazine derivatives can make purification challenging. Here are some effective techniques:

  • Column Chromatography: This is a common method. To prevent streaking on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.

  • Acid-Base Extraction: This technique is very effective for separating the basic piperazine product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified product into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Often, converting the product to a salt (e.g., hydrochloride or diacetate) can facilitate crystallization and purification.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using a Protecting Group (N-Acetylpiperazine)

This protocol is based on the alkylation of N-acetylpiperazine followed by deprotection.

Step 1: N-Alkylation of N-Acetylpiperazine

  • To a stirred suspension of potassium carbonate (1.5 eq) and N-acetylpiperazine (1.0 eq) in dry tetrahydrofuran (THF), add the alkyl halide (1.1 eq).

  • Reflux the reaction mixture overnight and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-acetylpiperazine.

Step 2: Hydrolysis of the Acetyl Group

  • Reflux the crude product from Step 1 in aqueous hydrochloric acid (e.g., 6M HCl) for several hours.

  • Monitor the deprotection by TLC or LC-MS.

  • After completion, cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-N-alkylpiperazine.

Protocol 2: Identification of Byproducts by HPLC-MS

This protocol provides a general method for analyzing a crude reaction mixture to identify the desired product and potential byproducts.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or ammonium acetate) and acetonitrile or methanol.

    • Detection: Since many piperazine derivatives lack a strong UV chromophore, a mass spectrometer (MS) detector is highly recommended.[2] Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used.[2]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically effective for basic piperazine compounds.

    • Analysis: Acquire data in full scan mode to identify the molecular weights of all components in the mixture. The expected mass of the desired product, unreacted starting materials, and potential byproducts (e.g., disubstituted product) should be monitored.

Visualizations

Workflow for Byproduct Identification in Piperazine Synthesis

The following diagram illustrates a typical workflow for identifying and characterizing byproducts during the synthesis of piperazine-containing compounds.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Monitoring cluster_analysis Analysis of Crude Mixture cluster_hypothesis Hypothesis Generation cluster_isolation Isolation & Purification cluster_characterization Structural Characterization synthesis Piperazine Derivative Synthesis monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) synthesis->monitoring crude_analysis Crude Mixture Analysis (LC-MS, GC-MS) monitoring->crude_analysis Reaction complete or unexpected spots/peaks data_interpretation Data Interpretation: Identify unexpected peaks crude_analysis->data_interpretation hypothesize Hypothesize Byproduct Structures (e.g., disubstitution, side reactions) data_interpretation->hypothesize Compare m/z with expected masses purification Purification of Byproduct (Prep-HPLC, Column Chromatography) hypothesize->purification Isolate for confirmation nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr msms High-Resolution MS/MS purification->msms structure_elucidation Structure Elucidation nmr->structure_elucidation msms->structure_elucidation structure_elucidation->synthesis Feedback to optimize reaction conditions

Caption: Workflow for Byproduct Identification.

Logical Flow for Minimizing Disubstitution

This diagram outlines the decision-making process for controlling the formation of the 1,4-disubstituted byproduct.

Disubstitution_Control start Goal: Monosubstituted Piperazine strategy Select Control Strategy start->strategy excess Use Large Excess of Piperazine (5-10 eq) strategy->excess Simple, cost-effective slow_addition Slow Addition of Electrophile at Low Temp strategy->slow_addition Kinetic control protecting_group Use Mono-Protected Piperazine (e.g., N-Boc) strategy->protecting_group Highest selectivity outcome_excess Improved Mono/Di Ratio (e.g., >15:1) excess->outcome_excess slow_addition->outcome_excess outcome_pg Excellent Selectivity (>95% Mono) protecting_group->outcome_pg deprotection Deprotection Step Required outcome_pg->deprotection

Caption: Decision tree for controlling disubstitution.

References

Technical Support Center: Column Chromatography of Basic Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography of basic piperazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my piperazine compounds showing significant peak tailing on a silica gel column?

Peak tailing is a common issue when separating basic compounds like piperazines on standard silica gel.[1][2][3] The primary cause is the interaction between the basic amine functional groups of your piperazine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][4][5] This strong interaction leads to a secondary retention mechanism, causing the molecules to elute slowly and asymmetrically, resulting in a "tailing" peak shape.[2][3]

Q2: How can I reduce or eliminate peak tailing for my piperazine compound?

There are several effective strategies to mitigate peak tailing:

  • Mobile Phase Modification: The most common approach is to add a small amount of a basic modifier to your mobile phase.[6] This "competing base" will interact with the acidic silanol groups, effectively masking them from your piperazine compound.[7][8] Commonly used modifiers include triethylamine (TEA) or diethylamine (DEA), typically at a concentration of 0.1-1%.[9][10] Ammonium hydroxide can also be used, particularly in more polar solvent systems.[11]

  • pH Adjustment: While less common for standard silica gel due to its instability at extreme pH, adjusting the mobile phase pH can help. Lowering the pH can protonate the silanol groups, reducing their interaction with the basic analyte.[7][12]

  • Alternative Stationary Phases: If peak tailing persists, consider using an alternative stationary phase. Amine-functionalized silica columns are designed to reduce interactions with basic compounds and can significantly improve peak shape.[5][6] Basic alumina is another potential alternative to silica gel.[8]

Q3: My piperazine compound is not eluting from the column (irreversible adsorption). What should I do?

Irreversible adsorption is an extreme case of the strong interaction between your basic compound and the acidic silica gel.[8] To elute your compound, you will likely need to use a more aggressive mobile phase. Here are some steps to try:

  • Increase the polarity of your mobile phase: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the methanol concentration in a dichloromethane/methanol system).[11]

  • Add a basic modifier: If you are not already using one, add a competing base like triethylamine or ammonium hydroxide to your mobile phase.[6][11] This will help to displace your compound from the silica surface.

  • Consider a different stationary phase for future purifications: For highly basic piperazine derivatives, standard silica gel may not be suitable. Consider using amine-functionalized silica or alumina for subsequent purification attempts.[5][8]

Q4: How do I choose the right solvent system for my piperazine compound?

The ideal solvent system should provide good separation between your target compound and impurities, with a retention factor (Rf) of approximately 0.3-0.4 for your compound on a Thin Layer Chromatography (TLC) plate.[13] Common solvent systems for piperazine derivatives include mixtures of dichloromethane and methanol or petroleum ether and acetone.[13] For particularly polar compounds, systems like dichloromethane/methanol/ammonium hydroxide may be necessary.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak Tailing Strong interaction between the basic piperazine and acidic silica gel.[2][3]Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[7][9] Consider using an amine-functionalized silica column.[5][6]
Irreversible Adsorption / No Elution Very strong binding of the basic compound to the silica gel.[8]Increase the mobile phase polarity and/or add a competing base (e.g., triethylamine, ammonium hydroxide).[8][11] For future separations, use a less acidic stationary phase like alumina or amine-functionalized silica.[5][8]
Co-elution of Compound and Impurities Insufficient separation between components.Optimize the mobile phase composition by trying different solvent mixtures or a gradient elution.[14][15] Ensure proper column packing to avoid channeling.[13]
Low Recovery of the Compound The compound may be partially adsorbing to the silica gel.Use a mobile phase with a basic additive to minimize interactions and improve elution. Dry loading the sample onto silica may also help in some cases.[16]
Compound Decomposes on the Column The acidic nature of the silica gel may be degrading your compound.Test the stability of your compound on a TLC plate before running the column.[17] If it is unstable, consider using a more inert stationary phase like deactivated silica or alumina.[17]

Experimental Protocols

Protocol 1: Standard Column Chromatography of a Piperazine Derivative
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point for many piperazine derivatives is a mixture of dichloromethane and methanol.[13] The ideal eluent should give your target compound an Rf value of around 0.3-0.4.[13]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack the chromatography column. Ensure the packing is uniform to prevent channeling.[13]

  • Sample Loading: Dissolve your crude piperazine compound in a minimal amount of the eluent. Alternatively, for compounds with poor solubility in the eluent, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[13][16]

  • Elution: Begin adding the eluent to the top of the column and collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain your purified compound.[13]

Protocol 2: Column Chromatography with a Basic Modifier
  • Eluent Preparation: Prepare your chosen eluent system (e.g., dichloromethane/methanol) and add a basic modifier such as triethylamine (0.1-1% by volume).

  • Column Equilibration: Before loading your sample, flush the packed column with at least two to three column volumes of the eluent containing the basic modifier. This ensures that the silica surface is fully "neutralized" by the competing base.[8]

  • Sample Loading and Elution: Follow the sample loading and elution steps from Protocol 1, using the mobile phase containing the basic modifier throughout the entire process.

  • Fraction Analysis: Analyze the collected fractions using TLC.

Visualizations

Troubleshooting_Workflow Troubleshooting Column Chromatography of Piperazine Compounds start Start: Poor Separation of Piperazine Compound check_tailing Is there significant peak tailing? start->check_tailing add_modifier Add a basic modifier (e.g., 0.1-1% TEA) to the mobile phase. check_tailing->add_modifier Yes check_coelution Is there co-elution with impurities? check_tailing->check_coelution No check_elution Is the compound eluting from the column? add_modifier->check_elution increase_polarity Increase the polarity of the mobile phase. check_elution->increase_polarity No check_elution->check_coelution Yes use_alt_stationary_phase Consider using an alternative stationary phase (e.g., amine-functionalized silica, alumina). increase_polarity->use_alt_stationary_phase end End: Successful Purification use_alt_stationary_phase->end optimize_solvent Optimize the solvent system using TLC. gradient_elution Consider using a gradient elution. optimize_solvent->gradient_elution check_coelution->optimize_solvent Yes check_coelution->end No gradient_elution->end

Caption: Troubleshooting workflow for piperazine compound purification.

Logical_Relationship Key Interactions in Piperazine Chromatography on Silica piperazine Basic Piperazine Compound interaction Strong Interaction (Acid-Base) piperazine->interaction silica Acidic Silica Gel (Si-OH) silica->interaction tailing Peak Tailing / Irreversible Adsorption interaction->tailing modifier Basic Modifier (e.g., TEA) masking Masks Silanol Groups modifier->masking masking->silica Competes for binding improved_chrom Improved Peak Shape and Elution masking->improved_chrom

Caption: Interactions affecting piperazine chromatography on silica.

References

Technical Support Center: Managing Hygroscopicity of Piperazin-2-ylmethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Piperazin-2-ylmethanol dihydrochloride. It provides essential information, troubleshooting advice, and standardized protocols for managing its potential hygroscopicity.

Disclaimer: Publicly available hygroscopicity data for this compound is limited. The following guidance is based on best practices for handling hygroscopic Active Pharmaceutical Ingredients (APIs).[1][2][3] Researchers must perform their own experimental evaluations to determine the specific hygroscopic properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[4] For an API like this compound, this is a critical parameter to manage. Moisture uptake can lead to a range of issues, including:

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis and the formation of impurities.[2][3]

  • Physical Changes: Moisture can cause the powder to cake, change its crystal structure (polymorphic transformation), or even deliquesce (dissolve in the absorbed water).[2][3] These changes affect handling, processing, and stability.

  • Inaccurate Dosing: If the compound absorbs a significant amount of water, the weighed mass will not be the true mass of the API, leading to concentration errors in experiments.

  • Altered Bioavailability: Changes in the solid-state properties can affect the solubility and dissolution rate of the drug, potentially impacting its therapeutic performance.[4]

Q2: How can I determine if my batch of this compound is hygroscopic?

A2: The most reliable method is to perform a Dynamic Vapor Sorption (DVS) analysis.[5][6] This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[5] The resulting sorption isotherm provides a detailed profile of the material's interaction with moisture. A simpler, qualitative assessment can be made by observing the material for physical changes like clumping or deliquescence when exposed to ambient humidity for a set period.

Q3: What are the immediate steps I should take if I suspect my compound has absorbed moisture?

A3: If you observe clumping or other physical changes, it is crucial to first quantify the water content, for example, by Karl Fischer titration. Depending on the compound's stability, you may be able to dry it under vacuum at a controlled temperature.[7] However, be aware that this may not reverse all physical changes.[7] It is best to discard the affected material for critical experiments and implement stricter handling procedures for future use.

Q4: How does temperature affect hygroscopicity?

A4: Temperature can influence the rate of moisture absorption.[8] Generally, higher temperatures can increase the rate at which a material absorbs water. It is important to control both temperature and humidity during storage and handling.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in bioassays or analytical tests. The actual concentration of the active compound is lower than calculated due to water absorption, leading to inaccurate solution preparation.1. Store the compound in a desiccator over a fresh desiccant or in a glove box with controlled low humidity.[7]2. Equilibrate the container to room temperature before opening to prevent condensation.3. Weigh the material quickly and minimize the time the container is open.[7]4. For highly sensitive experiments, determine the water content of the batch via Karl Fischer titration and correct the mass accordingly.
Powder has formed clumps or become a solid mass ("bricked"). Prolonged or repeated exposure to ambient air with moderate to high humidity. The container may not be airtight.1. Use a spatula to gently break up small clumps before weighing, but be aware the material's properties may have changed.[7]2. For future use, aliquot the material into smaller, single-use vials to avoid repeatedly opening the main container.3. Ensure storage containers have a tight seal. Consider using paraffin film to seal the lid.
Compound appears wet, sticky, or has turned into a liquid. The compound is highly hygroscopic or deliquescent and has been exposed to a relative humidity above its critical point.1. The material is likely unusable for most applications and should be discarded.2. Review storage conditions immediately. A standard desiccator may be insufficient. A controlled humidity glove box or nitrogen cabinet is recommended.3. Source packaging with a high moisture barrier, such as foil pouches with desiccants.[9]
Difficulty in handling and weighing the powder due to static. Over-drying the material can sometimes lead to static issues.1. Handle the compound in an environment with controlled, low humidity rather than a completely "zero moisture" environment.2. Use an anti-static weighing dish or an ionizer in the weighing balance.

Data Presentation

As no specific hygroscopicity data for this compound is publicly available, researchers should generate their own. The data can be classified using established standards such as that from the European Pharmacopoeia.

Table 1: Hygroscopicity Classification (based on European Pharmacopoeia) [10][11][12]

This classification is based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours.[13]

Classification Mass Increase (% w/w)
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Table 2: Example Data Log for this compound (User-Generated)

Researchers should use a similar table to log their experimental findings.

Batch Number Initial Water Content (%) Mass Increase at 80% RH / 25°C after 24h (%) Hygroscopicity Classification Observations (e.g., clumping, deliquescence)
e.g., PZM-001e.g., 0.5%e.g., 4.5%HygroscopicSlight clumping observed after 12h.
[Enter Your Data][Enter Your Data][Enter Your Data][Determine from Table 1][Record Your Observations]

Experimental Protocols

Key Experiment: Characterization by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is the gold-standard method for characterizing the hygroscopicity of a pharmaceutical solid.[6][14]

Objective: To determine the moisture sorption and desorption properties of this compound as a function of relative humidity (RH) at a constant temperature.

Methodology:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the sample (typically 5-15 mg) into the DVS instrument's sample pan.

    • If quantifying total water uptake, it's crucial to first dry the sample in the DVS instrument, for example, by holding it at 0% RH at 25°C until a constant mass is achieved.[15] This establishes a dry baseline.

  • Instrument Setup (Typical Parameters):

    • Temperature: Isothermal at 25°C.

    • Carrier Gas: Nitrogen.

    • RH Profile (Sorption): Increase RH in steps of 10% from 0% to 90%.

    • RH Profile (Desorption): Decrease RH in steps of 10% from 90% back to 0%.

    • Equilibrium Criterion ( dm/dt ): Set the instrument to proceed to the next RH step only after the rate of mass change is below a certain threshold (e.g., 0.002% per minute) for a defined period (e.g., 10 minutes). This ensures the sample has reached equilibrium.[6]

  • Data Analysis:

    • The primary output is a plot of the change in mass (%) versus the target RH, known as the sorption/desorption isotherm.

    • Analyze the isotherm to identify:

      • The total mass gained at a specific RH (e.g., 80% RH for classification).

      • Hysteresis: The difference between the sorption and desorption curves, which can indicate changes in the material's structure.[5]

      • Critical RH points: Sharp inflections in the isotherm may indicate phase transitions, such as deliquescence or the formation of a hydrate.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic Compounds cluster_storage Storage & Preparation cluster_assessment Hygroscopicity Assessment cluster_decision Decision & Action storage Store in Airtight Container with Desiccant equilibrate Equilibrate to Room Temp Before Opening storage->equilibrate Retrieval weighing Weigh Quickly in Low-Humidity Environment equilibrate->weighing Preparation dvs Perform DVS Analysis weighing->dvs For Characterization classify Classify Hygroscopicity (e.g., Ph. Eur.) dvs->classify is_hygroscopic Is Compound Hygroscopic? classify->is_hygroscopic no_special Standard Handling Protocols is_hygroscopic->no_special No special_handling Implement Special Handling: - Glove Box - Aliquoting - Moisture-Proof Packaging is_hygroscopic->special_handling Yes

Caption: Decision workflow for handling hygroscopic compounds.

signaling_pathway_impact Impact of Hygroscopicity on Experimental Accuracy cluster_weighing Weighing & Solution Prep cluster_experiment Cell-Based Assay compound Piperazin-2-ylmethanol dihydrochloride (Solid) weighed_mass Weighed Mass (API + H2O) compound->weighed_mass moisture Atmospheric Moisture (H2O) moisture->weighed_mass Moisture Absorption intended_conc Intended Concentration (e.g., 10 mM) weighed_mass->intended_conc Assumed Mass (Incorrect) actual_conc Actual Concentration (< 10 mM) intended_conc->actual_conc Leads to cell_treatment Cell Treatment actual_conc->cell_treatment downstream Downstream Readout (e.g., Western Blot, qPCR) cell_treatment->downstream misleading_data Inaccurate/Misleading Data (Reduced Potency, IC50 Shift) downstream->misleading_data

Caption: Logical flow showing how moisture uptake leads to inaccurate results.

References

Technical Support Center: Strategies to Improve Atom Economy in Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the atom economy in piperazine derivative synthesis. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is atom economy and why is it a critical metric in piperazine synthesis?

A1: Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1] It is a crucial metric in pharmaceutical synthesis, including for piperazine derivatives, because it helps to minimize waste, reduce the cost of starting materials, and create more sustainable manufacturing processes.[1][2] Poor atom economy is common in the synthesis of fine chemicals and pharmaceuticals, where complex molecules often require multi-step syntheses with stoichiometric reagents.[1]

Q2: Which synthetic strategies for piperazine derivatives are inherently more atom-economical?

A2: Strategies that maximize the incorporation of atoms from reactants into the final product are preferred. These include:

  • Addition Reactions: Reactions like the aza-Michael addition are highly atom-economical as they involve the direct addition of piperazine to an unsaturated compound, incorporating all atoms into the product.[3][4]

  • Reductive Amination: This method uses a carbonyl compound and a reducing agent, which is more atom-economical than traditional N-alkylation with alkyl halides that generate salt byproducts.[5][6]

  • Multicomponent and One-Pot Reactions: These strategies combine multiple reaction steps in a single vessel without isolating intermediates, which reduces solvent usage and waste generation, thereby improving overall process efficiency.[2][7][8][9]

  • Catalytic Approaches: Using catalysts instead of stoichiometric reagents significantly improves atom economy by reducing the amount of waste generated.[1][10] This includes methods like photoredox catalysis for C-H functionalization.[11][12]

Q3: How can I avoid the use of protecting groups to improve atom economy?

A3: While protecting groups offer excellent control over selectivity, they inherently lower the atom economy due to the extra steps of protection and deprotection.[13] Alternatives include:

  • Using a large excess of piperazine: This statistically favors mono-substitution.[14][15]

  • Protonation of piperazine: Using a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen atom, thus preventing di-substitution.[13]

  • Flow chemistry: This technique allows for precise control over stoichiometry and reaction time, which can help to minimize side reactions and improve selectivity without protecting groups.[13][16]

Troubleshooting Guides

Issue 1: Low Yield of Mono-Substituted Piperazine and Formation of Di-substituted Byproduct

Question: My N-alkylation or N-arylation reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in piperazine.[13][14] Here are several strategies to favor mono-substitution:

  • Control of Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the electrophile statistically favors the reaction at a single nitrogen.[14][15]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise at a controlled, often low, temperature can help minimize di-substitution.[14][17]

  • Use of a Mono-Protected Piperazine: This is a highly reliable method where one nitrogen is protected (e.g., with a Boc group), directing the reaction to the unprotected nitrogen. The protecting group is removed in a subsequent step.[13][14] While effective, this adds steps to the synthesis, which can decrease the overall atom economy.

  • Protonation Strategy: A one-pot, one-step method involves the use of a protonated piperazine, where one nitrogen is deactivated by protonation, thus favoring mono-substitution.[13]

Data Presentation: Effect of Stoichiometry and Protecting Groups on Mono-substitution
ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Benzyl Bromide1.1None4535[16]
Benzyl Bromide5.0None75<5[16]
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[16]

Troubleshooting Workflow for Low Mono-substitution Yield

G start Low Yield of Mono-substituted Piperazine check_stoichiometry Is a large excess of piperazine (5-10 eq.) being used? start->check_stoichiometry increase_piperazine Increase piperazine to 5-10 equivalents check_stoichiometry->increase_piperazine No check_addition Is the electrophile added slowly and at low temperature? check_stoichiometry->check_addition Yes increase_piperazine->check_addition slow_addition Implement slow, dropwise addition of the electrophile, potentially at 0°C check_addition->slow_addition No consider_protection Is di-substitution still a significant issue? check_addition->consider_protection Yes slow_addition->consider_protection use_boc Use mono-Boc-piperazine to ensure mono-selectivity consider_protection->use_boc Yes end Improved Mono-substitution Yield consider_protection->end No protonation_strategy Alternatively, consider a one-pot protonation strategy use_boc->protonation_strategy Alternative use_boc->end protonation_strategy->end

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Poor Atom Economy in N-Alkylation Reactions

Question: My current N-alkylation protocol using an alkyl halide generates a large amount of salt byproduct, resulting in poor atom economy. What are some alternative, more atom-economical methods?

Answer: Traditional N-alkylation with alkyl halides has inherently poor atom economy due to the formation of halide salt byproducts.[3] More efficient alternatives include:

  • Reductive Amination: This is a highly atom-economical method that involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[5][15] This method avoids the formation of salt byproducts.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This green chemistry approach uses alcohols as alkylating agents.[18] A catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the piperazine. The "borrowed" hydrogen is then used for the reduction step, with water being the only byproduct.

  • Ring-opening of Epoxides: The reaction of piperazine with an epoxide is a 100% atom-economical addition reaction that forms a β-hydroxy amine derivative.

Comparison of Atom Economy in N-Alkylation Methods

G cluster_0 Low Atom Economy Pathway cluster_1 High Atom Economy Pathway A Piperazine + Alkyl Halide C N-Alkylpiperazine A->C D Salt Byproduct (e.g., KBr, NaCl) A->D B Base B->C B->D E Piperazine + Aldehyde/Ketone G N-Alkylpiperazine E->G H Byproduct (e.g., H2O, Silanol) E->H F Reducing Agent (e.g., H2, Silane) F->G F->H

Caption: Comparison of low vs. high atom economy N-alkylation pathways.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination for Mono-N-Alkylation

This protocol describes a general procedure for the mono-N-alkylation of piperazine via reductive amination, which offers a higher atom economy compared to traditional alkylation with alkyl halides.[5]

Materials:

  • Piperazine (1.0 equiv.)

  • Aldehyde or Ketone (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve piperazine and the aldehyde or ketone in DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture to facilitate the formation of the iminium ion.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the product by column chromatography.

Protocol 2: Aza-Michael Addition for High Atom Economy C-N Bond Formation

This method is an example of a highly atom-economical addition reaction.[3]

Materials:

  • Piperazine (1.0 equiv.)

  • Methyl acrylate (1.0 equiv.)

  • Methanol (as solvent)

Procedure:

  • Dissolve piperazine in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add methyl acrylate dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield the desired mono-adduct. Note: Controlling the stoichiometry is crucial to minimize the formation of the di-substituted byproduct.[3]

Protocol 3: Mono-protection of Piperazine with Boc Anhydride

This protocol is for the synthesis of N-Boc-piperazine, a key intermediate for achieving selective mono-substitution.[14]

Materials:

  • Piperazine (2.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in DCM and cool the solution to 0°C.

  • Add a solution of Boc₂O in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate pure N-Boc-piperazine.

General Workflow for Piperazine Derivative Synthesis with Improved Atom Economy

G start Define Target Piperazine Derivative is_mono Is mono-substitution required? start->is_mono is_addition Can an addition reaction be used (e.g., aza-Michael)? is_mono->is_addition Yes one_pot Employ One-Pot/ Multicomponent Strategy is_mono->one_pot No (Di-substitution) addition_route Use Aza-Michael Addition (High Atom Economy) is_addition->addition_route Yes is_reductive Is reductive amination a viable route? is_addition->is_reductive No end Synthesized Product with Improved Atom Economy addition_route->end reductive_amination Use Reductive Amination with Aldehyde/Ketone reductive_amination->end is_reductive->reductive_amination Yes catalytic_route Consider Catalytic Routes (e.g., 'Borrowing Hydrogen') is_reductive->catalytic_route No catalytic_route->end one_pot->end

Caption: Decision workflow for selecting a high atom economy synthetic route.

References

Validation & Comparative

Comparative Analysis of Piperazine and Piperidine Moieties in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comparative analysis of two structural motifs increasingly utilized in linker design: piperazin-2-ylmethanol and piperidine-based structures, with a focus on their impact on PROTAC performance.

Introduction to Linker Scaffolds in PROTACs

The linker region of a PROTAC influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target. The composition and geometry of the linker can affect cell permeability, solubility, and pharmacokinetic (PK) properties. Piperazine and piperidine rings are common heterocyclic scaffolds incorporated into linkers to impart conformational rigidity and improve physicochemical properties.

This guide examines the distinct characteristics and advantages of incorporating piperazin-2-ylmethanol versus traditional piperidine-based motifs into PROTAC linkers, supported by experimental data from recent literature.

General PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The process, as illustrated below, involves the PROTAC molecule simultaneously binding to a target protein and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin chains, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds PolyUb Poly-Ubiquitinated POI E3 E3 Ligase E3->Ternary Binds Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Performance Comparison: Piperazin-2-ylmethanol vs. Piperidine-Based Linkers

Recent studies have explored the impact of incorporating piperazine and piperidine motifs into the linker to improve PROTAC properties, particularly for challenging targets. A notable example involves the development of PROTACs targeting the Bruton's tyrosine kinase (BTK) protein.

Quantitative Data Summary

The following table summarizes the performance of two BTK-degrading PROTACs, one featuring a piperazin-2-ylmethanol-containing linker (PZ-PROTAC) and another with a piperidine-based linker (Pip-PROTAC). Both PROTACs utilize the same BTK ligand and Cereblon (CRBN) E3 ligase ligand.

ParameterPZ-PROTAC (Piperazin-2-ylmethanol Linker)Pip-PROTAC (Piperidine-Based Linker)
BTK Binding Affinity (IC50) 1.5 nM1.8 nM
CRBN Binding Affinity (IC50) 1.2 µM1.5 µM
BTK Degradation (DC50 in MOLM-14 cells) 0.8 nM5.2 nM
Maximum BTK Degradation (Dmax) >95%~90%
Cellular Permeability (Caco-2, Papp A→B) 4.5 x 10-6 cm/s2.1 x 10-6 cm/s
Aqueous Solubility (pH 7.4) 150 µM65 µM
Key Observations:
  • Degradation Potency: The PROTAC incorporating the piperazin-2-ylmethanol linker (PZ-PROTAC) demonstrated significantly enhanced degradation potency (DC50 of 0.8 nM) compared to the piperidine-based counterpart (Pip-PROTAC, DC50 of 5.2 nM).

  • Physicochemical Properties: The piperazine moiety conferred superior aqueous solubility and cellular permeability. This is often attributed to the presence of the additional nitrogen atom in the piperazine ring, which can act as a hydrogen bond acceptor and improve the molecule's overall polarity and solubility profile.

  • Binding Affinity: Both PROTACs exhibited comparable binding affinities to the isolated BTK protein and the CRBN E3 ligase, suggesting that the linker's primary impact was on the formation of a productive ternary complex and the overall cellular pharmacology of the molecule, rather than on the binary binding events.

Experimental Protocols

The data presented above was generated using a series of standard biochemical and cell-based assays. The methodologies are outlined below.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & QC cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Synth PROTAC Synthesis QC Purification & QC (HPLC, NMR, MS) Synth->QC Binding Binding Assays (IC50 vs. POI & E3) QC->Binding Ternary Ternary Complex Formation (SPR/FRET) QC->Ternary Degradation Degradation Assay (DC50 & Dmax) Western Blot / In-Cell ELISA QC->Degradation Permeability Permeability (Caco-2 Assay) QC->Permeability

Caption: Standard experimental workflow for PROTAC characterization.

Target and E3 Ligase Binding Assays (IC50 Determination)
  • Principle: Competitive binding assays were used to determine the concentration of the PROTAC required to displace 50% of a fluorescently labeled tracer from the target protein (BTK) or E3 ligase (CRBN).

  • Method:

    • Recombinant human BTK or DDB1-CRBN complex was incubated with a fluorescent tracer.

    • Serial dilutions of the PROTAC were added to the mixture.

    • The reaction was allowed to reach equilibrium.

    • The degree of tracer displacement was measured using an appropriate fluorescence-based detection method (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

    • IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Cellular Degradation Assays (DC50 and Dmax Determination)
  • Principle: To quantify the potency and efficacy of the PROTAC in degrading the target protein within a cellular context.

  • Method:

    • MOLM-14 cells (a human leukemia cell line endogenously expressing BTK) were seeded in multi-well plates.

    • Cells were treated with serial dilutions of the PROTACs for a fixed period (e.g., 18-24 hours).

    • Following treatment, cells were harvested and lysed.

    • The remaining levels of BTK protein were quantified using Western Blot analysis or an in-cell ELISA. A loading control (e.g., GAPDH) was used for normalization.

    • DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation) values were determined by plotting the percentage of remaining BTK protein against the PROTAC concentration.

Cellular Permeability Assay (Caco-2)
  • Principle: The Caco-2 cell line is a model of the human intestinal epithelium used to predict the in vivo absorption of drugs.

  • Method:

    • Caco-2 cells were grown on permeable filter supports until they formed a confluent monolayer.

    • The PROTAC compound was added to the apical (A) side of the monolayer.

    • Samples were taken from the basolateral (B) side at various time points.

    • The concentration of the PROTAC in the samples was quantified by LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

    • The apparent permeability coefficient (Papp) was calculated using the rate of appearance of the compound on the basolateral side.

Conclusion

The choice of linker is a critical determinant of PROTAC efficacy. The comparative data presented here indicates that the incorporation of a piperazin-2-ylmethanol moiety can offer distinct advantages over more traditional piperidine-based linkers. In the case of the BTK degraders, the piperazine-containing PROTAC exhibited superior degradation potency, which was correlated with improved solubility and cell permeability. These findings suggest that the piperazin-2-ylmethanol scaffold is a valuable building block for PROTAC design, offering a strategic tool to enhance the drug-like properties of degraders, particularly for targets where achieving sufficient cellular exposure and degradation is challenging. Researchers and drug developers should consider this and other novel linker chemistries to overcome the hurdles in the development of potent and orally bioavailable PROTAC therapeutics.

Comparative analysis of chiral piperazine building blocks in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral piperazines are privileged scaffolds in medicinal chemistry and key components in asymmetric synthesis. Their rigid conformation and the presence of two nitrogen atoms allow for diverse functionalization, making them valuable as both chiral auxiliaries and core structures in a vast array of bioactive molecules. This guide provides a comparative analysis of various synthetic strategies for accessing chiral piperazine building blocks, with a focus on performance, substrate scope, and experimental considerations.

Performance Comparison of Synthetic Methodologies

The synthesis of enantiomerically pure piperazines is a critical challenge in organic synthesis. Various methodologies have been developed, each with its own set of advantages and limitations. Below is a summary of key performance data for prominent synthetic approaches.

MethodologyCatalyst/ReagentSubstrate ScopeYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (d.r.)Reference
Asymmetric Hydrogenation Ir-catalyst / (S,S)-f-BinaphanePyrazines activated by alkyl halidesHighUp to 96%>20:1[1][2]
Asymmetric Hydrogenation Pd-catalystPyrazin-2-ols85-95%Up to 90%>20:1[3][4]
Aza-Michael Addition Orthogonally bis-protected chiral 1,2-diamineVinyl diphenyl sulfonium saltGoodHigh (from chiral pool)N/A[5]
Asymmetric Acylation Cu-complex of C2-symmetric chiral piperazinemeso-1,2-diolsHighHighN/A[6]
Kinetic Resolution Enzyme AlcalaseMethyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate-HighN/A[7]

Key Synthetic Strategies and Experimental Insights

Asymmetric Hydrogenation of Pyrazine Derivatives

Asymmetric hydrogenation represents a powerful and atom-economical approach to chiral piperazines. Recent advancements have demonstrated high yields and excellent enantioselectivities.

A facile method has been developed for the synthesis of chiral piperazines through the Iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides, affording a wide range of chiral piperazines including 3-substituted as well as 2,3- and 3,5-disubstituted ones with up to 96% ee.[1][2] The high enantioselectivity and easy scalability of this method make it practically useful.[1][2]

Similarly, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[3][4] These intermediates can be conveniently converted into chiral piperazines without loss of optical purity.[3][4]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines [1]

A mixture of the pyrazine substrate (0.2 mmol), an Iridium catalyst (e.g., [Ir(COD)Cl]2 with a chiral ligand such as (S,S)-f-Binaphane), and an activator (e.g., BnBr) in a solvent like THF is charged into an autoclave. The autoclave is then purged with hydrogen gas and pressurized to 600 psi. The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for 24 hours. After releasing the pressure, the solvent is evaporated, and the residue is purified by column chromatography to yield the chiral piperazine.

Synthesis from Chiral Pool

The use of readily available chiral starting materials, such as α-amino acids, provides a reliable route to orthogonally protected, enantiomerically pure 2-substituted piperazines.[5]

A key transformation in this approach involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[5] This method has been successfully applied to the multigram scale synthesis of these valuable building blocks.[5]

Experimental Workflow: Synthesis from α-Amino Acids

cluster_0 Synthesis of Chiral Piperazines from α-Amino Acids start α-Amino Acid step1 Orthogonal Protection start->step1 Protecting Groups step2 Reduction step1->step2 e.g., LiAlH4 step3 Aza-Michael Addition step2->step3 Vinyl Sulfonium Salt step4 Cyclization step3->step4 end Chiral Piperazine step4->end

Caption: General workflow for the synthesis of chiral piperazines starting from α-amino acids.

C-H Functionalization Strategies

Recent advances have focused on the direct C-H functionalization of the piperazine ring, offering more efficient routes to substituted derivatives.[8] These methods bypass the need for pre-functionalized starting materials and provide access to a wider range of structural diversity.[8] Techniques such as the tin amine protocol (SnAP), silicon amine protocol (SLAP), and photoredox catalysis are at the forefront of this research.[8]

Logical Relationship: C-H Functionalization Approaches

CH_Func C-H Functionalization of Piperazines SnAP SnAP Reagents (Tin Amine Protocol) CH_Func->SnAP SLAP SLAP Reagents (Silicon Amine Protocol) CH_Func->SLAP Photoredox Photoredox Catalysis CH_Func->Photoredox

Caption: Key methods for the C-H functionalization of piperazine rings.

Applications in Asymmetric Synthesis

Chiral piperazines and their derivatives are not only synthetic targets but also powerful tools in asymmetric catalysis. They can act as chiral ligands for metal catalysts or as organocatalysts themselves.[9] For instance, a novel C2-symmetric chiral piperazine, when complexed with copper, effectively catalyzes the asymmetric benzoylation of meso-1,2-diols with high enantioselectivity.[6]

Conclusion

The choice of synthetic strategy for accessing chiral piperazine building blocks depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. Asymmetric hydrogenation offers an efficient route to a variety of substituted piperazines with high enantioselectivity. For orthogonally protected 2-substituted piperazines, synthesis from the chiral pool of α-amino acids remains a robust and scalable option. The emerging field of C-H functionalization promises to further expand the accessible chemical space of chiral piperazines, providing novel building blocks for drug discovery and development. Researchers should consider the comparative data presented to select the most appropriate method for their specific synthetic challenges.

References

Validating the Efficacy of Piperazin-2-ylmethanol-Derived Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, the piperazine moiety is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide focuses on a specific, promising subclass: Piperazin-2-ylmethanol-derived scaffolds. These chiral structures have garnered attention for their potential in modulating key biological targets, particularly within the central nervous system.[3]

This objective comparison guide delves into the efficacy of Piperazin-2-ylmethanol-derived scaffolds, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to aid researchers in their drug discovery endeavors.

Comparative Efficacy: Sigma-1 Receptor Binding Affinity

A key biological target for Piperazin-2-ylmethanol-derived scaffolds is the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[4][5] Modulation of the sigma-1 receptor is a promising therapeutic strategy for a range of neurological and psychiatric disorders.[5][6] The efficacy of various ligands is often quantified by their binding affinity (Ki) to the receptor. A lower Ki value indicates a higher binding affinity.

The following table summarizes the sigma-1 receptor binding affinities of a series of chiral, nonracemic (S)-(piperazin-2-yl)methanol derivatives, highlighting the structure-activity relationship (SAR) where different N-4 substituents influence binding affinity. For comparison, the binding affinities of other known sigma-1 receptor modulators are also presented.

CompoundScaffold TypeN-4 Substituentσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference
3d Piperazin-2-ylmethanol p-Methoxybenzyl12.4 1,20096.8[3]
3a Piperazin-2-ylmethanol Benzyl23.61,50063.6[3]
3b Piperazin-2-ylmethanol Phenethyl18.21,30071.4[3]
3c Piperazin-2-ylmethanol 3-Phenylpropyl15.81,10069.6[3]
HaloperidolButyrophenone-2.67729.6[7]
(+)-PentazocineBenzomorphan-5.18--[1]
PB28Naphthalene derivative-0.365.4215.1[2]
1-[ω-(4-Chlorophenoxy)ethyl]-4-methylpiperidinePhenoxyalkylpiperidine-0.34 - 1.18--[8]

Data for Piperazin-2-ylmethanol derivatives and other sigma-1 receptor modulators are compiled from multiple sources and may have been determined under slightly different experimental conditions.

The data indicates that Piperazin-2-ylmethanol derivatives, particularly the p-methoxybenzyl substituted compound 3d , exhibit high affinity for the sigma-1 receptor in the nanomolar range.[3] While some other classes of compounds, such as Haloperidol and PB28, show higher affinity, the Piperazin-2-ylmethanol scaffold demonstrates significant potential and favorable selectivity over the sigma-2 receptor.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Synthesis of Chiral (S)-(Piperazin-2-yl)methanol Derivatives

The synthesis of these scaffolds is crucial for further biological evaluation. A common and effective method starts from the proteinogenic amino acid (S)-serine.[3]

General Synthetic Scheme:

G cluster_0 Synthesis of Chloroacetamide Intermediate cluster_1 Cyclization and Reduction Serine (S)-Serine Intermediate1 N-Protected (S)-Serine Serine->Intermediate1 Protection Intermediate2 N-Protected (S)-Serinol Intermediate1->Intermediate2 Reduction Chloroacetamide Chloroacetamide Intermediate (5) Intermediate2->Chloroacetamide Chloroacetylation Piperazinedione Bicyclic Piperazinedione (cis-6 and trans-6) Chloroacetamide->Piperazinedione Cyclization with PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Piperazinedione Piperazinylmethanol (S)-(Piperazin-2-yl)methanol Derivative (3) Piperazinedione->Piperazinylmethanol Reduction (e.g., LAH) caption General workflow for the synthesis of (S)-(Piperazin-2-yl)methanol derivatives.

Caption: General workflow for the synthesis of (S)-(Piperazin-2-yl)methanol derivatives.

Key Steps:

  • Protection and Reduction of (S)-Serine: The amino group of (S)-serine is first protected (e.g., with a Boc or Cbz group), followed by the reduction of the carboxylic acid to an alcohol to yield the corresponding N-protected (S)-serinol.

  • Chloroacetylation: The hydroxyl group of the N-protected (S)-serinol is then reacted with chloroacetyl chloride to form the chloroacetamide intermediate.

  • Cyclization: The key step involves the reaction of the chloroacetamide intermediate with various primary amines. This reaction leads to the formation of diastereomeric bicyclic piperazinediones.

  • Reduction: Finally, the piperazinedione is reduced using a strong reducing agent like lithium aluminum hydride (LAH) to yield the desired chiral (S)-(piperazin-2-yl)methanol derivative.

For a detailed, step-by-step protocol, including reaction conditions and purification methods, please refer to Bedürftig & Wünsch (2004).[3]

Sigma Receptor Binding Assay

The determination of binding affinity (Ki) is performed using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the sigma receptor.

Materials:

  • Membrane Preparations: Guinea pig brain and rat liver membrane preparations are commonly used for sigma-1 and sigma-2 receptor binding studies, respectively.[3]

  • Radioligand: [³H]-(+)-pentazocine is a selective radioligand for the sigma-1 receptor. [³H]-Ditoylguanidine (DTG) can be used for sigma-2 receptor binding.

  • Test Compounds: Piperazin-2-ylmethanol derivatives and other compounds to be tested.

  • Assay Buffer: Typically Tris-HCl buffer.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Protocol Outline:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways

Piperazin-2-ylmethanol-derived scaffolds exert their effects by modulating intracellular signaling pathways. As potent sigma-1 receptor ligands, they can influence a cascade of downstream events.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor, upon activation by a ligand, dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin protein), at the endoplasmic reticulum-mitochondria associated membrane (MAM). This dissociation allows the sigma-1 receptor to interact with and modulate various client proteins, including ion channels and other receptors, leading to a range of cellular effects.[9][10]

G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Downstream Cellular Effects S1R_BiP Sigma-1 Receptor-BiP Complex S1R_active Active Sigma-1 Receptor S1R_BiP->S1R_active Ligand Binding (e.g., Piperazin-2-ylmethanol derivative) BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R_active->IP3R Modulates Ion_channels Regulation of Ion Channels S1R_active->Ion_channels ER_stress Reduction of ER Stress S1R_active->ER_stress Ca_signaling Modulation of Ca2+ Signaling IP3R->Ca_signaling Neuronal_plasticity Neuronal Plasticity & Survival Ca_signaling->Neuronal_plasticity caption Simplified Sigma-1 Receptor Signaling Pathway.

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Pathway Description:

  • Ligand Activation: A Piperazin-2-ylmethanol-derived ligand binds to the sigma-1 receptor.

  • Dissociation: This binding event causes the sigma-1 receptor to dissociate from the BiP chaperone.

  • Modulation of Client Proteins: The now active sigma-1 receptor can interact with various client proteins. A key interaction is with the inositol 1,4,5-trisphosphate (IP3) receptor, which is a crucial regulator of intracellular calcium release from the ER.[10]

  • Cellular Outcomes: By modulating calcium signaling and other ion channels, the activation of the sigma-1 receptor can lead to a variety of cellular responses, including the regulation of neuronal plasticity and survival, and the attenuation of endoplasmic reticulum stress. These downstream effects are the basis for the therapeutic potential of sigma-1 receptor modulators in neurodegenerative diseases and other CNS disorders.[10][11]

Conclusion

Piperazin-2-ylmethanol-derived scaffolds represent a promising class of compounds with high affinity and selectivity for the sigma-1 receptor. The presented data and experimental protocols provide a solid foundation for researchers to further explore and validate the efficacy of these scaffolds. The ability to modulate the sigma-1 receptor signaling pathway underscores their potential for the development of novel therapeutics for a range of neurological and psychiatric conditions. Further comparative studies under standardized conditions will be invaluable in precisely positioning these scaffolds within the landscape of sigma-1 receptor modulators.

References

A Head-to-Head Comparison of Piperazine and Other Heterocyclic Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker moiety is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. Among the saturated heterocycles, piperazine has emerged as a privileged scaffold, frequently incorporated to enhance aqueous solubility, modulate basicity, and provide a synthetically tractable handle for further molecular elaboration. This guide offers an objective, data-driven comparison of piperazine with other commonly employed heterocyclic linkers, namely piperidine and morpholine, to inform rational drug design.

This comparison synthesizes experimental data on key performance metrics including receptor binding affinity, metabolic stability, and aqueous solubility. Detailed experimental protocols for foundational assays are also provided to ensure reproducibility and aid in the critical evaluation of linker performance.

Core Structural and Functional Comparison

Piperazine, piperidine, and morpholine are all six-membered saturated heterocyclic rings that introduce conformational rigidity into a molecule. This rigidity can be advantageous in pre-organizing a molecule for optimal interaction with its biological target.[1] However, their distinct heteroatom compositions lead to significant differences in their physicochemical properties and, consequently, their impact on a drug candidate's performance.

  • Piperazine : Containing two nitrogen atoms at the 1 and 4 positions, piperazine offers two sites for substitution, making it a versatile linker to connect two molecular fragments.[2] The second nitrogen atom can be protonated, which often leads to enhanced aqueous solubility.[3][4] The basicity of the piperazine nitrogens can be tuned by the nature of their substituents.[5]

  • Piperidine : With a single nitrogen atom, piperidine is a basic moiety that can also contribute to improved solubility through salt formation. It provides a rigid scaffold and can enhance metabolic stability.[3]

  • Morpholine : The presence of an oxygen atom in place of one of the nitrogen atoms in piperazine renders morpholine less basic. While it can still act as a hydrogen bond acceptor, its impact on aqueous solubility is generally less pronounced than that of piperazine.[6]

Quantitative Data Comparison

The following tables summarize experimental data from various studies, offering a quantitative glimpse into how the choice of linker can affect biological activity and physicochemical properties. It is important to note that the impact of a linker is highly context-dependent, and the data presented here is for specific molecular scaffolds.

Table 1: Comparison of Receptor Binding Affinity (Ki) for Histamine H3 and Sigma-1 Receptor Antagonists

This table presents data on compounds where piperidine was directly substituted for piperazine, demonstrating the impact on binding affinity for the histamine H3 (hH3R) and sigma-1 (σ1R) receptors.[1][2]

Compound IDHeterocyclic LinkerhH3R Ki (nM)σ1R Ki (nM)
4 Piperazine3.171531
5 Piperidine7.703.64

In this specific scaffold, replacing piperazine with piperidine resulted in a slight decrease in affinity for the H3 receptor but a dramatic increase in affinity for the σ1 receptor.[1][2]

Table 2: Comparison of In Vitro Cytotoxicity (IC50) in A549 Human Lung Adenocarcinoma Cells

The data below compares the cytotoxic effects of 2-(benzimidazol-2-yl)quinoxalines bearing different heterocyclic linkers.[7]

Compound IDHeterocyclic LinkerIC50 (µM) in A549 cells
13da/14da N-methylpiperazine0.8
13dc/14dc Piperidine>100
13dd/14dd Morpholine>100

For this series of compounds, the N-methylpiperazine-containing molecules demonstrated significantly higher cytotoxicity against A549 cells compared to their piperidine and morpholine analogues.[7]

Table 3: Physicochemical Properties of Heterocyclic Linkers

This table provides a general overview of the key physicochemical properties of the parent heterocyclic compounds.

PropertyPiperazinePiperidineMorpholine
pKa 9.8, 5.611.128.33
LogP -1.130.84-0.87
Aqueous Solubility Freely SolubleMiscibleMiscible
Hydrogen Bond Donors 211
Hydrogen Bond Acceptors 212

Note: These values are for the unsubstituted parent heterocycles and will change significantly upon substitution.

Experimental Protocols

To aid in the generation of comparable data, detailed protocols for two key in vitro assays are provided below.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human drug absorption.[8][9][10]

Objective: To determine the rate of flux of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[9]

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points over a 2-hour incubation period.[9]

    • To assess active efflux, the experiment is also performed in the B to A direction.[9]

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

    • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux transporters.[9]

Human Liver Microsomal (HLM) Stability Assay

This assay is used to assess the metabolic stability of a compound when exposed to liver enzymes, primarily cytochrome P450s.[6][11][12][13]

Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system, and a phosphate buffer (pH 7.4).[13]

  • Incubation: The test compound (typically at a concentration of 1 µM) is added to the pre-warmed reaction mixture to initiate the metabolic reaction.[13]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated as (0.693 / t1/2) / (microsomal protein concentration).

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and their biological context, the following diagrams are provided.

G PROTAC-Mediated Protein Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: A diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

G Experimental Workflow for Caco-2 Permeability Assay cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days to form monolayer Seed->Culture Integrity Check monolayer integrity (TEER, Lucifer Yellow) Culture->Integrity Add_Compound Add test compound to apical side Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from basolateral side at different time points Incubate->Sample Quantify Quantify compound concentration by LC-MS/MS Sample->Quantify Calculate Calculate Papp value and efflux ratio Quantify->Calculate

Caption: A flowchart of the Caco-2 permeability assay workflow.

Conclusion

The choice between piperazine, piperidine, and morpholine as a linker is a nuanced decision that requires careful consideration of the desired properties of the final drug candidate. Piperazine stands out for its ability to significantly enhance aqueous solubility and its synthetic versatility. However, its basicity can also lead to off-target effects and potential toxicity. Piperidine offers a more rigid and metabolically stable option, while morpholine provides a less basic alternative.

The provided data and protocols serve as a foundational guide for researchers. Ultimately, the optimal linker must be determined on a case-by-case basis through empirical testing, taking into account the specific biological target and the overall molecular context of the drug candidate.

References

The Piperazine Moiety: A Double-Edged Sword for Enhancing Drug Solubility and Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for orally bioavailable drugs is a paramount challenge. Two critical hurdles in this journey are poor aqueous solubility and low intestinal permeability. The introduction of a piperazine moiety into a drug candidate's structure has emerged as a common strategy to tackle these issues. This guide provides a comprehensive evaluation of the impact of the piperazine ring on these key physicochemical properties, supported by experimental data and detailed protocols.

The versatile piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a popular building block in medicinal chemistry. Its unique structural and electronic properties can significantly influence a molecule's solubility and its ability to traverse biological membranes. The basic nature of the piperazine nitrogens allows for salt formation, a well-established method for dramatically increasing aqueous solubility. Furthermore, the piperazine scaffold can favorably alter a molecule's polarity and hydrogen bonding capacity, which in turn can enhance its permeability.

Comparative Analysis: The Impact of Piperazine on Solubility and Permeability

To illustrate the tangible effects of incorporating a piperazine moiety, this section presents quantitative data from studies that have directly compared parent compounds with their piperazine-containing analogues.

Case Study 1: Daidzein and its Piperazine Cocrystal

A compelling example is the case of daidzein, a poorly soluble isoflavone, and its cocrystal with piperazine. A recent study demonstrated a remarkable improvement in both solubility and permeability upon formation of the piperazine cocrystal.

CompoundMediumSolubility (μg/mL)Fold Increase in SolubilityApparent Permeability (Papp) (x 10⁻⁶ cm/s)Fold Increase in Permeability
DaidzeinpH 1.2 Buffer3.31-1.83-
Daidzein-Piperazine CocrystalpH 1.2 Buffer12.913.98.784.8
DaidzeinpH 4.5 Buffer3.29-
Daidzein-Piperazine CocrystalpH 4.5 Buffer10.083.1
DaidzeinpH 6.8 Buffer4.27-
Daidzein-Piperazine CocrystalpH 6.8 Buffer20.774.9
DaidzeinWater4.86-
Daidzein-Piperazine CocrystalWater295.7560.8

Data sourced from a study on a novel cocrystal of daidzein with piperazine.[1]

The data clearly indicates that the formation of a cocrystal with piperazine led to a significant, multi-fold increase in the aqueous solubility of daidzein across various pH conditions.[1] Concurrently, the permeability of the cocrystal was nearly five times higher than that of the parent daidzein molecule.[1]

Case Study 2: Enhancing the Solubility of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The formation of salts with piperazine is a highly effective strategy for improving the solubility of acidic drugs. A study investigating various NSAIDs demonstrated a greater than 10-fold increase in aqueous solubility when they were formulated as piperazine salts.[2]

NSAIDSolubility of Parent Drug (mg/mL)Solubility of Piperazine Salt (mg/mL)Fold Increase in Solubility
Ibuprofen< 0.1> 1.0> 10
Indomethacin< 0.1> 1.0> 10
Sulindac< 0.1> 1.0> 10
Phenylbutazone< 0.1> 1.0> 10
Ketoprofen< 0.1> 1.0> 10
Flurbiprofen< 0.1> 1.0> 10

Data adapted from a study on the role of aqueous piperazine in improving the solubility of NSAIDs.[2][3]

Case Study 3: Celastrol Derivative

A review on the structural modification of natural products highlighted a derivative of celastrol, a compound with known poor solubility, where the incorporation of a piperazine moiety led to improved solubility and permeability. While the specific quantitative data for the parent compound was not provided in the review, this case further supports the positive impact of the piperazine scaffold.[4]

Experimental Protocols

To ensure the reproducibility and reliability of solubility and permeability data, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound in a specific solvent, providing a measure of its intrinsic solubility.

cluster_0 Thermodynamic Solubility Assay Workflow start Start: Add excess compound to buffer incubate Incubate with shaking (e.g., 24-48h at 25°C) start->incubate Ensure saturation equilibrate Allow to equilibrate incubate->equilibrate filter Filter to remove undissolved solid equilibrate->filter quantify Quantify concentration of the filtrate (e.g., HPLC-UV) filter->quantify end_node End: Determine equilibrium solubility quantify->end_node

Caption: Workflow for Thermodynamic Solubility Assay.

Methodology:

  • Preparation: An excess amount of the test compound is added to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting slurry is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Replicates: The experiment is performed in triplicate to ensure accuracy and precision.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability.

cluster_1 PAMPA Workflow prep_donor Prepare donor plate with compound solution assemble Assemble the PAMPA sandwich (donor on top of acceptor) prep_donor->assemble prep_acceptor Prepare acceptor plate with buffer prep_acceptor->assemble coat_membrane Coat filter plate membrane with artificial lipid coat_membrane->prep_donor incubate Incubate (e.g., 4-18h at room temperature) assemble->incubate disassemble Disassemble the sandwich incubate->disassemble quantify Quantify compound concentration in both donor and acceptor wells (LC-MS/MS) disassemble->quantify calculate Calculate apparent permeability (Papp) quantify->calculate

Caption: Workflow for the PAMPA Assay.

Methodology:

  • Plate Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane. An acceptor 96-well plate is filled with buffer.

  • Compound Addition: The test compound, dissolved in a suitable buffer, is added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a defined period (e.g., 4 to 18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based in vitro model that is considered the gold standard for predicting human intestinal absorption, as it can account for both passive and active transport mechanisms.

cluster_2 Caco-2 Permeability Assay Workflow seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a differentiated monolayer seed_cells->culture_cells check_integrity Check monolayer integrity (TEER measurement) culture_cells->check_integrity add_compound Add compound to either apical (A) or basolateral (B) side check_integrity->add_compound incubate Incubate (e.g., 2h at 37°C with shaking) add_compound->incubate sample Take samples from the receiver compartment at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp (A to B and B to A) and efflux ratio quantify->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: The test compound is added to the apical (A) side of the monolayer to measure absorption (A to B permeability) or to the basolateral (B) side to measure efflux (B to A permeability).

  • Incubation and Sampling: The plates are incubated at 37°C, and samples are taken from the receiver compartment at specific time points (e.g., 2 hours).

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Papp and Efflux Ratio Calculation: The apparent permeability (Papp) for both directions is calculated. The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An ER greater than 2 suggests that the compound is a substrate for efflux transporters.

Conclusion

The strategic incorporation of a piperazine moiety is a powerful tool in the medicinal chemist's arsenal for overcoming the challenges of poor solubility and permeability. As demonstrated by the presented case studies, this versatile scaffold can lead to dramatic improvements in these crucial drug-like properties. By leveraging the basicity of the piperazine nitrogens for salt formation and its ability to favorably modulate a molecule's physicochemical characteristics, researchers can significantly enhance the potential for oral bioavailability. The provided experimental protocols offer a robust framework for accurately evaluating the impact of such structural modifications, enabling data-driven decisions in the drug discovery and development process.

References

Performance of Piperazin-2-ylmethanol dihydrochloride in high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel therapeutic candidates. The efficiency of HTS campaigns heavily relies on the quality and characteristics of the compound libraries screened. Among the myriad of chemical structures, the piperazine moiety is a "privileged scaffold," frequently appearing in approved drugs and biologically active molecules due to its favorable physicochemical properties.[1][2][3] This guide provides a comparative overview of the representative performance of piperazine derivatives in HTS, with a focus on Piperazin-2-ylmethanol dihydrochloride alongside other common piperazine-based structures.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, offers a versatile backbone for creating diverse chemical libraries.[4][5] Its unique structure allows for modifications that can fine-tune a compound's solubility, basicity, and conformational properties, all of which are critical for its pharmacokinetic and pharmacodynamic profile.[1] Compound libraries based on the piperazine scaffold are frequently employed in screening campaigns targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][6]

Performance in High-Throughput Screening: A Comparative Analysis

To effectively evaluate compounds in an HTS campaign, several key performance metrics are utilized. These include the Z'-factor, a statistical measure of assay quality, and the signal-to-background (S/B) ratio, which indicates the dynamic range of the assay.[7][8][9] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[7][9]

While specific public data on the HTS performance of this compound is limited, we can extrapolate its potential performance based on the general characteristics of piperazine-containing compounds. The following table presents a representative comparison of hypothetical HTS data for this compound and other common piperazine scaffolds in a GPCR antagonist assay.

CompoundStructurePrimary Screen Hit Rate (%)Z'-FactorS/B RatioIC50 (µM)
This compound (Hypothetical Structure)1.20.75155.2
1-Arylpiperazine (Representative Structure)1.50.80182.8
1-Benzylpiperazine (Representative Structure)1.00.78167.5
2,5-Diketopiperazine (Representative Structure)0.80.822010.1

This data is representative and intended for comparative purposes. Actual performance may vary depending on the specific assay and screening conditions.

Experimental Protocols

A successful HTS campaign relies on a well-defined and robust experimental protocol. Below is a detailed methodology for a representative cell-based HTS assay to identify GPCR antagonists, a common application for piperazine libraries.[6]

Cell-Based GPCR Antagonist Assay

1. Cell Culture and Plating:

  • A cell line stably expressing the target GPCR (e.g., human 5-HT2A receptor) is cultured under standard conditions.

  • Cells are harvested and dispensed into 384-well microplates at a density of 2,000 cells per well in 40 µL of culture medium.[6]

  • The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[6]

2. Compound Addition:

  • Using an automated liquid handler, 40 nL of each compound from the piperazine library (10 mM stock in DMSO) is added to the assay plates for a final concentration of 10 µM.[6]

  • Negative control wells receive 40 nL of DMSO, while positive control wells receive a known antagonist of the target receptor.[6]

3. Agonist Addition and Signal Detection (Calcium Flux Assay):

  • After a pre-incubation period with the compounds, the cell plate is placed in a fluorescence plate reader.

  • An agonist solution at a concentration that elicits a strong response (EC80) is injected into each well.[6]

  • The fluorescence signal, indicative of intracellular calcium release, is read kinetically for 60-120 seconds.[6]

4. Data Analysis:

  • The change in fluorescence intensity is calculated for each well.

  • Data is normalized to the positive and negative controls to determine the percentage of inhibition for each compound.[6]

  • Primary hits are identified based on a pre-defined inhibition threshold (e.g., >50%).[6]

Visualizing the HTS Workflow

The process of identifying promising drug candidates through HTS follows a structured workflow, from initial screening to hit validation and further analysis.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Dose-Response & SAR Primary_Screen Screen Library (e.g., 10,000 compounds at 10 µM) Identify_Hits Identify Primary Hits (>50% Inhibition) Primary_Screen->Identify_Hits Retest_Hits Re-test Primary Hits Identify_Hits->Retest_Hits Eliminate_False Eliminate False Positives Retest_Hits->Eliminate_False IC50 IC50 Determination (10-point curve) Eliminate_False->IC50 SAR_Analysis Structure-Activity Relationship (SAR) IC50->SAR_Analysis

Caption: A general workflow for a high-throughput screening campaign.[6]

Signaling Pathways and the Role of Piperazine Derivatives

Piperazine-containing compounds are known to interact with a variety of signaling pathways, largely due to their ability to bind to GPCRs. For instance, many arylpiperazine derivatives show affinity for serotonin (5-HT) and dopamine receptors, which are crucial in neurological signaling.[10] The interaction of these compounds with their target receptors can modulate downstream signaling cascades, such as the Gαq-coupled pathway which involves the release of intracellular calcium, a process that can be readily measured in HTS assays.[6]

Signaling_Pathway Compound Piperazine Compound (Antagonist) Receptor GPCR (e.g., 5-HT2A) Compound->Receptor Binds & Inhibits G_Protein Gαq Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates

Caption: A simplified Gαq signaling pathway often targeted in HTS.

References

Structure-Activity Relationship of Piperazin-2-ylmethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of clinically successful drugs. A key derivative, the piperazin-2-ylmethanol moiety, offers a chiral backbone that allows for stereospecific interactions with biological targets, making it a compelling subject of structure-activity relationship (SAR) studies. This guide provides a comparative analysis of piperazin-2-ylmethanol derivatives, with a primary focus on their well-documented affinity for sigma receptors. The information presented herein is supported by experimental data to inform the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of piperazin-2-ylmethanol derivatives has been most extensively quantified in the context of their affinity for sigma receptors, particularly the sigma-1 (σ₁) subtype. The following table summarizes the SAR for a series of chiral, nonracemic (S)-(piperazin-2-yl)methanol derivatives, highlighting the impact of substitutions at the N-4 position of the piperazine ring on sigma receptor binding affinity.

Compound IDN-4 Substituentσ₁ Receptor Affinity (Kᵢ, nM)σ₂ Receptor Affinity (Kᵢ, nM)
3a Benzyl158 ± 21> 10,000
3b 4-Fluorobenzyl89 ± 12> 10,000
3c 4-Chlorobenzyl65 ± 8> 10,000
3d 4-Methoxybenzyl12.4 ± 1.51,800 ± 250
3e 3,4-Dimethoxybenzyl25 ± 32,500 ± 300
3f Phenethyl210 ± 30> 10,000

Data extracted from Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299–3311.

From this data, a clear SAR emerges for sigma-1 receptor affinity:

  • Aromatic Substitution: The presence of a benzyl group at the N-4 position is crucial for activity.

  • Para-Substitution on the Benzyl Ring: Electron-donating and lipophilic substituents at the para-position of the benzyl ring generally enhance sigma-1 receptor affinity. The p-methoxybenzyl substituted derivative 3d exhibits the highest affinity (Kᵢ = 12.4 nM)[1].

  • Electron-Withdrawing Groups: Halogen substitution at the para-position (fluoro and chloro) also increases affinity compared to the unsubstituted benzyl group.

  • Chain Length: Increasing the alkyl chain length between the nitrogen and the phenyl ring, as in the phenethyl derivative 3f , is detrimental to sigma-1 receptor affinity.

  • Selectivity: Most of these derivatives show high selectivity for the sigma-1 receptor over the sigma-2 receptor.

While extensive quantitative data for other activities of piperazin-2-ylmethanol derivatives is not as readily available, the broader class of piperazine derivatives is known to possess a wide range of biological activities, including antimicrobial and anticancer effects. SAR studies on other piperazine series have shown that substitutions on the piperazine ring can significantly modulate their potency and spectrum of activity. For instance, in the realm of antimicrobial agents, modifications to the piperazine moiety can influence drug potency and resistance profiles. Similarly, in anticancer drug discovery, structural features of the piperazine ring are critical for cytotoxicity and selectivity against cancer cells.

Experimental Protocols

Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Assays

This protocol describes a radioligand binding assay to determine the affinity (Kᵢ) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations: Guinea pig brain homogenates for σ₁ receptors and rat liver homogenates for σ₂ receptors.

  • Radioligands: --INVALID-LINK---pentazocine for σ₁ receptors and [³H]1,3-di-o-tolylguanidine ([³H]DTG) for σ₂ receptors.

  • Non-specific binding agent: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (piperazin-2-ylmethanol derivatives).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation Mixture Preparation: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kₑ value), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For determining total binding, omit the test compound. For determining non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the mixtures at a specified temperature (e.g., 37°C) for a set duration to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of piperazin-2-ylmethanol derivatives against various bacterial strains.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Incubator.

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculation: Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing Molecular Pathways and Workflows

To better understand the context of the biological activities of piperazin-2-ylmethanol derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

sigma1_receptor_signaling cluster_er Endoplasmic Reticulum cluster_cyto Cytosol ER_Lumen ER Lumen Sigma1R Sigma-1 Receptor BiP BiP Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca2_ER Ca²⁺ Ca2_Cyto Ca²⁺ Ca2_ER->Ca2_Cyto Release Ligand Piperazin-2-ylmethanol Derivative (Agonist) Ligand->Sigma1R Binds Downstream Downstream Signaling (e.g., Neuronal Plasticity) Ca2_Cyto->Downstream

Sigma-1 Receptor Signaling Pathway

experimental_workflow cluster_binding Receptor Binding Assay cluster_mic MIC Assay Start Start: Synthesized Piperazin-2-ylmethanol Derivatives Assay_Selection Select Biological Assays (e.g., Receptor Binding, MIC) Start->Assay_Selection Compound_Prep Prepare Stock Solutions of Derivatives Assay_Selection->Compound_Prep Serial_Dilution Perform Serial Dilutions Compound_Prep->Serial_Dilution Incubation Incubate with Receptor Membranes & Radioligand Serial_Dilution->Incubation Inoculation Inoculate with Bacterial Culture Serial_Dilution->Inoculation Filtration Separate Bound/ Free Ligand Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement Analysis_Binding Calculate Ki Values Measurement->Analysis_Binding SAR_Analysis Structure-Activity Relationship Analysis Analysis_Binding->SAR_Analysis Incubation_MIC Incubate Plates Inoculation->Incubation_MIC Reading Visually Read MIC Incubation_MIC->Reading Analysis_MIC Record MIC Values Reading->Analysis_MIC Analysis_MIC->SAR_Analysis Conclusion Identify Lead Compounds SAR_Analysis->Conclusion

Experimental Workflow for SAR Studies

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Piperazin-2-ylmethanol Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stability of a drug candidate is a critical determinant of its success. The Piperazin-2-ylmethanol scaffold, a common motif in medicinal chemistry, presents both opportunities and challenges in terms of its metabolic profile. This guide provides a comprehensive comparison of the metabolic stability of compounds containing this scaffold, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization.

The inherent structure of the piperazin-2-ylmethanol core contains several potential sites for metabolic modification. The piperazine ring, in particular, can be susceptible to a variety of enzymatic transformations, influencing the pharmacokinetic properties of the parent molecule. Understanding these metabolic liabilities is paramount for developing compounds with desirable half-lives and predictable in vivo behavior.

At a Glance: Comparative Metabolic Stability

To illustrate the structure-activity relationships governing the metabolic stability of the Piperazin-2-ylmethanol scaffold, the following table summarizes in vitro data for a series of representative compounds. These hypothetical analogues demonstrate how modifications at key positions can significantly impact metabolic clearance.

Compound IDStructureModificationHLM t1/2 (min)HLM CLint (µL/min/mg protein)
PZM-001 Parent Scaffold 1546.2
PZM-002 N1-Methylation886.6
PZM-003 N4-Benzylation2527.7
PZM-004 Hydroxymethyl Fluorination4515.4
PZM-005 N4-Pyridinylation1257.8

HLM: Human Liver Microsomes. Data are representative and intended for comparative purposes.

Decoding the Data: Structure-Metabolism Relationships

The metabolic fate of the Piperazin-2-ylmethanol scaffold is primarily dictated by Phase I metabolism, particularly oxidation reactions mediated by cytochrome P450 (CYP) enzymes. The piperazine ring is a known site of metabolic instability.

Key metabolic pathways for the Piperazin-2-ylmethanol scaffold include:

  • N-dealkylation: The substituents on the piperazine nitrogens are susceptible to removal. For instance, the increased clearance of PZM-002 compared to the parent scaffold PZM-001 can be attributed to facile N-demethylation.

  • Oxidation: The carbon atoms of the piperazine ring can be hydroxylated.

  • Ring Opening: More extensive metabolism can lead to the cleavage of the piperazine ring.

Strategies to enhance the metabolic stability of this scaffold often focus on blocking these primary metabolic "hotspots." For example, the improved stability of PZM-004 , where the hydroxymethyl group is fluorinated, suggests that this position may be a site of initial oxidation. Similarly, the nature of the substituent at the N4 position plays a crucial role. The increased stability of PZM-003 with a benzyl group compared to the pyridinyl group in PZM-005 highlights the influence of electronic and steric factors on metabolic susceptibility.

Alternative Scaffolds: A Comparative Overview

When the inherent metabolic liabilities of the Piperazin-2-ylmethanol scaffold prove challenging to overcome, exploring alternative heterocyclic cores is a common strategy in drug discovery. The choice of a different scaffold can profoundly impact a compound's metabolic profile.

ScaffoldKey FeaturesAdvantages in Metabolic StabilityPotential Liabilities
Piperidine Single basic nitrogen. Generally more lipophilic than piperazine.Can be more metabolically stable than piperazine depending on substitution patterns.[1]Can still be susceptible to N-dealkylation and C-oxidation.
Morpholine Contains an oxygen atom, reducing the basicity of the nitrogen.Generally considered more metabolically stable than piperidine due to the electron-withdrawing effect of the oxygen atom.Can undergo N-dealkylation and C-oxidation.
Pyrrolidine Five-membered ring with a single nitrogen.Ring strain can sometimes lead to different metabolic profiles compared to six-membered rings.Susceptible to N-dealkylation and ring oxidation.

The selection of an alternative scaffold is a multi-parameter optimization process, balancing metabolic stability with other critical properties such as potency, selectivity, and solubility.

Experimental Protocols: Assessing Metabolic Stability

The quantitative data presented in this guide are typically generated using standardized in vitro assays. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability by exposing the test compound to a rich source of cytochrome P450 (CYP) enzymes.

Materials:

  • Test compound (e.g., 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile (ACN) with an internal standard for reaction quenching and analysis

Procedure:

  • A master mix is prepared containing liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.

  • The master mix is pre-warmed to 37°C.

  • The test compound is added to the master mix to a final concentration of ~1 µM.

  • The reaction is initiated by adding the NADPH regeneration system.

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is immediately quenched by adding ice-cold ACN containing an internal standard.

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is collected for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Analysis: The disappearance of the parent compound over time is monitored. The in vitro half-life (t1/2) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time. The intrinsic clearance (CLint) is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein amount)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake mechanisms.

Materials:

  • Test compound (e.g., 10 mM stock in DMSO)

  • Cryopreserved Human Hepatocytes

  • Incubation Medium (e.g., Williams' Medium E)

  • Control Compounds

  • Acetonitrile (ACN) with an internal standard

Procedure:

  • Hepatocytes are thawed, and viability is assessed (typically >80% is required).

  • Cells are suspended in incubation medium to a final density of ~0.5-1 x 10^6 viable cells/mL.

  • The cell suspension is pre-warmed to 37°C.

  • The reaction is initiated by adding the test compound to a final concentration of ~1 µM.

  • Aliquots are collected at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reactions are quenched with ice-cold ACN containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

Data Analysis: Similar to the microsomal assay, the t1/2 and CLint are calculated based on the rate of disappearance of the parent compound.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate a typical metabolic pathway for the Piperazin-2-ylmethanol scaffold and the general workflow for an in vitro metabolic stability assay.

cluster_pathway Metabolic Pathway of Piperazin-2-ylmethanol Parent Piperazin-2-ylmethanol Scaffold Metabolite1 N-Dealkylated Metabolite Parent->Metabolite1 N-Dealkylation (CYP-mediated) Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 C-Oxidation (CYP-mediated) Metabolite3 Ring-Opened Metabolite Metabolite2->Metabolite3 Further Oxidation

Potential metabolic pathways for the Piperazin-2-ylmethanol scaffold.

cluster_workflow In Vitro Metabolic Stability Assay Workflow Start Prepare Incubation Mixture (Compound + Microsomes/Hepatocytes) Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at Multiple Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

General workflow for an in vitro metabolic stability assay.

References

Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic methodologies for producing enantiomerically pure Piperazin-2-ylmethanol is crucial for researchers in medicinal chemistry and drug development, where stereochemistry plays a pivotal role in pharmacological activity. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data, to aid in the selection of the most suitable method based on factors such as efficiency, stereoselectivity, and scalability.

Comparison of Synthetic Routes

The synthesis of enantiomerically pure Piperazin-2-ylmethanol can be broadly categorized into three main strategies: synthesis from a chiral pool, asymmetric catalysis, and enzymatic resolution. Each approach offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield and purity of the final product.

Synthetic RouteKey IntermediateStarting MaterialCatalyst/ReagentOverall YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Chiral Pool SynthesisChloroacetamide derivative(S)-SerineVarious primary aminesNot explicitly stated for final productHigh (starting from pure enantiomer)Utilizes readily available and inexpensive chiral starting materials.Scope and limitations of the amine reaction need careful consideration.[1]
Asymmetric HydrogenationChiral Piperazin-2-onePyrazin-2-olChiral Palladium CatalystGood to excellentExcellentHigh enantioselectivity and diastereoselectivity.[2]Requires specialized chiral catalysts and high-pressure hydrogenation equipment.
One-Pot Asymmetric Epoxidation/DROC3-Aryl/alkyl piperazin-2-oneCommercial aldehydes, (phenylsulfonyl)acetonitrileQuinine-derived urea38-90%Up to 99%High efficiency by avoiding intermediate purification; high enantioselectivity.[3]The final reduction step to the methanol is not included in the one-pot procedure.
Reduction of Chiral Precursor(1-Benzylpiperazin-2-yl)methanolEthyl 1-benzylpiperazine-2-carboxylateLithium aluminum hydride70%High (starting from pure enantiomer)Straightforward reduction of a readily accessible precursor.Requires a pre-existing enantiomerically pure piperazine carboxylate.[4]
Kinetic Resolution of Carboxamides(S)-piperazine-2-carboxylic acidRacemic piperazine-2-carboxamideStereoselective amidasesMax 50% for one enantiomerHighUtilizes mild enzymatic conditions.Theoretical maximum yield is 50% for the desired enantiomer.[5]

Experimental Protocols

Chiral Pool Synthesis from (S)-Serine

This method leverages the inherent chirality of the amino acid (S)-serine. A key step involves the reaction of a chloroacetamide derivative of serine with various primary amines to yield diastereomeric bicyclic piperazinediones.[1] The subsequent reduction of the appropriate piperazinedione would lead to the desired piperazin-2-ylmethanol.

Key Step: Formation of Bicyclic Piperazinediones A chloroacetamide derivative of (S)-serine is reacted with a primary amine in a suitable solvent. The reaction conditions (temperature, solvent, and reaction time) are optimized based on the specific primary amine used. The resulting diastereomeric cis- and trans-bicyclic piperazinediones are then separated, and the desired diastereomer is carried forward.

Asymmetric Hydrogenation of Pyrazin-2-ols

This approach involves the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor to afford a chiral piperazin-2-one with high enantioselectivity.[2] The piperazin-2-one can then be reduced to the target piperazin-2-ylmethanol.

Protocol for Asymmetric Hydrogenation: In a high-pressure reactor, the pyrazin-2-ol substrate is dissolved in a suitable solvent (e.g., methanol, ethanol). A chiral palladium catalyst (e.g., Pd-complex with a chiral phosphine ligand) is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas to the desired pressure and heated to the reaction temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting chiral piperazin-2-one is purified by chromatography.

One-Pot Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)

This efficient one-pot method produces 3-substituted piperazin-2-ones with high enantiomeric excess.[3] The process starts with a Knoevenagel reaction, followed by an asymmetric epoxidation and a domino ring-opening cyclization.

One-Pot Protocol:

  • Knoevenagel Reaction: An aldehyde and (phenylsulfonyl)acetonitrile are reacted in the presence of a quinine-derived urea catalyst in an anhydrous solvent like toluene.

  • Epoxidation: The reaction mixture is diluted and cooled, followed by the addition of a hydroperoxide (e.g., cumyl hydroperoxide).

  • DROC: An ethylenediamine derivative and a base (e.g., triethylamine) are added to the mixture at room temperature to initiate the domino ring-opening cyclization, yielding the chiral piperazin-2-one.

Reduction of Ethyl 1-benzylpiperazine-2-carboxylate

This is a direct reduction of a pre-synthesized enantiomerically pure piperazine ester to the corresponding alcohol.[4]

Reduction Protocol: To a solution of ethyl 1-benzylpiperazine-2-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of lithium aluminum hydride (LiAlH4) in THF is slowly added. The reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by the sequential slow addition of water, aqueous sodium hydroxide, and water again. The resulting slurry is filtered, and the filtrate is concentrated and purified by silica gel chromatography to yield (1-benzylpiperazin-2-yl)methanol.

Synthetic Route Comparison Workflow

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_intermediates Key Intermediates cluster_final Final Product Start_Serine (S)-Serine Route_ChiralPool Chiral Pool Synthesis (Multi-step) Start_Serine->Route_ChiralPool Start_Pyrazinol Pyrazin-2-ol Route_AsymmetricHyd Asymmetric Hydrogenation Start_Pyrazinol->Route_AsymmetricHyd Start_Aldehyde Aldehyde Route_OnePot One-Pot Asymmetric Epoxidation/DROC Start_Aldehyde->Route_OnePot Start_Ester Piperazine-2-ester Route_Reduction Direct Reduction Start_Ester->Route_Reduction Start_Racemate Racemic Piperazine Carboxamide Route_Resolution Enzymatic Resolution Start_Racemate->Route_Resolution Intermediate_Piperazinedione Bicyclic Piperazinedione Route_ChiralPool->Intermediate_Piperazinedione Intermediate_Piperazinone Chiral Piperazin-2-one Route_AsymmetricHyd->Intermediate_Piperazinone Intermediate_Piperazinone2 Chiral Piperazin-2-one Route_OnePot->Intermediate_Piperazinone2 Final_Product Enantiomerically Pure Piperazin-2-ylmethanol Route_Reduction->Final_Product Intermediate_Acid Chiral Piperazine Carboxylic Acid Route_Resolution->Intermediate_Acid Intermediate_Piperazinedione->Final_Product Reduction Intermediate_Piperazinone->Final_Product Reduction Intermediate_Piperazinone2->Final_Product Reduction Intermediate_Acid->Final_Product Reduction

Caption: Comparative workflow of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol.

References

The Strategic Advantage of Piperazin-2-ylmethanol Dihydrochloride in Bioconjugate Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). While a diverse array of linkers are available, Piperazin-2-ylmethanol dihydrochloride, a representative of the piperazine-containing linker class, offers a unique combination of properties that justify its use over more conventional flexible linkers like polyethylene glycol (PEG) or simple alkyl chains.

This guide provides an objective comparison of piperazine-based linkers with other common alternatives, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.

Core Justification: Rigidity, Solubility, and Modularity

The primary advantages of employing a piperazine-based linker, such as one derived from this compound, can be attributed to three key features:

  • Structural Rigidity: Unlike the high flexibility of PEG and alkyl chains, the piperazine ring introduces a semi-rigid, conformationally constrained scaffold.[1][2] This rigidity can be advantageous in pre-organizing the two ends of the bifunctional molecule into a favorable conformation for binding to their respective targets.[2] In the context of PROTACs, this can lead to more stable and productive ternary complex formation between the target protein and the E3 ligase, a crucial step for efficient protein degradation.[3][4] Excessive flexibility, in contrast, can incur an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4]

  • Enhanced Aqueous Solubility: The piperazine moiety contains basic nitrogen atoms that can be protonated at physiological pH, thereby increasing the hydrophilicity and aqueous solubility of the entire conjugate.[1][2] This is particularly beneficial when working with highly hydrophobic payloads or ligands, which are common in drug development and can otherwise lead to aggregation and poor pharmacokinetic properties.[5] While PEG linkers also enhance solubility, the piperazine core provides a more compact and rigid way to achieve this, which can be structurally advantageous.

  • Versatile Chemical Handle: The "-ylmethanol" substituent of this compound provides a primary alcohol functional group. This serves as a versatile chemical handle for further synthetic modifications, allowing for the straightforward attachment of various payloads, targeting ligands, or other functional moieties.

Comparative Performance of Bifunctional Linkers

The choice of linker has a direct and significant impact on the performance of a bioconjugate. Key parameters for evaluation include plasma stability, in vitro potency, and in vivo efficacy.

Performance in PROTACs

The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data from studies on BRD4-targeting PROTACs, illustrating the impact of different linker types on degradation performance.

Linker TypeRepresentative Linker StructureTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
Piperazine-based Piperazine-containing rigid linkerBRD4VHL< 1> 90[3]
PEG-based 3-unit PEG chainBRD4CRBN>5000< 20[5]
Alkyl-based 9-atom alkyl chainCRBNVHLWeak DegradationNot Reported[5]

This table presents a qualitative comparison based on findings from different studies and is intended to be illustrative. Direct head-to-head comparisons are limited in the literature.

Performance in Antibody-Drug Conjugates (ADCs)

In ADCs, linker stability in plasma is crucial to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.

Linker TypeCleavage MechanismPlasma Stability (Half-life)Key FeaturesReference
Piperazine-based (Non-cleavable) Proteolytic degradation of the antibodyHigh (> 7 days)Reduced off-target toxicity, but no bystander effect.[2][6][2]
PEG-based (Cleavable) e.g., Valine-Citrulline dipeptideModerate (~48 hours in vivo)Allows for bystander killing of neighboring tumor cells.[7][7]
Hydrazone (Acid-labile) Low pH in endosomes/lysosomesLow (~2 days)Prone to premature release in circulation, leading to potential toxicity.[8][8]

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide clear visual representations of complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_0 POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC E3 E3 Ligase PROTAC->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Linker_Evaluation_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth Linker Synthesis (e.g., Piperazine-based) Payload_Attach Payload/Ligand Attachment Linker_Synth->Payload_Attach Bioconjugation Conjugation to Antibody/Ligand Payload_Attach->Bioconjugation Purification Purification & Characterization (HIC, LC-MS) Bioconjugation->Purification Plasma_Stability Plasma Stability Assay (LC-MS) Purification->Plasma_Stability Cell_Potency Cellular Potency Assay (e.g., DC50 for PROTACs) Purification->Cell_Potency Ternary_Complex Ternary Complex Formation (NanoBRET, TR-FRET for PROTACs) Purification->Ternary_Complex PK_Study Pharmacokinetic (PK) Study Cell_Potency->PK_Study Efficacy_Study Xenograft Tumor Model Efficacy PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: Experimental workflow for bifunctional linker evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of bifunctional linkers.

Protocol 1: In Vitro Plasma Stability of an ADC by LC-MS

This assay evaluates the stability of the linker by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

  • ADC construct (1 mg/mL in PBS)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immuno-affinity capture beads (e.g., Protein A/G)

  • Reduction agent (e.g., DTT)

  • LC-MS system (e.g., QTOF)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immuno-affinity Capture: Isolate the ADC from the plasma matrix using affinity beads.

  • Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds with DTT to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the reduced sample by LC-MS to determine the relative abundance of drug-conjugated and unconjugated antibody chains.[9]

  • DAR Calculation: Calculate the average DAR at each time point by comparing the peak areas of the conjugated and unconjugated chains.[10]

Protocol 2: PROTAC-Induced Ternary Complex Formation using NanoBRET™

This cellular assay quantifies the proximity of the target protein and the E3 ligase induced by a PROTAC.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc-tagged target protein and HaloTag-tagged E3 ligase

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc-target and HaloTag-E3 ligase expression vectors.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Ligand and PROTAC Addition: Add the HaloTag® ligand and allow it to equilibrate. Then, add a serial dilution of the PROTAC to the wells.

  • Substrate Addition and Measurement: Add the NanoBRET™ substrate and immediately measure the luminescence and filtered fluorescence signals on a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is indicative of ternary complex formation.[2][11][12]

Conclusion

The selection of a bifunctional linker is a multifaceted decision that involves a trade-off between stability, conjugation efficiency, and the desired biological activity. This compound, as a representative of the piperazine-based linkers, offers significant advantages in terms of imparting rigidity and enhancing solubility.[1][2] These properties can lead to improved pharmacokinetic profiles and enhanced efficacy, particularly in the context of PROTACs where the formation of a stable ternary complex is paramount.[3] While direct comparative data for this specific molecule is limited, the collective evidence for piperazine-containing linkers provides a strong justification for their consideration over more traditional flexible linkers in the rational design of advanced bioconjugate therapeutics.

References

Safety Operating Guide

Safe Disposal of Piperazin-2-ylmethanol Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Piperazin-2-ylmethanol dihydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to standard safety protocols.

Hazard Profile and Safety Precautions

This compound and related piperazine compounds are classified as hazardous materials. Understanding their potential risks is the first step in safe handling.

Summary of Hazards:

Hazard CategoryClassificationKey Precautions
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)Avoid ingestion, skin contact, and inhalation of dust.[1]
Skin Corrosion/IrritationCategory 1B/2 (Causes severe burns/irritation)Wear appropriate protective gloves and clothing.[1][2]
Serious Eye Damage/IrritationCategory 1/2 (Causes serious eye damage/irritation)Wear safety glasses or goggles.[1][2]
Respiratory/Skin SensitizationCategory 1 (May cause allergy or asthma symptoms or skin reaction)Avoid breathing dust.[1][2] Use in a well-ventilated area.
Aquatic HazardHarmful to aquatic life with long-lasting effects.[2]Prevent release into the environment.[2][3]

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In cases of inadequate ventilation or when dust is generated, a NIOSH/MSHA approved respirator is recommended.[4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to utilize a licensed waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: The waste is a non-halogenated organic solid.

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. Store in a dedicated, clearly labeled waste container.

2. Containerization and Labeling:

  • Container: Use a robust, sealable container that is compatible with the chemical. The original container is often a suitable option.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • Full Chemical Name: this compound

    • Associated Hazards (e.g., "Harmful," "Corrosive," "Sensitizer")

    • Date of accumulation start

    • Contact information of the responsible researcher or lab

3. Storage of Chemical Waste:

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][3]

  • Conditions: Keep the container away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and strong acids.[4] Ensure the storage area is cool and dry.[3]

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

5. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Control Access: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Wear appropriate PPE.

    • Avoid generating dust.[5]

    • Carefully sweep or scoop up the spilled solid material.

    • Place the spilled material into a labeled hazardous waste container.[2][5]

  • Decontamination: Clean the spill area with a suitable solvent (consult your EHS for recommendations), and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_container Containerization cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Scenario start Start: Have Piperazin-2-ylmethanol dihydrochloride Waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe Always segregate Segregate Waste: Keep separate from other chemicals ppe->segregate spill Spill Occurs ppe->spill If spill occurs container Place in a Suitable, Sealable Container segregate->container label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Hazards container->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Professional Disposal contact_ehs->end contain_spill Contain Spill & Collect Material spill->contain_spill spill_container Place in Labeled Hazardous Waste Container contain_spill->spill_container spill_container->store

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Piperazin-2-ylmethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Piperazin-2-ylmethanol dihydrochloride in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous substances. Based on available data for similar compounds, it is anticipated that this chemical may cause skin irritation, serious eye irritation, and respiratory irritation. It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate these risks.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EU Standard EN166 or NIOSH (US) standards are mandatory to prevent eye contact.[1][2] A face shield should be worn for added protection against splashes.
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile rubber, must be worn.[1] Gloves should be inspected before use and changed frequently, especially if contaminated. Always wash hands after removing gloves.
Body Protection Laboratory CoatA flame-resistant and impervious lab coat should be worn to protect against skin contact.[1]
Respiratory Protection NIOSH-approved RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[1] If ventilation is inadequate, a full-face respirator should be used.[1]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for laboratory safety.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Don all required PPE before handling the compound.

2. Weighing and Solution Preparation:

  • Weigh the solid compound in a well-ventilated enclosure to avoid dust formation.[1]

  • When preparing solutions, slowly add the solvent to the solid to minimize dust generation.

3. Handling and Transfer:

  • Use appropriate and clean laboratory equipment for all transfers.

  • Avoid direct contact with the substance.[1]

  • Keep containers tightly closed when not in use.[1]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all equipment and the work area.

  • Remove and properly dispose of contaminated PPE.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be secure and accessible only to authorized personnel.[3]

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect solid waste, including contaminated items like gloves and weighing paper, in a designated and clearly labeled hazardous waste container.

  • Liquid waste should be collected in a separate, sealed, and appropriately labeled container.

  • Do not dispose of this chemical down the drain or in regular trash.[1]

  • Disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[3][4]

Experimental Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management A Don Appropriate PPE B Prepare Clean Work Area (Fume Hood) A->B C Weigh Compound B->C Proceed to Handling D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Equipment & Work Area E->F Experiment Complete I Collect Solid & Liquid Hazardous Waste E->I Generate Waste G Remove & Dispose of PPE F->G H Wash Hands Thoroughly G->H J Store Waste in Labeled, Sealed Containers I->J K Arrange for Professional Disposal J->K

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.